molecular formula C11H16BNO4S B1312709 3-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 690662-96-5

3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1312709
CAS No.: 690662-96-5
M. Wt: 269.13 g/mol
InChI Key: HQOWPGGTRBFYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWPGGTRBFYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463828
Record name 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690662-96-5
Record name 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 3-(piperidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The document details a prevalent and effective two-step synthetic pathway, commencing with the sulfonylation of piperidine with 3-bromobenzenesulfonyl chloride, followed by the borylation of the resulting aryl bromide intermediate. This guide presents detailed experimental protocols, a comparative table of quantitative data, and a visual representation of the synthetic workflow to facilitate a thorough understanding and practical application of the described methodologies.

Introduction

This compound is a bifunctional molecule incorporating both a boronic acid moiety and a sulfonylpiperidine group. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The sulfonylpiperidine group can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and can also participate in key interactions with biological targets. These characteristics make this compound a significant component in the synthesis of complex organic molecules, including pharmaceutically active compounds. This guide delineates the primary synthetic strategies for its preparation.

Primary Synthetic Route

The most common and practical synthesis of this compound is a two-step process. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual reactions.

The overall synthetic scheme is as follows:

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Borylation A 3-Bromobenzenesulfonyl chloride C 1-(3-Bromophenylsulfonyl)piperidine A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temperature B Piperidine B->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temperature D 1-(3-Bromophenylsulfonyl)piperidine F This compound D->F THF, -78°C then HCl (aq) E n-Butyllithium (n-BuLi) Triisopropyl borate

Caption: Synthetic workflow for this compound.

This route first involves the formation of a sulfonamide bond, followed by the introduction of the boronic acid group via a halogen-metal exchange and subsequent borylation.

Experimental Protocols

Step 1: Synthesis of 1-(3-Bromophenylsulfonyl)piperidine

This initial step involves the reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Piperidine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Add the piperidine/triethylamine solution dropwise to the cooled solution of 3-bromobenzenesulfonyl chloride over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1-(3-bromophenylsulfonyl)piperidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step involves the conversion of the aryl bromide to a boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent acidic workup.

Materials:

  • 1-(3-Bromophenylsulfonyl)piperidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Diethyl ether or ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Schlenk line or other inert atmosphere setup

  • Standard laboratory glassware, oven-dried

Procedure:

  • Place 1-(3-bromophenylsulfonyl)piperidine (1.0 eq) in an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by trituration with hexanes or a hexanes/ether mixture to afford this compound as a solid.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield of the final product. The following table summarizes typical quantitative data for the described two-step synthesis.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1Sulfonylation3-Bromobenzenesulfonyl chloride1-(3-Bromophenylsulfonyl)piperidine85 - 95>95
2Borylation1-(3-Bromophenylsulfonyl)piperidineThis compound70 - 85>98

Note: Yields and purity are dependent on reaction scale, purity of reagents, and purification methods.

Logical Relationships and Workflow Visualization

To further elucidate the process, the logical flow of the synthesis is presented below. This diagram highlights the key transformations and intermediates.

Logical_Flow Start Starting Materials|{3-Bromobenzenesulfonyl chloride | Piperidine} Step1 Step 1: Sulfonylation Reaction Formation of C-S bond (sulfonamide) Start->Step1 Intermediate Intermediate|{1-(3-Bromophenylsulfonyl)piperidine} Step1->Intermediate Step2 Step 2: Borylation Reaction Lithium-Halogen Exchange followed by reaction with Borate Ester Intermediate->Step2 Product Final Product|{this compound} Step2->Product

Caption: Logical flow of the two-step synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving sulfonylation followed by borylation. The detailed protocols and quantitative data provided in this guide offer a practical framework for researchers in the field of organic and medicinal chemistry. The versatility of the final product as a building block in drug discovery underscores the importance of efficient and well-characterized synthetic routes. Careful execution of the experimental procedures, particularly the anhydrous and low-temperature conditions required for the borylation step, is critical for achieving high yields and purity.

Chemical structure and properties of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety combined with a piperidinylsulfonyl group, suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological screening. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical structure and properties of this compound, alongside a discussion of its potential applications based on the activities of structurally related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a piperidin-1-ylsulfonyl group at the 3-position.

Molecular Structure:

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 690662-96-5[1]
Molecular Formula C₁₁H₁₆BNO₄S[1]
Molecular Weight 269.13 g/mol [1]
Melting Point 166-168 °C[1]
Density 1.37 g/cm³ (Predicted)[1]
SMILES OB(O)c1cccc(c1)S(=O)(=O)N2CCCCC2
InChI Key HQOWPGGTRBFYFE-UHFFFAOYSA-N

Synthesis and Reactivity

Postulated Synthetic Pathway

A likely synthetic approach would involve a two-step process starting from 3-bromobenzenesulfonyl chloride:

  • Sulfonamide Formation: Reaction of 3-bromobenzenesulfonyl chloride with piperidine in the presence of a base to form 1-(3-bromophenylsulfonyl)piperidine.

  • Borylation: Conversion of the resulting aryl bromide to the corresponding boronic acid. This can be achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup, or through a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron.

Postulated Synthetic Pathway 3-Bromobenzenesulfonyl_chloride 3-Bromobenzenesulfonyl chloride Intermediate 1-(3-Bromophenylsulfonyl)piperidine 3-Bromobenzenesulfonyl_chloride->Intermediate Base Piperidine Piperidine Piperidine->Intermediate Boronic_Acid 3-(Piperidin-1-ylsulfonyl)phenylboronic acid Intermediate->Boronic_Acid Borylation_Reagents 1. n-BuLi, Triisopropyl borate 2. H₃O⁺ Borylation_Reagents->Boronic_Acid

A plausible synthetic route to the target compound.
Reactivity and Potential Applications in Synthesis

The primary utility of this compound in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[3]

Suzuki-Miyaura Coupling Boronic_Acid 3-(Piperidin-1-ylsulfonyl)phenylboronic acid Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Aryl_Halide Aryl or Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst, Base Catalyst->Coupled_Product

General scheme of a Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Profile

Currently, there is a lack of publicly available data on the specific biological activity, pharmacological profile, or involvement in signaling pathways of this compound. However, the structural motifs present in the molecule allow for informed speculation on its potential areas of application in drug discovery.

The piperidine moiety is a common feature in a vast array of pharmaceuticals with diverse biological activities.[4] Its presence can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. The sulfonamide group is another important pharmacophore, found in various drugs including antibiotics, diuretics, and anti-inflammatory agents.[5] Finally, boronic acids themselves have emerged as a class of enzyme inhibitors, with bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, being a prominent example.

Given these components, this compound could be investigated for a range of potential therapeutic applications, including but not limited to:

  • Enzyme Inhibition: The boronic acid functional group could act as a warhead to form a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of various enzymes.

  • Receptor Antagonism/Agonism: The overall molecular structure could allow for binding to various cell surface or intracellular receptors.

  • Anti-inflammatory or Anticancer Activity: The combination of the sulfonamide and piperidine groups, common in anti-inflammatory and anticancer agents, suggests these as potential areas of investigation.[5]

Experimental Data and Protocols

As of the latest available information, specific experimental protocols for the synthesis, purification, and analysis of this compound, as well as detailed reports of its use in biological assays, have not been published in the scientific literature. Researchers interested in this compound would likely need to develop and optimize these protocols based on general methods for similar compounds.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its chemical properties are largely inferred from its structure and the known characteristics of its constituent functional groups. While specific biological data is currently unavailable, its structural features suggest that it could be a valuable candidate for screening in a variety of therapeutic areas. Further research is required to fully elucidate its synthetic accessibility, reactivity, and pharmacological profile. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

References

The Ascendant Role of Piperidine-Containing Boronic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the piperidine scaffold and the boronic acid warhead has given rise to a promising class of enzyme inhibitors with significant therapeutic potential. This in-depth technical guide explores the core biological activities of piperidine-containing boronic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The unique chemical properties of the boronic acid moiety, particularly its ability to form a reversible covalent bond with the active site serine or threonine residues of target enzymes, coupled with the favorable pharmacokinetic profile often conferred by the piperidine ring, make this class of compounds a compelling area of research in the pursuit of novel therapeutics for a range of diseases, most notably in oncology.

Quantitative Bioactivity Data

The biological activity of piperidine-containing boronic acids is most prominently demonstrated through their potent inhibition of various enzymes. The following tables summarize the in vitro inhibitory activities of representative compounds against their primary targets.

Table 1: Inhibitory Activity of Piperidine-Containing Dipeptidyl Boronic Acids against the 20S Proteasome
CompoundP1 ResidueP2 Residue/SubstituentTarget SubunitIC50 (nM)Reference
BortezomibLeucinePyrazinecarbonyl-PhenylalanineChymotrypsin-like (β5)7.05[1]
Compound 15Not SpecifiedNot SpecifiedChymotrypsin-like (β5)4.60[1]
AS-06Not SpecifiedTyropeptin derivativeChymotrypsin-like (β5)2.2[2]
AS-29Not SpecifiedTyropeptin derivativeChymotrypsin-like (β5)14[2]
β-Amino Acid Derived
Compound 4qβ-amino acidPhenylacetylChymotrypsin-like (β5)9.6[3]
Compound 78β-amino acidTetrahydronaphthalene-carboxamidoChymotrypsin-like (β5)< 2[4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Inhibitory Activity of Piperidine-Containing Boronic Acids against Other Enzymes
Compound Class/ExampleTarget EnzymeStructure/DescriptionIC50 / KiReference
Dipeptidyl Boronic AcidsDipeptidyl Peptidase IV (DPP-IV)Proline-boronic acid containing dipeptidesVaries (nM to µM range)[5]
Piperidine CarboxamidesFatty Acid Amide Hydrolase (FAAH)N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750)16.2 nM (IC50)[6]
Piperidine UreasFatty Acid Amide Hydrolase (FAAH)PF-38450.23 µM (Ki)[7]
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)Cbz-Ser-Ser-Lys-Leu-(boro)Leu65 nM (Ki)[8]

Core Biological Mechanisms and Signaling Pathways

The primary mechanism of action for many biologically active piperidine-containing boronic acids is the inhibition of the 26S proteasome, a multi-catalytic protease complex crucial for the degradation of ubiquitinated proteins. This inhibition disrupts cellular homeostasis and can trigger apoptosis, making it a key strategy in cancer therapy.

The Ubiquitin-Proteasome Pathway and NF-κB Signaling

The 26S proteasome is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon receiving an upstream signal, the IκB kinase (IKK) complex phosphorylates IκB, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.

Piperidine-containing boronic acid proteasome inhibitors, such as bortezomib, reversibly bind to the N-terminal threonine of the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[9] This inhibition prevents the degradation of IκBα, thereby blocking the activation of the canonical NF-κB pathway.[10] The resulting accumulation of IκBα keeps NF-κB in an inactive state in the cytoplasm, leading to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.

Figure 1. Proteasome inhibition of the NF-κB signaling pathway.

Experimental Protocols

General Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester

This protocol outlines a general method for the synthesis of a key intermediate in the preparation of various piperidine-containing boronic acids.

Materials:

  • N-Boc-4-piperidinone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Sodium sulfate

  • (Pinacol)2B2

  • Potassium acetate

  • Pd(dppf)Cl2

  • 1,4-Dioxane

  • Water

Procedure:

  • Reductive Amination: To a solution of N-Boc-4-piperidinone and aniline in dichloromethane, add acetic acid and cool in an ice bath. Add sodium triacetoxyborohydride portion-wise and stir the mixture overnight, allowing it to warm to room temperature.

  • Work-up: Quench the reaction with 2M aqueous NaOH and stir for 1 hour. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[11]

  • Borylation (Miyaura Borylation): Combine the product from the previous step with bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl2 in a solvent like 1,4-dioxane. Heat the mixture under an inert atmosphere.

  • Purification: After the reaction is complete, cool the mixture, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain N-Boc-piperidine-4-boronic acid pinacol ester.

In Vitro 20S Proteasome Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Test compounds (piperidine-containing boronic acids) dissolved in DMSO

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the 20S proteasome in assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO. Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer to each well. Add a small volume of the test compound dilutions, positive control, or DMSO (for the vehicle control) to the respective wells.

  • Enzyme Addition: Add the 20S proteasome solution to all wells except for the blank (substrate only) wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time using a fluorometric plate reader at 37°C.[12][13]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

Workflow for Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors

The systematic exploration of the structure-activity relationship is fundamental to optimizing the potency and selectivity of lead compounds. The following workflow illustrates a typical process for an SAR study.

SAR_Workflow Start Identify Lead Compound (e.g., Piperidine-Boronic Acid) Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening Data Analyze Quantitative Data (IC50 / Ki values) Screening->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Decision Decision Point: Potency/Selectivity Goals Met? SAR->Decision Optimization Further Optimization Cycles Decision->Optimization No Advance Advance to Further Studies (e.g., In Vivo Models) Decision->Advance Yes Optimization->Design

Figure 2. A typical workflow for SAR studies of enzyme inhibitors.
Experimental Workflow for Determining the Mechanism of Enzyme Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development. This workflow outlines the key steps to elucidate the inhibitory mechanism.

MOA_Workflow Start Potent Inhibitor Identified Kinetic Perform Enzyme Kinetic Assays at Multiple Substrate and Inhibitor Concentrations Start->Kinetic Data Measure Initial Reaction Velocities Kinetic->Data Plot Generate Double Reciprocal Plots (Lineweaver-Burk) Data->Plot Analysis Analyze the Pattern of Line Intersections Plot->Analysis Competitive Competitive Analysis->Competitive Lines intersect on y-axis Noncomp Non-competitive Analysis->Noncomp Lines intersect on x-axis Uncomp Uncompetitive Analysis->Uncomp Lines are parallel Mixed Mixed Analysis->Mixed Lines intersect in left quadrant

Figure 3. Workflow for determining the mechanism of enzyme inhibition.

Conclusion

Piperidine-containing boronic acids represent a versatile and potent class of enzyme inhibitors with significant therapeutic promise. Their modular nature allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. The well-established role of proteasome inhibitors in cancer therapy provides a strong foundation for the continued development of novel compounds in this class. Furthermore, the exploration of piperidine-containing boronic acids as inhibitors of other enzyme targets, such as serine proteases, continues to be an active and promising area of research. The detailed methodologies and workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of these important therapeutic agents.

References

The Pivotal Role of Sulfonamide Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamide boronic acids represent a unique and increasingly important class of molecules in medicinal chemistry. This technical guide provides an in-depth exploration of their core attributes, focusing on their synthesis, mechanisms of action, and diverse therapeutic applications. By uniquely combining the structural features of a sulfonamide and a boronic acid, these compounds exhibit potent and often selective inhibitory activity against a range of key biological targets. This guide will delve into their well-established role as β-lactamase inhibitors, a critical application in combating antibiotic resistance, and explore their emerging potential in other therapeutic areas such as oncology. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are provided to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Introduction: The Synergy of Two Potent Pharmacophores

The strategic combination of a sulfonamide and a boronic acid moiety within a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential. The sulfonamide group, a well-established pharmacophore, is present in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its distinct electronic and hydrogen-bonding properties, makes it a valuable component in drug design.[2]

The boronic acid functional group, on the other hand, is renowned for its ability to form reversible covalent bonds with the active site serine or threonine residues of various enzymes, acting as a transition-state analog.[3] This unique mechanism of action has led to the development of successful drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[4]

The amalgamation of these two pharmacophores in sulfonamide boronic acids creates molecules with a distinct structure-activity relationship (SAR), often leading to enhanced potency and selectivity for their target enzymes. This guide will primarily focus on their most prominent role as β-lactamase inhibitors, while also exploring their potential against other clinically relevant targets.

Synthesis of Sulfonamide Boronic Acids

The synthesis of sulfonamide boronic acids typically involves the coupling of a suitable amino boronic acid derivative with a sulfonyl chloride. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of Sulfonamidomethaneboronic Acids

A common route to synthesize sulfonamidomethaneboronic acids involves the sulfonylation of an aminomethaneboronate precursor.[5]

Materials:

  • Aminomethaneboronate derivative (e.g., aminomethylboronic acid pinacol ester)

  • Appropriate sulfonyl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Reagents for deprotection (if a protecting group is used for the boronic acid)

Procedure:

  • Dissolve the aminomethaneboronate derivative in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution, followed by the dropwise addition of the sulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • If a boronic acid protecting group (e.g., pinacol ester) is used, a subsequent deprotection step is required. This can often be achieved by transesterification with phenylboronic acid in a biphasic solvent system or by treatment with an acid.[2]

  • Purify the final sulfonamide boronic acid by column chromatography on silica gel or by recrystallization.

Therapeutic Applications

β-Lactamase Inhibitors: Combating Antibiotic Resistance

The most significant and well-documented role of sulfonamide boronic acids is as inhibitors of β-lactamase enzymes. These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins, as they hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[6]

Sulfonamide boronic acids act as transition-state analog inhibitors of serine β-lactamases.[3] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[2] This stable adduct effectively blocks the enzyme's activity, preventing the degradation of β-lactam antibiotics.

G cluster_0 β-Lactam Antibiotic Inactivation cluster_1 Inhibition by Sulfonamide Boronic Acid BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic ActiveSite β-Lactamase Active Site (Serine) SulfonamideBoronicAcid Sulfonamide Boronic Acid SulfonamideBoronicAcid->ActiveSite Binding CovalentAdduct Reversible Covalent Adduct (Inactive Enzyme) ActiveSite->CovalentAdduct

Mechanism of β-Lactamase Inhibition.

The replacement of the canonical carboxamide group found in many β-lactam mimics with a sulfonamide moiety leads to a significantly altered SAR.[6] Studies have shown that for smaller analogs, the sulfonamide group can lead to a substantial increase in potency compared to their carboxamide counterparts.[6] However, for larger molecules, the opposite effect is often observed, with the sulfonamide analogs being less potent.[6] This is attributed to the different geometry and polarity of the sulfonamide group, which alters the binding interactions within the enzyme's active site.[6]

The following table summarizes the inhibitory activity (Ki) of a series of sulfonamide boronic acids and their corresponding carboxamide analogs against AmpC β-lactamase.

CompoundR GroupSulfonamide Ki (nM)Carboxamide Ki (nM)Fold Improvement
1 Methyl789[6]18,500[6]23
2 Phenylacetyl70[2]570[2]8
3 2-Thienylacetyl25[6]--
4 Naphthylacetyl670[2]33[2]-0.05

Data sourced from Eidam et al. (2010).[2][6]

In cellular assays, potent sulfonamide boronic acid inhibitors have been shown to reverse β-lactamase-mediated resistance to third-generation cephalosporins, reducing their minimum inhibitory concentrations (MICs) by up to 32-fold.[6]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (MHB) or agar (MHA)

  • Sulfonamide boronic acid inhibitor

  • β-lactam antibiotic

  • 96-well microtiter plates (for broth microdilution)

  • Sterile culture tubes and Petri dishes

  • Incubator

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of the sulfonamide boronic acid and the β-lactam antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well plate.

  • Add a fixed, sub-inhibitory concentration of the sulfonamide boronic acid inhibitor to each well containing the β-lactam antibiotic dilutions.

  • Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include control wells: a growth control (bacteria in MHB only), a sterility control (MHB only), and controls for each drug alone.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Emerging Applications in Oncology

While the role of sulfonamide boronic acids as β-lactamase inhibitors is well-established, their potential in other therapeutic areas, particularly oncology, is an active area of research. This is largely extrapolated from the known activities of sulfonamides and boronic acids as separate classes of anticancer agents.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[7] Boron-containing sulfonamides have been synthesized and shown to be effective inhibitors of these tumor-associated CAs.[8] The boronic acid moiety in these compounds can potentially interact with the active site zinc ion, contributing to their inhibitory activity.[8]

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] Several sulfonamide-containing molecules are known to inhibit VEGFR-2 tyrosine kinase.[10] While specific examples of sulfonamide boronic acids targeting VEGFR-2 are not yet widely reported, this remains a promising area for future drug development. The inhibition of VEGFR-2 blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_inhibitor Potential Inhibition Point VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Src->Migration Inhibitor Sulfonamide Boronic Acid Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Potential Inhibition.

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[11] Sulfonamide-based inhibitors have been designed to chelate the active site zinc ion of MMPs.[11] The incorporation of a boronic acid moiety could potentially enhance this chelation and lead to more potent and selective MMP inhibitors.

Key Experimental Methodologies

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the potency of sulfonamide boronic acids. A general spectrophotometric method is described below.

Materials:

  • Purified enzyme

  • Substrate that produces a chromogenic product upon enzymatic cleavage

  • Sulfonamide boronic acid inhibitor

  • Assay buffer at the optimal pH for the enzyme

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the sulfonamide boronic acid inhibitor in the assay buffer.

  • In the wells of a 96-well plate, add a fixed concentration of the enzyme to the different concentrations of the inhibitor.

  • Include control wells containing the enzyme without the inhibitor (for measuring 100% activity) and wells with buffer only (for background correction).

  • Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding to occur.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Immediately begin monitoring the change in absorbance at the wavelength corresponding to the chromogenic product over time using a spectrophotometer.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).

X-ray Crystallography

Determining the crystal structure of a sulfonamide boronic acid in complex with its target enzyme provides invaluable insights into the binding mode and facilitates structure-based drug design.

Materials:

  • Highly purified protein

  • Sulfonamide boronic acid inhibitor

  • Crystallization buffer

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant

Procedure:

  • Prepare a stock solution of the purified protein at a high concentration (e.g., 5-10 mg/mL).

  • Prepare a stock solution of the sulfonamide boronic acid inhibitor in a suitable solvent (e.g., DMSO).

  • Incubate the protein with a molar excess of the inhibitor (e.g., 2-5 fold) for a period ranging from 30 minutes to several hours to allow for complex formation.

  • Set up crystallization trials by mixing the protein-inhibitor complex solution with a variety of crystallization buffer conditions in the wells of a crystallization plate.

  • Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • Once crystals of suitable size are obtained, they are carefully harvested and cryo-cooled in a cryoprotectant solution before being subjected to X-ray diffraction analysis.

Conclusion and Future Perspectives

Sulfonamide boronic acids have firmly established their importance in medicinal chemistry, primarily through their successful application as potent inhibitors of β-lactamases, offering a promising strategy to combat the growing threat of antibiotic resistance. The unique synergy between the sulfonamide and boronic acid moieties results in a distinct SAR profile that can be exploited for the design of highly effective enzyme inhibitors.

While their role in oncology is still emerging, the known anticancer properties of both sulfonamides and boronic acids suggest that sulfonamide boronic acids are a promising class of compounds for the development of novel therapeutics targeting cancer-related enzymes such as carbonic anhydrases, VEGFR-2, and MMPs. Further research in this area is warranted to fully explore their potential.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this versatile and potent class of molecules. The continued exploration of sulfonamide boronic acids is poised to yield new and effective therapies for a range of diseases.

References

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as foundational building blocks in contemporary organic synthesis, offering a unique combination of stability, versatility, and reactivity. Their impact is particularly profound in the realms of pharmaceutical discovery and materials science, where the precise construction of complex molecular architectures is paramount. This technical guide provides an in-depth exploration of the core properties of boronic acids, their principal applications in carbon-carbon and carbon-heteroatom bond formation, and detailed experimental protocols for their use.

Fundamental Properties of Boronic Acids

Boronic acids are organoboron compounds with the general structure R-B(OH)₂. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry. A key feature of boronic acids is the vacant p-orbital on the boron atom, which confers Lewis acidity and is central to their reactivity.[1] They are generally crystalline solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.[2]

The acidity of boronic acids is a crucial parameter influencing their reactivity. The pKa of a boronic acid is typically around 9, but this can be significantly influenced by the nature of the organic substituent 'R'.[3] Electron-withdrawing groups on an aryl ring, for instance, increase the Lewis acidity and lower the pKa.[3] This property is also exploited in the design of boronic acid-based sensors, as their affinity for diols is pH-dependent.

Table 1: Physicochemical Properties of Representative Boronic Acids
Boronic AcidStructurepKaMelting Point (°C)
Phenylboronic AcidC₆H₅B(OH)₂8.8215-216[2]
4-Methoxyphenylboronic AcidCH₃OC₆H₄B(OH)₂9.25204-206
4-Trifluoromethylphenylboronic AcidCF₃C₆H₄B(OH)₂7.9255-260
3,4,5-Trifluorophenylboronic AcidC₆H₂F₃B(OH)₂7.0285-290
2-Thiopheneboronic AcidC₄H₃SB(OH)₂8.1138-140

Note: pKa values can vary depending on the measurement conditions. Data compiled from various sources.[3][4][5]

Key Applications in Organic Synthesis

The utility of boronic acids in organic synthesis is vast and continues to expand. They are most renowned for their participation in palladium-catalyzed cross-coupling reactions, but their applications extend to copper-catalyzed transformations and beyond.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst and a base.[6] The reaction exhibits high functional group tolerance and stereospecificity, making it a powerful tool for the synthesis of biaryls, conjugated dienes, and styrenes.[7]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OH)2, Base R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination R-R' Reductive\nElimination->Pd(0)Ln R-X R-X R'-B(OH)2 R'-B(OH)2 Base Base R-R' R-R'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[8] This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol.[8] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air.[8]

Chan_Lam_Coupling Cu(II) Cu(II) Ligand\nExchange Ligand Exchange Cu(II)->Ligand\nExchange R-NH2 [Cu(II)(NH2R)] [Cu(II)(NH2R)] Ligand\nExchange->[Cu(II)(NH2R)] Ar-B(OH)2 Ar-B(OH)2 R-NH2 R-NH2 Transmetalation Transmetalation [Cu(II)(NH2R)]->Transmetalation Ar-B(OH)2 [Ar-Cu(III)-NHR] [Ar-Cu(III)-NHR] Transmetalation->[Ar-Cu(III)-NHR] Reductive\nElimination Reductive Elimination [Ar-Cu(III)-NHR]->Reductive\nElimination Ar-NHR Cu(I) Cu(I) Reductive\nElimination->Cu(I) Ar-NHR Ar-NHR Oxidation Oxidation Cu(I)->Oxidation O2 Oxidation->Cu(II) O2 O2

Figure 2: Catalytic Cycle of the Chan-Lam Coupling.
The Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid.[9] This reaction is particularly valuable for the synthesis of ketones under neutral conditions.[10] A key feature of this transformation is the use of a copper(I) carboxylate co-catalyst, which facilitates both the cleavage of the C-S bond and the activation of the boronic acid.[10]

Liebeskind_Srogl_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-CO-SR', Cu(I)TC R-CO-Pd(II)-SR' R-CO-Pd(II)-SR' Oxidative\nAddition->R-CO-Pd(II)-SR' R-CO-SR' R-CO-SR' Cu(I)TC Cu(I)TC Transmetalation Transmetalation R-CO-Pd(II)-SR'->Transmetalation R''-B(OH)2 R-CO-Pd(II)-R'' R-CO-Pd(II)-R'' Transmetalation->R-CO-Pd(II)-R'' R''-B(OH)2 R''-B(OH)2 Reductive\nElimination Reductive Elimination R-CO-Pd(II)-R''->Reductive\nElimination R-CO-R'' Reductive\nElimination->Pd(0)Ln R-CO-R'' R-CO-R''

Figure 3: Catalytic Cycle of the Liebeskind-Srogl Coupling.
Table 2: Representative Yields for Key Cross-Coupling Reactions

Coupling ReactionAryl Halide/ThioesterBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane11074[11]
Suzuki-Miyaura 1-Iodo-4-nitrobenzenePhenylboronic AcidPd(OAc)₂ / L1K₂CO₃Toluene/H₂O9095[12]
Chan-Lam AnilinePhenylboronic AcidCu(OAc)₂PyridineCH₂Cl₂RT93[8]
Chan-Lam ImidazolePhenylboronic Acid--INVALID-LINK--₂K₂CO₃MeOHRT85[13]
Liebeskind-Srogl S-Phenyl thiobenzoate4-Tolylboronic AcidPd₂(dba)₃ / TFP / CuTC-THF5593[14]
Liebeskind-Srogl Thioester4-CF₃-Phenylboronic Acid[Pd(IPr)(μ-Cl)Cl]₂ / CuIK₃PO₄THF5085[15]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions. This table provides representative examples.

Protecting Groups for Boronic Acids

While many boronic acids are stable, some are prone to decomposition under certain reaction conditions. To circumvent this, boronic acids are often protected as boronate esters.[16] The N-methyliminodiacetic acid (MIDA) boronate esters are particularly noteworthy.[17] MIDA boronates are stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions to regenerate the free boronic acid.[18] This has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules.[19]

MIDA_Workflow cluster_0 Iterative Cross-Coupling Start Start Halo_MIDA_Boronate Halogenated MIDA Boronate Start->Halo_MIDA_Boronate Cross_Coupling_1 Suzuki-Miyaura Coupling 1 Halo_MIDA_Boronate->Cross_Coupling_1 Aryl Boronic Acid Purification_1 Chromatographic Purification Cross_Coupling_1->Purification_1 Deprotection MIDA Deprotection (aq. Base) Purification_1->Deprotection Intermediate_BA Intermediate Boronic Acid Deprotection->Intermediate_BA Cross_Coupling_2 Suzuki-Miyaura Coupling 2 Intermediate_BA->Cross_Coupling_2 Aryl Halide Final_Product Final_Product Cross_Coupling_2->Final_Product

Figure 4: Iterative Synthesis using MIDA Boronates.

Experimental Protocols

Synthesis of Phenylboronic Acid

This protocol is adapted from the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.[2]

  • Reagents: Bromobenzene, Magnesium turnings, Anhydrous diethyl ether, Trimethyl borate, Sulfuric acid (10%), Diethyl ether, Saturated sodium chloride solution.

  • Procedure:

    • Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether.

    • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the cooled Grignard solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from water to afford pure phenylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure for the coupling of an aryl bromide with an arylboronic acid.[1]

  • Reagents: Aryl bromide (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol), Toluene (5 mL), Water (0.5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add degassed toluene and degassed water via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

    • After cooling to room temperature, add water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

General Protocol for Chan-Lam N-Arylation

This protocol describes a typical Chan-Lam coupling of an amine with an arylboronic acid.[20]

  • Reagents: Amine (1.0 mmol), Arylboronic acid (1.5-2.0 mmol), Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv), Pyridine (as base), Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, combine the amine, Cu(OAc)₂, and a magnetic stir bar.

    • Add DCM and pyridine, and stir the mixture at room temperature for 15-30 minutes.

    • Add the arylboronic acid to the reaction mixture.

    • Stir the reaction at room temperature, open to the air, and monitor by TLC.

    • Upon completion, quench the reaction with aqueous ammonium hydroxide.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Synthesis of a MIDA Boronate Ester

This procedure describes the protection of a boronic acid with MIDA anhydride.[19]

  • Reagents: Boronic acid (1.0 equiv), MIDA anhydride (3.0 equiv), Anhydrous dioxane.

  • Procedure:

    • In a round-bottom flask, combine the boronic acid and MIDA anhydride.

    • Evacuate and backfill the flask with nitrogen.

    • Add anhydrous dioxane via syringe.

    • Heat the suspension at 70 °C for 24 hours.

    • Cool the reaction mixture, and collect the precipitated MIDA boronate by filtration.

    • Wash the solid with dioxane and dry under vacuum.

Deprotection of a MIDA Boronate Ester

This is a general protocol for the hydrolysis of a MIDA boronate to the corresponding boronic acid.[18]

  • Reagents: MIDA boronate, Tetrahydrofuran (THF), 1 M Sodium hydroxide (NaOH) solution.

  • Procedure:

    • Dissolve the MIDA boronate in THF.

    • Add 1 M aqueous NaOH solution and stir at room temperature for 10-30 minutes.

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the boronic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the boronic acid.

Conclusion

Boronic acids are remarkably versatile and indispensable reagents in modern organic synthesis. Their stability, coupled with their diverse reactivity in key bond-forming reactions, has solidified their position as essential building blocks for the construction of complex molecules in drug discovery, agrochemicals, and materials science. The continued development of new boronic acid-based reagents, catalysts, and methodologies promises to further expand their utility and impact in the years to come.

References

The Emergence of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid as a Potent Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. The discovery of small molecules that can modulate this pathway is of significant interest for therapeutic development. This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, a compound that has been identified as a potent inhibitor of ferroptosis. Initially investigated as an insulin signaling inhibitor under the designation BMS536924, its true mechanism of action as a ferroptosis suppressor has been elucidated to be iron chelation. This document details the discovery, synthesis, mechanism of action, and biological significance of this compound, referred to herein as RN1847, its designation as a ferroptosis inhibitor. Included are structured data summaries, detailed experimental protocols, and pathway and workflow visualizations to support further research and drug development efforts in the field of ferroptosis.

Discovery and Background

This compound, also known as RN1847, was initially developed by Bristol-Myers Squibb as BMS536924, a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Subsequent research, however, revealed a novel and more potent activity of this compound. In a screen for modulators of ferroptosis, a newly identified form of regulated cell death, BMS536924 was discovered to be a potent inhibitor.[3][4]

Further investigation demonstrated that its anti-ferroptotic activity was independent of its effects on insulin signaling.[3] Instead, the protective effect of RN1847 against ferroptosis is attributed to its ability to chelate iron, an essential cofactor for the execution of this cell death pathway.[3][5] This discovery repositioned this compound from an oncology candidate targeting growth factor signaling to a valuable chemical tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis plays a pathogenic role.

Chemical Properties and Synthesis

Chemical Properties
PropertyValueReference
IUPAC Name This compound
Synonyms RN1847, BMS-536924[1][3]
CAS Number 850568-15-9 (for BMS-536924)
Molecular Formula C₁₁H₁₆BNO₄S
Molecular Weight 269.13 g/mol
Melting Point 166-168 °C[6]
Predicted Density 1.37 ± 0.1 g/cm³[6]
XLogP3 0.56[6]
PSA 86.2 Ų[6]
Synthesis Pathway

While a detailed, publicly available protocol for the direct synthesis of this compound is scarce, a plausible multi-step synthetic route can be constructed based on established organic chemistry principles. The synthesis can be logically divided into three key stages:

  • Formation of the Sulfonyl Chloride: Starting from 3-bromobenzenesulfonyl chloride.

  • Sulfonamide Formation: Reaction of the sulfonyl chloride with piperidine.

  • Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

Synthesis_Pathway cluster_0 Stage 1: Sulfonyl Chloride Intermediate cluster_1 Stage 2: Sulfonamide Formation cluster_2 Stage 3: Borylation start 3-Bromobenzenesulfonyl chloride sulfonamide 1-[(3-Bromophenyl)sulfonyl]piperidine start->sulfonamide Reaction with Piperidine piperidine Piperidine piperidine->sulfonamide final_product This compound sulfonamide->final_product Palladium-catalyzed borylation borylation_reagents Borylation Reagents (e.g., B2(OH)4, Pd catalyst) borylation_reagents->final_product

A plausible multi-step synthesis of the target compound.

Experimental Protocol: A Generalized Synthetic Approach

Stage 1 & 2: Synthesis of 1-[(3-Bromophenyl)sulfonyl]piperidine

This stage involves the reaction of a commercially available starting material, 3-bromobenzenesulfonyl chloride, with piperidine to form the corresponding sulfonamide.

  • Materials: 3-bromobenzenesulfonyl chloride, piperidine, an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), and a base (e.g., triethylamine or pyridine).

  • Procedure:

    • Dissolve 3-bromobenzenesulfonyl chloride in the chosen solvent and cool the solution in an ice bath.

    • Slowly add a solution of piperidine and the base to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove excess amine and base), followed by water and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-[(3-bromophenyl)sulfonyl]piperidine, which can be purified by recrystallization or column chromatography.

Stage 3: Synthesis of this compound

This final step involves the conversion of the aryl bromide to the boronic acid. The Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a boron source is a common and effective method.[7][8]

  • Materials: 1-[(3-Bromophenyl)sulfonyl]piperidine, a boron source such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (e.g., potassium acetate or potassium carbonate), and a suitable solvent (e.g., dioxane, DMSO, or ethanol/water mixture).

  • Procedure:

    • To a reaction vessel, add 1-[(3-bromophenyl)sulfonyl]piperidine, the boron source, the palladium catalyst, and the base.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • The solvent is added, and the mixture is heated to a temperature typically ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The workup procedure often involves filtration to remove the catalyst, followed by an aqueous workup. If a boronate ester was formed (using B₂pin₂), a subsequent hydrolysis step with an acid is required to obtain the boronic acid.

    • The crude product is then purified, for example, by recrystallization or column chromatography, to yield the final product, this compound.

Biological Significance and Mechanism of Action

The primary biological significance of RN1847 lies in its ability to potently inhibit ferroptosis.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death initiated by iron-dependent lipid peroxidation. It is distinct from other cell death modalities like apoptosis and necroptosis. Two major pathways can induce ferroptosis: the extrinsic or transporter-dependent pathway and the intrinsic or enzyme-regulated pathway.

  • Extrinsic Pathway: Inhibition of the cystine/glutamate antiporter (System Xc⁻) leads to depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH).

  • Intrinsic Pathway: Direct inhibition of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides using GSH as a cofactor.

Both pathways converge on the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Ferroptosis_Pathway SystemXc System Xc- Cystine_out Glutamate (extracellular) SystemXc->Cystine_out Cysteine Cysteine (intracellular) SystemXc->Cysteine Cystine_in Cystine (extracellular) Cystine_in->SystemXc GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Fe²⁺ Iron->Lipid_ROS Catalyzes RN1847 RN1847 RN1847->Iron Chelates Iron_Chelation_Mechanism RN1847 RN1847 Chelated_Iron RN1847-Iron Complex (Inactive) RN1847->Chelated_Iron Iron Labile Iron Pool (Fe²⁺) Iron->Chelated_Iron Chelation Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Add_Compounds 3. Add RN1847 and ferroptosis inducer Incubate_1->Add_Compounds Incubate_2 4. Incubate for 24-72 hours Add_Compounds->Incubate_2 Add_Reagent 5. Add viability reagent (e.g., CellTiter-Glo) Incubate_2->Add_Reagent Incubate_3 6. Incubate as per reagent protocol Add_Reagent->Incubate_3 Measure 7. Measure signal (Luminescence/Absorbance) Incubate_3->Measure

References

Potential Pharmacological Applications of Piperidine Sulfonamide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine sulfonamide scaffold is a privileged motif in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Core Synthetic Strategies

The synthesis of piperidine sulfonamide derivatives typically involves the coupling of a piperidine-containing fragment with a sulfonyl chloride. A general and widely adaptable synthetic route is outlined below.

General Synthetic Protocol

A common synthetic approach involves the reaction of a substituted piperidine with an arylsulfonyl chloride in the presence of a base.

  • Step 1: Synthesis of the Piperidine Intermediate. The synthesis often begins with a commercially available or synthesized piperidine derivative, which may contain various functional groups to allow for diversification.

  • Step 2: Sulfonylation. The piperidine derivative is then reacted with a substituted sulfonyl chloride in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding piperidine sulfonamide.

G cluster_synthesis General Synthesis Workflow start Substituted Piperidine reaction Sulfonylation Reaction (Base, Solvent) start->reaction sulfonyl_chloride Arylsulfonyl Chloride sulfonyl_chloride->reaction product Piperidine Sulfonamide Derivative reaction->product G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Piperidine Sulfonamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Potential Inhibition Site Inhibitor->Raf Inhibitor->MEK G cluster_workflow Western Blot Workflow A Cell Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Detection F->G H Data Analysis G->H G cluster_drug_dev Drug Development Pipeline Discovery Lead Discovery & Optimization Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-market Surveillance NDA->Approval

Electron-withdrawing effects of sulfonyl groups in phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Withdrawing Effects of Sulfonyl Groups in Phenylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring of phenylboronic acids profoundly alters their electronic properties, acidity, and reactivity. The sulfonyl group (-SO₂R) is a particularly potent EWG, and its incorporation is a key strategy for modulating the characteristics of phenylboronic acids for various applications. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of sulfonyl groups, detailing their impact on the acidity (pKa) of the boronic acid moiety. We present quantitative data, detailed experimental protocols for synthesis and pKa determination, and visualizations of the underlying chemical principles and workflows. This document serves as a critical resource for researchers leveraging sulfonyl-substituted phenylboronic acids in fields such as medicinal chemistry, boronate affinity chromatography, and catalysis.

Introduction

Phenylboronic acids are versatile compounds widely utilized in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Beyond their role in carbon-carbon bond formation, their ability to reversibly form cyclic esters with 1,2- and 1,3-diols makes them invaluable in the development of chemical sensors and for the separation of biomolecules like carbohydrates and catechols.[2][3]

The utility of a phenylboronic acid is intrinsically linked to the electronic nature of its substituents. The boron atom in a boronic acid is a Lewis acid, and its acidity can be finely tuned by placing substituents on the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the boron center, increasing its Lewis acidity and lowering the pKa of the B(OH)₂ group.[4] The sulfonyl group (-SO₂R) and its derivatives, such as the sulfonamide group (-SO₂NR₂), are strong EWGs that significantly impact the properties of the phenylboronic acid scaffold.[2][5] This guide explores these effects in detail.

The Electron-Withdrawing Nature of the Sulfonyl Group

The sulfonyl group exerts its powerful electron-withdrawing effect primarily through the inductive effect .[6] The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density from the phenyl ring through the sigma bond framework. This polarization depletes electron density at the boron atom, making it more electrophilic and stabilizing the corresponding anionic boronate species formed upon reaction with a Lewis base (e.g., hydroxide).

Caption: Inductive withdrawal of electron density from the phenyl ring by the sulfonyl group.

Quantitative Analysis of the Electron-Withdrawing Effect

The electronic influence of the sulfonyl group can be quantified by examining its effect on the acidity (pKa) of the boronic acid and through Hammett substituent constants.

Impact on Acidity (pKa)

The pKa of a phenylboronic acid reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate. A lower pKa value indicates a stronger Lewis acid. The introduction of strong EWGs like the sulfonyl group substantially lowers the pKa, shifting the equilibrium towards the boronate form at a lower pH.[2] This is a critical advantage in applications like boronate affinity chromatography, where binding to cis-diols can be achieved at or near physiological pH, avoiding the degradation of sensitive analytes under alkaline conditions.[2]

Table 1: pKa Values of Substituted Phenylboronic Acids

CompoundSubstituentPositionpKa ValueReference
Phenylboronic acid-H-8.8 ± 0.1[2]
4-(3-butenesulfonyl)phenylboronic acid-SO₂(CH₂)₂CH=CH₂para7.1 ± 0.1[2]
4-(N-allylsulfamoyl)phenylboronic acid-SO₂NHCH₂CH=CH₂para7.4 ± 0.1[2]
4-nitrophenylboronic acid-NO₂para7.1[2]
4-carboxyphenylboronic acid-COOHpara~8.0[2]
4-(methylsulfonyl)phenylboronic acid-SO₂CH₃para7.86 (calculated)[7]

As shown in the table, the 4-sulfonyl substituted phenylboronic acid has a pKa (7.1) that is 1.7 pH units lower than the unsubstituted parent compound (8.8).[2] This effect is comparable in magnitude to the nitro group, which is one of the strongest classical EWGs.[2]

Hammett Parameters

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on reaction rates or equilibria.[8]

  • σ (sigma) is the substituent constant, which measures the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.

  • ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects.

The dissociation of phenylboronic acids correlates well with Hammett constants, with a reported ρ value of approximately +2.1 to +2.5.[7][9] This large, positive ρ value indicates that the reaction is highly sensitive to substituents and that negative charge is built up in the transition state (i.e., formation of the anionic boronate), which is stabilized by EWGs.

Table 2: Hammett Substituent Constants (σ) for Sulfonyl-Containing Groups

Substituent Groupσ (meta)σ (para)Reference
-SO₂CH₃0.600.72[10]
-SO₂NH₂0.460.57[10]
-SO₂F0.800.91
-SO₂Cl1.201.11
-SO₂Ph0.62 (calc)0.70 (calc)-

The large, positive σ values for sulfonyl-based groups confirm their strong electron-withdrawing character, consistent with the observed pKa lowering.

Synthesis and Experimental Protocols

Synthesis of Sulfonyl-Substituted Phenylboronic Acids

A common and effective method for synthesizing arylboronic acids with strong EWGs is the bromo-lithium exchange followed by quenching with a borate ester.[2] A standard procedure often involves a one-pot treatment to improve yields, as sequential addition can lead to side reactions.[2]

Synthesis_Workflow General Synthesis Workflow start Start: Bromo-Aryl Sulfone/Sulfonamide (e.g., N-allyl-4-bromobenzenesulfonamide) reagents Dissolve in dry THF/Toluene Add Triisopropyl Borate start->reagents cool Cool to -78 °C (Dry Ice/Acetone Bath) reagents->cool add_nBuLi Slowly add n-Butyllithium (n-BuLi) under Argon cool->add_nBuLi react Stir at low temperature, then warm to room temperature add_nBuLi->react quench Quench with aqueous acid (e.g., H₂SO₄ or HCl) react->quench extract Extract with organic solvent (e.g., Chloroform or Ethyl Acetate) quench->extract purify Dry, concentrate, and purify (e.g., Recrystallization) extract->purify product Final Product: Sulfonyl-Phenylboronic Acid purify->product pKa_Determination Workflow for pKa Determination by UV-Vis Titration prep Prepare a dilute solution of boronic acid (e.g., 1.0 mM in 0.1 M Phosphate Buffer) titrate Titrate the solution with a strong base (e.g., 0.1 M NaOH) prep->titrate measure Record UV-Vis absorbance spectrum at a fixed wavelength (e.g., 272 nm) after each addition of base titrate->measure Repeat until pH plateaus plot Plot Absorbance vs. pH measure->plot analyze Fit the data to the Henderson-Hasselbalch equation or find the inflection point of the sigmoid curve plot->analyze result Determine pKa analyze->result

References

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid and its Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a commercially available chemical compound that merges three key pharmacophores: a phenylboronic acid group, a sulfonamide linker, and a piperidine moiety. While specific research detailing the biological activities of this particular molecule is limited in publicly accessible literature, its constituent parts are extensively studied and are integral to numerous clinically significant therapeutic agents. This guide provides a comprehensive overview of the research landscape surrounding the core scaffolds of this compound, exploring the synthesis, biological activities, and therapeutic potential of its analogs. By dissecting the roles of each component, we can infer the potential applications and guide future research into this and related compounds.

Physicochemical Properties of this compound

The fundamental properties of the title compound are summarized below, providing a baseline for its chemical identity and behavior.

PropertyValueReference
Molecular Formula C₁₁H₁₆BNO₄S[1]
Molecular Weight 269.13 g/mol
Melting Point 166-168 °C[2]
MDL Number MFCD07783850
PubChem Substance ID 329785860
Density (Predicted) 1.37 ± 0.1 g/cm³[2]
Polar Surface Area (PSA) 86.2 Ų[2]
XLogP3 (Predicted) 0.56[2]

The Phenylboronic Acid Core: A Versatile Enzyme Inhibitor

The boronic acid group is a unique functional group in medicinal chemistry, renowned for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites. This property has made arylboronic acids a cornerstone for designing potent inhibitors for various enzymes, most notably proteases.

Mechanism of Action: Boronic acids, such as the proteasome inhibitor bortezomib, act as transition-state analogs. The boron atom is electrophilic and readily attacked by the catalytic serine residue within a serine protease, forming a stable, tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity.[3][4]

G cluster_2 Inhibition Complex Serine Serine Residue (Ser-OH) Complex Tetrahedral Boronate Adduct (Reversible Covalent Bond) Serine->Complex Histidine Histidine Residue (His) Histidine->Serine BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Complex Nucleophilic Attack

Figure 1: General mechanism of serine protease inhibition by a boronic acid.

Synthesis: A common and direct method for preparing arylboronic esters is the Palladium-catalyzed cross-coupling reaction of an alkoxydiboron reagent (like B₂pin₂) with a haloarene, a process known as Miyaura borylation.[3] This is often a key step in the synthesis of complex boronic acid derivatives.

G start Start Materials: Aryl Halide (Ar-X) + Bis(pinacolato)diboron (B₂pin₂) reaction Miyaura Borylation (Cross-Coupling Reaction) start->reaction catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) catalyst->reaction intermediate Aryl Boronic Ester (Ar-Bpin) reaction->intermediate hydrolysis Hydrolysis (e.g., with Acid) intermediate->hydrolysis product Final Product: Arylboronic Acid (Ar-B(OH)₂) hydrolysis->product

Figure 2: General workflow for the synthesis of arylboronic acids.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous scaffolds in drug design.[5] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for optimizing ligand-receptor interactions. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]

Quantitative Data for Piperidine Analogs: The following table summarizes the biological activity of various research compounds featuring a piperidine moiety, illustrating the scaffold's versatility.

Compound ClassTarget/AssayActivity (IC₅₀ / MIC)Reference
Piperine Dipeptidyl Boronic Acid (1)Pancreatic Cancer Cell LineIC₅₀ = 31 ± 0.3 µM[7]
Piperidinol AnalogAnti-tuberculosisGood activity (specific values not detailed)[8]
5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivativesAnticonvulsant (PTZ-induced)Relative potency 0.02 to 0.2 vs. phenobarbitone[9]
(R)-2-(Piperidin-3-yl)phthalimide (7)Nitrite Reduction (LPS-challenged RAW 264.7)32% reduction at 30µM[10]
(R)-2-(Piperidin-3-yl)phthalimide (7)IL-6 Reduction (LPS-challenged RAW 264.7)40% reduction at 30µM[10]
Isonicotinohydrazide (8)M. tuberculosis H₃₇RvMIC = 0.56 µM[11]
2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-onesGlioma Cell Viability30-65% reduction at 100 µM[12]

Structure-Activity Relationship (SAR) Insights: SAR studies on piperidine derivatives often reveal that the nature and position of substituents on the piperidine ring and its nitrogen atom are critical for biological activity. For example, in a series of benzothiazole-phenyl analogs, different substituents on the benzenesulfonyl group attached to the piperidine nitrogen led to a range of activities.[13]

Figure 3: Conceptual SAR for piperidine-based analogs.

The Sulfonamide Linker: A Key Structural Motif

The sulfonamide group is another privileged functional group in drug discovery, present in a wide array of antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, non-hydrolyzable linker that can act as a hydrogen bond acceptor and donor, contributing significantly to a molecule's binding affinity and physicochemical properties.

Quantitative Data for Sulfonamide Analogs: Analogs containing a sulfonamide or sulfonylurea group have shown potent activity in various assays.

Compound ClassTarget/AssayActivity (Kᵢ / IC₅₀)Reference
N-phenylsulfonamide (Compound 8)Acetylcholinesterase (AChE)Kᵢ = 31.5 ± 0.33 nM[14]
N-phenylsulfonamide (Compound 8)Butyrylcholinesterase (BChE)Kᵢ = 24.4 ± 0.29 nM[14]
N-phenylsulfonamide (Compound 8)Carbonic Anhydrase I (CA I)Kᵢ = 45.7 ± 0.46 nM[14]
N-phenylsulfonamide (Compound 2)Carbonic Anhydrase II (CA II)Kᵢ = 33.5 ± 0.38 nM[14]
Sulfonylurea derivative (14a)MCF7 Cancer Cell LineIC₅₀ = 1.7 µg/ml[15]
Sulfonylurea derivative (17)HePG2 Cancer Cell LineIC₅₀ = 8.7 µg/ml[15]

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of scientific research. Below are representative protocols for the synthesis and evaluation of compounds related to the core scaffolds of this compound.

Protocol 1: Synthesis of a Piperidine-Sulfonamide Analog This protocol is adapted from the synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(arylsulfonyl)piperidine-4-carboxamides.[13]

  • Amide Coupling: Commercially available 2-(4-aminophenyl)benzothiazole and N-Boc-4-piperidine carboxylic acid are condensed via a coupling reaction with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave irradiation to form an amide intermediate.

  • Boc-Deprotection: The intermediate is subjected to Boc-deprotection using trifluoroacetic acid (TFA) to yield the key piperidine intermediate.

  • Sulfonylation: The resulting piperidine intermediate is coupled with a desired R-benzenesulfonyl chloride under microwave irradiation to yield the final sulfonamide product.

  • Purification: The final product is purified using column chromatography or recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) This protocol is based on the method used for evaluating 1,3-thiazole and N-phenylsulfonamide derivatives.[14][16]

  • Reagent Preparation: Prepare a Tris-HCl buffer (50 mM, pH 8.0), solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the test inhibitor compound at various concentrations, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide). 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of Tris-HCl buffer.

    • Add 10 µL of the enzyme solution (final concentration 0.03 U/mL).

    • Add 10 µL of the test compound solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB using a microplate reader at a wavelength of 412 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting inhibition percentage against inhibitor concentration. The inhibition constant (Kᵢ) can be determined using Dixon or Lineweaver-Burk plots.

Conclusion and Future Directions

This compound represents an intriguing chemical entity by combining three pharmacologically validated scaffolds. While direct biological data for this compound is scarce, the extensive research on its analogs provides a strong rationale for its investigation. Analogs featuring the phenylboronic acid core are potent enzyme inhibitors; those with the piperidine moiety exhibit diverse activities from anticancer to neuroprotective; and the sulfonamide linker is a well-established component of many drugs.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and a library of its close analogs with systematic structural modifications.

  • Biological Screening: Comprehensive screening of these new compounds against a panel of targets, particularly serine proteases, kinases, and cancer cell lines, to identify primary biological activities.

  • Structure-Activity Relationship Studies: Elucidating the key structural features required for potency and selectivity to guide the development of optimized lead compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of promising compounds to assess their drug-likeness.

By leveraging the knowledge from its constituent parts, researchers can unlock the therapeutic potential of this and related classes of molecules, paving the way for novel drug candidates.

References

The Boronic Acid Moiety: A Reversible Covalent Warhead in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of boron, an element not typically found in biological systems, has ushered in a new era of therapeutic innovation.[1] Among boron-containing compounds, the boronic acid moiety [-B(OH)₂] has emerged as a uniquely versatile and powerful functional group in drug design.[2][3] Its distinct electronic properties and reactivity enable the formation of reversible covalent bonds with key biological targets, a mechanism that offers a compelling balance between the high potency of covalent inhibitors and the improved safety profile of reversible binders.[4][5] This unique characteristic has been successfully harnessed in several FDA-approved drugs, validating the boronic acid warhead as a cornerstone of modern medicinal chemistry.[2][3]

This guide explores the core principles of boronic acid reactivity, its application in prominent drug classes, and the key experimental and design considerations for professionals in drug development.

Core Principles of Boronic Acid Reactivity

The therapeutic efficacy of boronic acid-based drugs stems from the unique electronic nature of the boron atom.

1.1. Lewis Acidity and Nucleophilic Interaction

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a mild Lewis acid.[6][7] This allows it to readily accept a pair of electrons from biological nucleophiles, such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[4][8] This interaction is central to its mechanism as an enzyme inhibitor.

1.2. Reversible Covalent Inhibition of Serine/Threonine Proteases

The hallmark of the boronic acid moiety is its ability to form a stable, yet reversible, covalent bond with the hydroxyl groups of serine and threonine residues.[4] The boron atom mimics the tetrahedral transition state of peptide-bond hydrolysis, making boronic acids potent inhibitors of serine and threonine proteases.[9][10] The resulting tetrahedral boronate adduct is stable enough to inhibit the enzyme effectively but can dissociate, restoring enzyme function.[5] This reversibility is crucial for minimizing the risk of permanent off-target modifications and associated toxicities.[5]

1.3. Interaction with cis-Diols

Boronic acids can react with molecules containing cis-1,2 or -1,3 diols, such as saccharides and glycoproteins, to form five- or six-membered cyclic boronate esters.[11][12] This reaction is typically reversible and pH-dependent, occurring more readily in alkaline aqueous solutions.[11][13] This reactivity has been exploited for developing glucose sensors, drug delivery systems that respond to changes in pH or saccharide concentration, and for targeting glycosylated proteins.[11][14]

Mechanisms of Action in Approved Therapeutics

The unique reactivity of the boronic acid moiety has been successfully translated into clinically approved drugs for cancer and infectious diseases.

2.1. Proteasome Inhibitors: Targeting Protein Homeostasis in Cancer

Drugs like bortezomib (Velcade®) and ixazomib (Ninlaro®) are first-in-class proteasome inhibitors that have revolutionized the treatment of multiple myeloma.[15][16]

  • Mechanism: These dipeptidyl boronic acids selectively and reversibly bind to the N-terminal threonine residue in the chymotrypsin-like (β5) catalytic site of the 26S proteasome.[16][17][18] The boron atom forms a tetrahedral intermediate with the threonine's hydroxyl group, effectively blocking the proteasome's function.[19]

  • Signaling Pathway: Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins.[20] This leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells, which are highly dependent on the proteasome for survival.[16][17][21]

Proteasome_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Therapeutic Intervention Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome (Active β5 Subunit) Ub_Protein->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation Catalysis Proteasome_Target 26S Proteasome (Active β5 Subunit) Homeostasis Cellular Homeostasis & Survival Degradation->Homeostasis Bortezomib Bortezomib / Ixazomib (Boronic Acid Drug) Inhibited_Proteasome Inhibited Proteasome (Threonine-Boronate Adduct) Bortezomib->Inhibited_Proteasome Reversible Covalent Inhibition Accumulation Accumulation of Regulatory Proteins (e.g., pro-apoptotic factors) Inhibited_Proteasome->Accumulation Blockage of Degradation Apoptosis Apoptosis (Cancer Cell Death) Accumulation->Apoptosis Induction

Caption: Proteasome inhibition by boronic acid drugs.

2.2. β-Lactamase Inhibitors: Combating Antibiotic Resistance

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved in combination with the carbapenem antibiotic meropenem (Vabomere®).[22][23]

  • Mechanism: Vaborbactam is not an antibiotic itself. Instead, it protects meropenem from being destroyed by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[22][24] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent adduct with the active site serine residue of the β-lactamase enzyme.[24][25]

  • Logical Relationship: By neutralizing the resistance enzyme, vaborbactam restores the antibacterial activity of meropenem against many multidrug-resistant Gram-negative bacteria.[22]

Beta_Lactamase_Inhibition cluster_0 Bacterial Resistance Mechanism cluster_1 Vaborbactam Action Meropenem Meropenem (β-Lactam Antibiotic) SBL Serine β-Lactamase (e.g., KPC) Meropenem->SBL Substrate Meropenem_Survives Meropenem (Active) Hydrolysis Antibiotic Hydrolysis (Inactivation) SBL->Hydrolysis Catalysis SBL_Target Serine β-Lactamase (e.g., KPC) Resistance Antibiotic Resistance Hydrolysis->Resistance Vaborbactam Vaborbactam (Boronic Acid Inhibitor) Inhibited_SBL Inhibited β-Lactamase (Serine-Boronate Adduct) Vaborbactam->Inhibited_SBL Reversible Covalent Inhibition Meropenem_Action Meropenem Binds to Penicillin-Binding Proteins Cell_Death Bacterial Cell Lysis Meropenem_Action->Cell_Death Meropenem_Survives->Meropenem_Action

Caption: Vaborbactam's mechanism of restoring antibiotic activity.

Quantitative Data on Boronic Acid Drug Reactivity

The potency and reversible nature of boronic acid inhibitors can be quantified through various kinetic and binding parameters.

Table 1: Inhibitory Potency of Approved Boronic Acid Drugs

Drug Target Potency Metric Value Reference(s)
Bortezomib 20S Proteasome (β5 subunit) Kᵢ 0.6 nM [26]
Ixazomib 20S Proteasome (β5 subunit) IC₅₀ 3.4 nM [27]
Vaborbactam KPC-2 Serine β-Lactamase Kᵢ 69 nM [24]
Vaborbactam CTX-M-15 Serine β-Lactamase Kᵢ 0.022 µM (22 nM) [28]

| Vaborbactam | AmpC Serine β-Lactamase | Kᵢ | 0.038 µM (38 nM) |[28] |

Table 2: Kinetic Parameters Illustrating Reversibility

Drug Target Parameter Value Significance Reference(s)
Ixazomib 20S Proteasome (β5 subunit) Dissociation half-life (t½) 18 minutes Demonstrates reversible binding, allowing for recovery of proteasome activity. [29]
Bortezomib 26S Proteasome Dissociation half-life (t½) 110 minutes Slower dissociation compared to ixazomib, indicating longer target occupancy. [29]

| Vaborbactam | Various β-Lactamases | Inactivation Constant (k₂/K) | 3.4 × 10³ to 2.4 × 10⁴ M⁻¹s⁻¹ | Acts as a potent progressive inactivator, indicating efficient enzyme inhibition. |[28] |

Key Experimental Protocols

Characterizing the reactivity of boronic acid-containing compounds requires specific biochemical and biophysical assays.

4.1. Protocol: Enzyme Inhibition Assay for Proteasome Inhibitors

This protocol provides a general method to determine the IC₅₀ value of a boronic acid inhibitor against the 20S proteasome.

  • Objective: To measure the concentration of a boronic acid compound required to inhibit 50% of the chymotrypsin-like activity of the 20S proteasome.

  • Materials:

    • Purified human 20S proteasome.

    • Fluorogenic peptide substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY-AMC).

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Boronic acid inhibitor stock solution (in DMSO).

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Methodology:

    • Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer. A typical final concentration range might be 0.1 nM to 10 µM.

    • In the microplate wells, add 50 µL of the diluted inhibitor solutions or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of purified 20S proteasome (e.g., at a final concentration of 0.5 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate (e.g., at a final concentration of 10 µM) to all wells.

    • Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.

    • Monitor the increase in fluorescence over time (kinetic mode) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.2. Protocol: Competitive Binding Assay for Boronic Acid–Diol Interactions

This protocol uses a fluorescent reporter to determine the binding affinity (association constant, Kₑq) of a boronic acid for a non-fluorescent diol (e.g., glucose).[12]

  • Objective: To quantify the binding strength between a boronic acid and a target diol through competitive displacement of a fluorescent diol.

  • Materials:

    • Boronic acid compound of interest.

    • Alizarin Red S (ARS), a fluorescent catechol dye.

    • Target diol (e.g., glucose, fructose).

    • Buffer solution at a specific pH (e.g., pH 7.4 phosphate buffer).

    • Fluorimeter or fluorescence plate reader.

  • Methodology:

    • Determine ARS-Boronic Acid Binding (Kₐᵣₛ): First, determine the association constant of the boronic acid with ARS. Titrate the boronic acid into a fixed concentration of ARS and measure the increase in fluorescence upon formation of the ARS-boronate ester.

    • Competitive Displacement: a. Prepare a solution with fixed concentrations of the boronic acid and ARS, based on the Kₐᵣₛ to ensure a significant portion of ARS is bound. b. Prepare serial dilutions of the target diol (e.g., glucose). c. Add increasing concentrations of the target diol to the boronic acid-ARS complex solution. d. Incubate to allow the system to reach equilibrium. e. Measure the fluorescence intensity at each diol concentration. As the target diol displaces ARS from the boronic acid, the fluorescence will decrease.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of the target diol.

    • Use the known Kₐᵣₛ and the competitive binding data to calculate the apparent association constant (Kₑq) for the boronic acid–diol interaction using established equations.[12]

Drug Design Considerations and Challenges

While powerful, the boronic acid moiety presents unique challenges that must be addressed during drug development.

  • Stability and Metabolism: Boronic acids can undergo oxidative deboronation, where the carbon-boron bond is cleaved, inactivating the drug.[30][31] This metabolic pathway is a key consideration for pharmacokinetic profiling.

  • Selectivity: The reactivity of boronic acids with various nucleophiles necessitates careful design to ensure selectivity for the intended target and minimize off-target effects.[15]

  • Prodrug Strategies: To improve stability, solubility, and oral bioavailability, boronic acids are often administered as prodrugs. For example, ixazomib is administered as a citrate ester (ixazomib citrate), which rapidly hydrolyzes under physiological conditions to release the active boronic acid form.[29]

  • Synthesis: The synthesis of boronic acids, particularly aliphatic ones, can be challenging.[15]

Boronic_Acid_Drug_Design_Workflow cluster_vitro Biochemical & Cellular Assays cluster_vivo Pharmacology Target_ID Target Identification (e.g., Serine Protease) Scaffold_Design Scaffold Design (Peptidomimetic, etc.) Target_ID->Scaffold_Design BA_Incorp Incorporate Boronic Acid 'Warhead' Scaffold_Design->BA_Incorp Synthesis Chemical Synthesis BA_Incorp->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Optimization Lead Optimization In_Vitro->Optimization Potency Potency (IC₅₀, Kᵢ) In_Vitro->Potency Selectivity Selectivity vs. Off-Targets In_Vitro->Selectivity Cell_Activity Cellular Activity In_Vitro->Cell_Activity Optimization->Scaffold_Design Improve Affinity & Selectivity In_Vivo In Vivo / PK-PD Studies Optimization->In_Vivo Advance Lead Prodrug Prodrug Strategy? (e.g., Esterification) In_Vivo->Prodrug Poor PK? Candidate Drug Candidate In_Vivo->Candidate Good Profile Metabolism Metabolism Studies (Deboronation) In_Vivo->Metabolism Efficacy Efficacy Models In_Vivo->Efficacy Prodrug->Synthesis

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[2][3] Biaryl sulfonamides, for instance, are recognized for their diverse biological activities and are present in numerous therapeutic agents, including enzyme inhibitors and receptor antagonists.[2][3][4][5]

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable building block for drug discovery, combining the phenylboronic acid moiety required for Suzuki-Miyaura coupling with a sulfonamide-linked piperidine ring. The piperidine and sulfonamide groups are prevalent in many FDA-approved drugs and are known to influence pharmacokinetic and pharmacodynamic properties.[5] These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl sulfonamide scaffolds for research and drug development.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled based on established protocols for structurally similar or sterically hindered substrates.[6][7][8]

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

EntryAryl Bromide (1.0 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (5:1)1001292
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene110895
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)851688
42-BromotoluenePd(OAc)₂ (2)cataCXium A (4)K₃PO₄1,4-Dioxane1001885

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

EntryAryl Chloride (1.0 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-Amyl alcohol1102078
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1001685
32-ChloropyridinePd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene1102475

Experimental Protocols

A detailed methodology for a general Suzuki-Miyaura cross-coupling reaction using this compound is provided below. This protocol is based on best practices for achieving high yields with electron-rich and sterically demanding coupling partners.[9]

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a rubber septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 5 mL) to the reaction vessel via syringe.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating mantle at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting aryl halide is observed.

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow, the catalytic cycle of the reaction, and a potential application in a biological context.

G setup Reaction Setup (Reagents + Catalyst) inert Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 100 °C, 12h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa oa_label Oxidative Addition pd2_tm Ar-Pd(II)L₂-Ar' pd2_oa->pd2_tm tm_label Transmetalation pd2_tm->pd0 re_label Reductive Elimination product Ar-Ar' pd2_tm->product arx Ar-X arx->pd2_oa ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd2_tm G signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) signal->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates response Cellular Response (e.g., Proliferation, Survival) tf->response Regulates Gene Expression inhibitor Synthesized Inhibitor (Biaryl Sulfonamide) inhibitor->kinase_a Inhibits

References

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and greater energy efficiency compared to traditional liquid crystal displays. The performance of an OLED is critically dependent on the molecular architecture of the organic materials used within its multilayer structure. Hole Transport Materials (HTMs) are a crucial component, facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Substituted phenylboronic acids are versatile building blocks in the synthesis of advanced organic electronic materials. They are key reactants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise construction of complex conjugated molecules. The electronic properties of these molecules can be fine-tuned by the choice of substituents on the phenylboronic acid ring.

This document provides detailed application notes for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid , a specialized building block for the synthesis of novel Hole Transport Materials (HTMs) for high-performance OLEDs. The electron-withdrawing piperidin-1-ylsulfonyl group is expected to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material, which can lead to improved charge injection and overall device efficiency.

Proposed Synthetic Application: Synthesis of a Novel Hole Transport Material (PS-TPA)

Herein, we propose the synthesis of a novel triarylamine-based HTM, hereafter referred to as PS-TPA , utilizing this compound. The synthetic route involves a Suzuki-Miyaura cross-coupling reaction between this compound and a brominated triarylamine core, such as 4,4'-dibromo-4''-methoxytriphenylamine. The resulting molecule is designed to possess favorable thermal stability and charge transport properties.

G cluster_reactants Reactants reactant1 This compound conditions Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O Heat reactant1->conditions reactant2 4,4'-dibromo-4''-methoxytriphenylamine reactant2->conditions product PS-TPA (Hole Transport Material) conditions->product Suzuki Coupling

Figure 1: Synthetic workflow for the proposed HTM, PS-TPA.

Experimental Protocols

Synthesis of PS-TPA via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the target Hole Transport Material, PS-TPA.

Materials:

  • 4,4'-dibromo-4''-methoxytriphenylamine (1.0 equivalent)

  • This compound (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene (Anhydrous)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, add 4,4'-dibromo-4''-methoxytriphenylamine, this compound, and Tetrakis(triphenylphosphine)palladium(0).

  • Solvent and Base Addition: Add a 4:1:1 mixture of Toluene, Ethanol, and a 2M aqueous solution of Potassium Carbonate to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) under an inert atmosphere and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure PS-TPA product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED device using the synthesized PS-TPA as the hole transport layer. All fabrication steps should be carried out in a cleanroom environment.

Device Structure: ITO / PS-TPA (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF (EIL) / Al (Cathode)

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PS-TPA (Hole Transport Material)

  • Emissive material (e.g., a suitable phosphorescent or fluorescent emitter doped in a host)

  • Electron Transport Material (e.g., TPBi or Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a layer of PS-TPA as the Hole Transport Layer (HTL). The thickness can be optimized, typically in the range of 30-50 nm.

    • Deposit the Emissive Layer (EML). This may consist of a host material co-evaporated with a guest emitter.

    • Deposit an Electron Transport Layer (ETL), such as TPBi.

  • Cathode Deposition:

    • Deposit a thin layer of Lithium Fluoride (LiF) as an Electron Injection Layer (EIL).

    • Deposit a layer of Aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device using a programmable sourcemeter and a spectroradiometer.

Data Presentation

The following table presents a hypothetical comparison of the performance of an OLED device utilizing the newly synthesized PS-TPA as the HTL against a device with a standard HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). The data are representative of what might be expected for a high-performance, phosphorescent green OLED.

Performance MetricNPB-based Device (Reference)PS-TPA-based Device (Expected)
Turn-on Voltage (V) 3.22.8
Maximum Luminance (cd/m²) ~15,000>20,000
Maximum Current Efficiency (cd/A) ~45~60
Maximum Power Efficiency (lm/W) ~35~50
Maximum External Quantum Efficiency (%) ~15~20
CIE Coordinates (x, y) (0.32, 0.61)(0.32, 0.61)

Note: The performance of OLEDs is highly dependent on the specific device architecture and materials used. The values presented here are for illustrative purposes.[1]

Mandatory Visualizations

G Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HTL PS-TPA (HTL) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission EML->Light EIL LiF (EIL) ETL->EIL Cathode Al (Cathode) EIL->Cathode

Figure 2: Architecture of a multilayer OLED device with PS-TPA.

References

Application Notes and Protocols for Boronate Affinity Chromatography in Cis-Diol Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of cis-diol-containing compounds using boronate affinity chromatography (BAC). This technique is a powerful tool for the selective isolation of a wide range of biomolecules, including glycoproteins, RNA, nucleotides, and catechols, which are often of significant interest in research and drug development.

Principle of Boronate Affinity Chromatography

Boronate affinity chromatography is a mode of affinity chromatography that leverages the reversible covalent interaction between a boronic acid ligand and molecules containing cis-diol groups.[1][2] The fundamental principle relies on the pH-dependent formation of a cyclic ester between the boronate group immobilized on a stationary phase and the cis-diol of the target molecule.[1][3][4]

Under alkaline conditions (typically pH > 7.5), the boronic acid is in a tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[1][3][4] This leads to the capture of the target molecule on the chromatography resin. Molecules without the cis-diol functionality will not bind and are washed away. The elution of the bound molecules is achieved by lowering the pH to acidic conditions (typically pH < 6.5), which hydrolyzes the cyclic ester and releases the purified cis-diol compound.[1][3] Alternatively, elution can be accomplished by using a competing cis-diol-containing molecule, such as sorbitol or mannitol, at a high concentration.[3][5]

Key Applications

Boronate affinity chromatography is a versatile technique with broad applications in the separation and purification of various biomolecules.[1][6]

  • Glycoproteins and Glycated Proteins: BAC is widely used for the enrichment and purification of glycoproteins and for the analysis of glycated hemoglobin (HbA1c).[2][7][8][9]

  • RNA, Nucleosides, and Nucleotides: The presence of the 2',3'-cis-diol in the ribose sugar makes RNA, ribonucleosides, and ribonucleotides ideal candidates for purification by BAC.[10][11][12] This method can effectively separate them from DNA, which lacks the 2'-hydroxyl group.[11]

  • Catechols and Catecholamines: The coplanar cis-diol group of catechols allows for their efficient separation from other compounds.[13]

  • Saccharides and Carbohydrates: BAC is a valuable tool for the separation and analysis of various sugars and carbohydrates that possess cis-diol functionalities.[12][14]

Quantitative Data Summary

The selection of an appropriate boronate affinity resin is crucial for successful purification. The table below summarizes key quantitative parameters for commercially available resins.

Resin NameSupport MatrixParticle Size (wet)Exclusion LimitBoronate Load CapacityBinding CapacityManufacturer
Boronate Resin Polyacrylamide45-90 µm6,000 Da>1.2 meq/g>130 µmol sorbitol/ml gelG-Biosciences
Affi-Gel Boronate Gel PolyacrylamideNot specified6,000 Da1.05 ± 0.15 meq/g130 µmol sorbitol/ml gelBio-Rad
Monomix MC-Boronate Polymethacrylate30 µm, 60 µm1 x 107 Da (globular proteins)Not specifiedNot specifiedSepax Technologies

Experimental Protocols

Protocol 1: General Purification of a cis-Diol Containing Small Molecule

This protocol provides a general procedure for the purification of small molecules such as nucleosides, nucleotides, or catechols.

1. Materials:

  • Boronate Affinity Resin (e.g., G-Biosciences Boronate Resin)

  • Chromatography Column

  • Binding/Wash Buffer: 0.1 M HEPES, pH 8.5

  • Elution Buffer 1 (pH-based): 0.1 M Acetate buffer, pH 5.0

  • Elution Buffer 2 (Competitive): Binding/Wash Buffer containing 0.1 M Sorbitol

  • Regeneration Solution: 0.1 M Acetic Acid followed by 2 M NaCl

2. Method:

  • Resin Preparation: If using dry beads, hydrate the resin in the Binding/Wash Buffer according to the manufacturer's instructions.[15] For pre-swollen resin, wash with 3-5 column volumes (CV) of deionized water, followed by equilibration with 5-10 CV of Binding/Wash Buffer.[3]

  • Column Packing: Gently pack the equilibrated resin into a suitable chromatography column.

  • Sample Preparation: Dissolve the sample containing the cis-diol molecule in the Binding/Wash Buffer. Ensure the pH of the sample is adjusted to the binding pH. Filter the sample to remove any particulate matter.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Washing: Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound molecules. Monitor the absorbance at 280 nm (or another appropriate wavelength) until it returns to baseline.

  • Elution:

    • pH-based elution: Apply the Elution Buffer 1 to the column. The change in pH will cause the release of the bound cis-diol molecule.[10]

    • Competitive elution: Apply Elution Buffer 2. The sorbitol will compete for binding to the boronate resin, displacing the target molecule.[5]

  • Fraction Collection: Collect fractions and monitor the eluate for the presence of the target molecule using a suitable assay (e.g., UV absorbance, activity assay).

  • Regeneration: After elution, regenerate the column by washing with 2-3 CV of 2.0-3.0 M NaCl solution, followed by 2 CV of 0.1 M acetic acid if a competitive diol was used for elution.[3] Finally, re-equilibrate the column with the Binding/Wash Buffer for future use.[3]

Protocol 2: Purification of Glycoproteins from a Complex Mixture

This protocol is designed for the selective enrichment of glycoproteins from a protein mixture like a cell lysate or serum.

1. Materials:

  • Boronate Affinity Resin suitable for proteins (e.g., Sepax Monomix MC-Boronate)

  • Chromatography Column

  • Binding/Wash Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0. The presence of Mg2+ may enhance binding.[3][5]

  • Elution Buffer: 100 mM Glycine-HCl, pH 3.0 or Binding/Wash Buffer containing 200 mM Sorbitol.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)

2. Method:

  • Resin and Column Preparation: Prepare and pack the column with the boronate affinity resin as described in Protocol 1, using the glycoprotein Binding/Wash Buffer.

  • Sample Preparation: Prepare the protein sample in the Binding/Wash Buffer. It is crucial to ensure the sample is clear and free of precipitates. Dialysis or buffer exchange into the Binding/Wash Buffer may be necessary.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column thoroughly with at least 10 CV of Binding/Wash Buffer to remove non-glycoprotein components.

  • Elution:

    • Acidic Elution: Elute the bound glycoproteins with the Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately neutralize the pH and preserve protein integrity.

    • Competitive Elution: Elute with the sorbitol-containing Elution Buffer.

  • Analysis: Analyze the collected fractions for the presence of glycoproteins using methods such as SDS-PAGE, Western blotting, or specific activity assays.

  • Regeneration: Regenerate the column as described in Protocol 1.

Visualizations

Boronate_Affinity_Chromatography_Principle cluster_binding Binding Phase (Alkaline pH > 7.5) Resin Boronate Resin (Immobilized Boronic Acid) Complex Stable Covalent Complex Resin->Complex CisDiol_Molecule cis-Diol Containing Molecule (Target) CisDiol_Molecule->Resin Reversible Covalent Bond Formation NonCisDiol_Molecule Non-cis-Diol Molecule (Impurity) NonCisDiol_Molecule_Unbound NonCisDiol_Molecule->NonCisDiol_Molecule_Unbound No Interaction Complex_Elution Stable Covalent Complex Purified_Molecule Purified cis-Diol Molecule Complex_Elution->Purified_Molecule Regenerated_Resin Regenerated Boronate Resin Complex_Elution->Regenerated_Resin Eluent Acidic Buffer or Competitive Diol (e.g., Sorbitol) Eluent->Complex_Elution Hydrolysis of Covalent Bond

Caption: Principle of boronate affinity chromatography.

BAC_Workflow cluster_prep 1. Preparation cluster_separation 2. Separation cluster_analysis 3. Analysis & Regeneration Equilibrate Equilibrate Column with Binding Buffer (pH > 7.5) Prepare_Sample Prepare Sample in Binding Buffer Load_Sample Load Sample onto Column Prepare_Sample->Load_Sample Wash Wash with Binding Buffer to Remove Impurities Load_Sample->Wash Elute Elute with Acidic Buffer (pH < 6.5) or Competitive Diol Wash->Elute Collect Collect Fractions of Purified Product Elute->Collect Analyze Analyze Fractions (e.g., SDS-PAGE, UV-Vis) Collect->Analyze Regenerate Regenerate Column for Reuse Analyze->Regenerate

Caption: General experimental workflow for BAC.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Sulfonamides

Biaryl sulfonamides are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2][3] This structural motif is a key component in a variety of therapeutic agents due to its ability to mimic or block the function of biological molecules. The sulfonamide group can act as a transition-state mimetic for tetrahedral intermediates in enzymatic reactions, while the biaryl scaffold allows for precise three-dimensional positioning of substituents to optimize binding to biological targets. Consequently, biaryl sulfonamides are found in drugs with a wide range of applications, including as inhibitors for enzymes such as kinases and proteases, and as antagonists for various receptors.[1][3] The development of efficient and versatile synthetic methods to access these complex molecules is therefore a critical endeavor in modern organic and medicinal chemistry.[2][4]

Synthetic Strategies: A Mechanistic Overview

The construction of biaryl sulfonamides can be approached in two primary ways: formation of the C-N bond of the sulfonamide at a late stage, or formation of the biaryl C-C bond as the key step. Palladium-catalyzed cross-coupling reactions have become the methods of choice for both strategies, offering mild conditions and broad functional group tolerance.[5][6]

Strategy 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] In the context of biaryl sulfonamide synthesis, this reaction typically involves the coupling of a biaryl halide or triflate with a sulfonamide. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the rate of oxidative addition, reductive elimination, and helps to prevent catalyst decomposition.[6] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to enhance reaction efficiency.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The sulfonamide coordinates to the Pd(II) center, often with the displacement of a ligand.

  • Deprotonation: A base deprotonates the coordinated sulfonamide to form a palladium-amido complex.

  • Reductive Elimination: The biaryl group and the sulfonamido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)(NHR'SO2R) Ar-Pd(II)(L)(NHR'SO2R) Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)(NHR'SO2R) Ligand Exchange (+ RSO2NHR') Ar-Pd(II)(L)(NR'SO2R)- Ar-Pd(II)(L)(NR'SO2R)- Ar-Pd(II)(L)(NHR'SO2R)->Ar-Pd(II)(L)(NR'SO2R)- Deprotonation (Base) Ar-Pd(II)(L)(NR'SO2R)-->Pd(0)L2 Regeneration Ar-NHR'SO2R Ar-NHR'SO2R Ar-Pd(II)(L)(NR'SO2R)-->Ar-NHR'SO2R Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination for sulfonamide synthesis.

Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryls.[7] In the synthesis of biaryl sulfonamides, this reaction can be used to couple an aryl boronic acid (or ester) with an aryl halide (or triflate) that already contains a sulfonamide group. Alternatively, the sulfonamide can be introduced after the biaryl core has been constructed. The choice of base, solvent, and palladium source are critical for achieving high yields and preventing side reactions.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling also proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (or triflate) to form a Pd(II) complex.

  • Transmetalation: The organoboron species reacts with the Pd(II) complex in the presence of a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two aryl groups on the palladium center couple to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-Ar' Transmetalation (+ Ar'-B(OH)2, Base) Ar-Pd(II)(L)2-Ar'->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(L)2-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Emerging Strategy: C-H Activation/Arylation

More recently, palladium-catalyzed C-H activation/arylation has emerged as a powerful strategy for the synthesis of biaryl sulfonamides.[1][8][9] This approach avoids the need for pre-functionalized starting materials (like halides or boronic acids) by directly coupling a C-H bond of an aromatic sulfonamide with an arylating agent.[1][9] This method can offer improved atom economy and access to novel substitution patterns. The reaction often requires a directing group to achieve regioselectivity.[1][10]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: Aryl Halide/Boronic Acid, Sulfonamide, Base, Catalyst, Ligand Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (Ar or N2) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination for N-Arylation of Sulfonamides

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a sulfonamide.

Materials and Equipment:

  • Substrates: Aryl bromide (1.0 equiv), Sulfonamide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Glassware: Schlenk flask or oven-dried round-bottom flask with condenser, magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, sulfonamide, base, palladium catalyst, and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Sulfonamide Synthesis

This protocol outlines a general procedure for the coupling of an aryl halide bearing a sulfonamide group with an arylboronic acid.

Materials and Equipment:

  • Substrates: Aryl halide-sulfonamide (1.0 equiv), Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand

  • Base: Aqueous K₂CO₃ (2 M solution, 2.0 equiv) or K₃PO₄

  • Solvent: Toluene, 1,4-dioxane, or DMF, often with water as a co-solvent

  • Glassware: Round-bottom flask with condenser, magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon

Procedure:

  • To a round-bottom flask, add the aryl halide-sulfonamide, arylboronic acid, and palladium catalyst.

  • Add the solvent mixture (e.g., toluene/water 4:1).

  • Add the base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method depends on several factors, including the availability of starting materials, functional group tolerance, and desired substitution pattern. The following table summarizes typical conditions for the main palladium-catalyzed routes to biaryl sulfonamides.

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura CouplingC-H Arylation
Bond Formed C-NC-CC-C
Key Reactants Biaryl Halide + SulfonamideAryl Halide-Sulfonamide + Arylboronic AcidAryl Sulfonamide + Aryl Halide
Typical Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂
Typical Ligand XPhos, RuPhos, BrettPhosPPh₃, SPhosOften ligand-free or simple phosphines
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃Ag₂O, AgOAc (as oxidant)
Typical Solvent Toluene, DioxaneToluene/H₂O, Dioxane/H₂OToluene, Acetic Acid
Temperature (°C) 80 - 12080 - 110100 - 130
Advantages Direct C-N bond formationWell-established, wide substrate scopeHigh atom economy, no pre-functionalization
Disadvantages Can be sensitive to sterically hindered substratesRequires synthesis of boronic acidsMay require a directing group, regioselectivity can be an issue

Conclusion

The palladium-catalyzed synthesis of biaryl sulfonamides is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling represent robust and versatile methods for accessing these important scaffolds, with each offering distinct advantages depending on the synthetic strategy. The emergence of C-H activation techniques further expands the synthetic toolbox, promising more efficient and environmentally benign routes in the future. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific synthetic targets.

References

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable bifunctional molecule employed as a key intermediate in the synthesis of complex organic compounds, particularly within the pharmaceutical industry. Its structure incorporates a boronic acid moiety, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the piperidinylsulfonyl group can influence the physicochemical properties of the final molecule, potentially enhancing solubility, metabolic stability, and target-binding interactions. This intermediate is particularly useful in the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors.

Core Applications in Drug Discovery

The primary application of this compound is in the synthesis of substituted biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a halogenated (typically brominated or chlorinated) aromatic or heteroaromatic compound. The resulting molecules often serve as scaffolds for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.

For instance, this intermediate can be utilized in the synthesis of substituted pyridinyl-phenyl amines, a class of compounds investigated for their potential as kinase inhibitors. The piperidinylsulfonylphenyl moiety can occupy specific binding pockets within the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Bromide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, such as 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound

  • 5-bromo-2-methylpyridin-3-amine (or other suitable heteroaryl bromide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

    • Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-(3-(piperidin-1-ylsulfonyl)phenyl)-2-methylpyridin-3-yl)acetamide.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and heteroaryl bromides, providing an expected range for the yield of the target compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+70-85[1]
25-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+75-90[1]
35-bromo-2-methylpyridin-3-amineThis compoundPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9512-24Expected: Moderate to Good

Note: The yield for the specific reaction with this compound is an educated estimation based on similar reactions, as a specific literature value was not found.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Heteroaryl Bromide - Boronic Acid - Pd Catalyst - Base add_solvent Add Solvents (e.g., Dioxane/Water) start->add_solvent degas Degas Mixture (N₂ or Ar) add_solvent->degas heat Heat and Stir (e.g., 85-95°C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Postulated Signaling Pathway Inhibition

Molecules synthesized using this compound are often designed as kinase inhibitors. For example, they may target kinases within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Synthesized Inhibitor (e.g., N-phenyl-5-(3-(piperidin-1- ylsulfonyl)phenyl)pyridin-3-amine) Inhibitor->PI3K Inhibits

Caption: Postulated inhibition of the PI3K signaling pathway.

References

Experimental Blueprint for Cross-Coupling Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and data for cross-coupling reactions involving sulfonyl chlorides. The methodologies outlined herein are essential for the synthesis of diverse molecular architectures, offering valuable tools for medicinal chemistry and materials science. Three primary catalytic strategies are detailed: Palladium-catalyzed Suzuki-Miyaura coupling, Nickel-catalyzed desulfonylative coupling, and visible-light photoredox catalysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sulfonyl Chlorides with Boronic Acids

This protocol describes the coupling of arene-, arylmethane-, and alk-2-ene-1-sulfonyl chlorides with various boronic acids. The reaction proceeds via a desulfonylative pathway, where the sulfonyl chloride group acts as a leaving group, facilitating the formation of a new carbon-carbon bond.

Experimental Protocol

Materials and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with a manifold or balloon setup

  • Syringes and needles for liquid transfer

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)[1]

  • Ligand (if required, e.g., carbene or sterically hindered phosphine ligands)[1]

  • Base (e.g., K₂CO₃, Na₂CO₃)[1]

  • Anhydrous solvent (e.g., THF, dioxane)[1]

  • Sulfonyl chloride derivative

  • Boronic acid derivative

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar and fitted with a condenser. Connect the flask to a Schlenk line or an inert gas-filled balloon. Evacuate the flask and backfill with inert gas, repeating this cycle three times to ensure an inert atmosphere.[2][3]

  • Addition of Reagents: Under a positive flow of inert gas, add the sulfonyl chloride (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 1.5-10 mol %), ligand (if applicable, e.g., 6 mol %), and base (2.0-3.0 equiv) to the flask.[1]

  • Solvent Addition: Add the anhydrous solvent (e.g., THF) via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the sulfonyl chloride.

  • Reaction: Stir the mixture at the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.[5]

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.[6]

Data Presentation
Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (8-10 mol%)K₂CO₃ (2-3 equiv)THFReflux12-2460-85[1]
Pd₂(dba)₃ (1.5 mol%)/Ligand 7 (6 mol%)Na₂CO₃ (3 equiv)THFReflux3-570-95[1]
Pd(OAc)₂ (5 mol%)/PPh₃ (10 mol%)K₂CO₃----[1]

Note: Ligand 7 refers to a specific carbene precursor mentioned in the source literature.[1]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Addition (under inert gas) cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 Oven-dried Schlenk flask with stir bar setup_2 Assemble with condenser setup_1->setup_2 setup_3 Purge with inert gas (3x) setup_2->setup_3 reagent_1 Sulfonyl Chloride setup_3->reagent_1 Add solids reagent_2 Boronic Acid reagent_1->reagent_2 reagent_3 Palladium Catalyst & Ligand reagent_2->reagent_3 reagent_4 Base reagent_3->reagent_4 reagent_5 Anhydrous Solvent reagent_4->reagent_5 Add liquid reaction_1 Stir at elevated temperature (reflux) reagent_5->reaction_1 reaction_2 Monitor by TLC/GC-MS reaction_1->reaction_2 workup_1 Cool to RT reaction_2->workup_1 Reaction complete workup_2 Solvent extraction workup_1->workup_2 workup_3 Dry and concentrate workup_2->workup_3 workup_4 Column chromatography workup_3->workup_4 workup_5 Characterize product (NMR, MS) workup_4->workup_5

Workflow for Pd-catalyzed Suzuki-Miyaura coupling.

Nickel-Catalyzed Desulfonylative Cross-Coupling with Organozinc Reagents

This method provides an alternative for the formation of C(sp²)-C(sp²) bonds, particularly with heteroaryl compounds, utilizing a nickel catalyst and organozinc reagents.[7][8] The organozinc reagents can be prepared in situ from the corresponding organic halides or other precursors.[9][10]

Experimental Protocol

Part A: Preparation of Organozinc Reagent (if not commercially available) [10]

  • To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust.

  • Add a solution of the corresponding organic halide in an anhydrous solvent (e.g., DMA, THF).

  • The formation of the organozinc reagent may require activation, for example, with a small amount of iodine or by heating.

Part B: Cross-Coupling Reaction [7]

Materials and Equipment:

  • Glovebox or Schlenk line for inert atmosphere operations[2][3]

  • Oven-dried reaction vial with a magnetic stir bar

  • Nickel precatalyst (e.g., NiCl₂)[7]

  • Ligands (e.g., a combination of phosphine and nitrogen-based ligands)[7]

  • Reducing agent (e.g., Zn dust)[7]

  • Base (e.g., Li₃PO₄)[7]

  • Anhydrous solvent (e.g., DMA)[7]

  • Aryl sulfone derivative

  • Aryl bromide

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried vial with the aryl sulfone (1.0 equiv), aryl bromide (2.0-3.0 equiv), nickel precatalyst (10 mol %), ligands (e.g., 6 mol % each of a phosphine and a nitrogen ligand), base (1.0 equiv), and zinc dust (3.0 equiv).[7]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMA) via syringe.

  • Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 100-120 °C) for 24-36 hours.[7] Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography and characterize by NMR and mass spectrometry.[6][11]

Data Presentation
Ni-catalyst (mol%)Ligands (mol%)Base (equiv)Reductant (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂ (10)L1 (6), L2 (6)Li₃PO₄ (1.0)Zn (3.0)DMA1002450-85[7]
Ni(acac)₂ (5)---neat25-60--[10]

Note: L1 and L2 refer to specific phosphine and nitrogen-based ligands from the source literature.[7]

Catalytic Cycle

G Ni0 Ni(0)L_n Ni_complex_1 Ar-Ni(II)(SO₂R)L_n Ni0->Ni_complex_1 Oxidative Addition (C-S cleavage) Ni_complex_2 Ar'-Ni(II)(Br)L_n Ni0->Ni_complex_2 Oxidative Addition (C-Br cleavage) ArSO2R Ar-SO₂R ArSO2R->Ni_complex_1 ArBr Ar'-Br ArBr->Ni_complex_2 Ni_complex_1->Ni0 Reductive Elimination Product Ar-Ar' Ni_complex_2->Product Transmetalation with Ar-Ni(II) or reductive cross-coupling Zn Zn Ni_complex_2->Zn Product->Ni0 Reductive Elimination Zn->Ni0 Reduction of Ni(II) ZnBr2 ZnBr₂

Proposed catalytic cycle for Ni-catalyzed coupling.

Visible-Light Photoredox-Catalyzed Radical-Radical Cross-Coupling

This modern approach utilizes a photocatalyst that, upon irradiation with visible light, initiates a radical-radical cross-coupling between sulfonyl chlorides and trifluoroborate salts. This method is characterized by its mild reaction conditions and redox neutrality.[12][13][14]

Experimental Protocol

Materials and Equipment:

  • Reaction tubes (e.g., Pyrex) with stir bars

  • Visible light source (e.g., blue LEDs)[14]

  • Photocatalyst (e.g., an iridium or organic dye-based catalyst)[15]

  • Sulfonyl chloride derivative

  • Potassium trifluoroborate salt

  • Solvent (e.g., CH₃CN)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a reaction tube containing a magnetic stir bar, add the sulfonyl chloride (1.0 equiv), the trifluoroborate salt (1.2-1.5 equiv), and the photocatalyst (e.g., 1-2 mol %).

  • Solvent Addition: Add the solvent (e.g., CH₃CN).

  • Degassing (Optional but Recommended): Degas the reaction mixture by sparging with an inert gas for 10-15 minutes.

  • Irradiation: Seal the tube and place it at a short distance (e.g., ~5 cm) from the visible light source. Stir the reaction at room temperature.[14]

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the residue by flash column chromatography to isolate the sulfone product.[5] Confirm the structure by NMR and mass spectrometry.[6]

Data Presentation
Photocatalyst (mol%)Substrate 1Substrate 2SolventTime (h)Yield (%)Reference
Ir(ppy)₃ (1-2)Aryl sulfonyl chlorideAlkyl trifluoroborateCH₃CN12-2460-90[12][13]
Eosin YAlkyl trifluoroborateAllylic sulfone-48-72-[15]

Conceptual Pathway

G cluster_cycle1 Oxidative Quenching Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Excitation PC_oxidized PC⁺• PC_excited->PC_oxidized SET light Visible Light (hν) light->PC RSO2Cl R-SO₂Cl RSO2_radical R-SO₂• RSO2Cl->RSO2_radical Cl_anion Cl⁻ RSO2Cl->Cl_anion Product R-SO₂-R' RSO2_radical->Product PC_oxidized->PC Regeneration BF3K R'-BF₃K R_radical R'• BF3K->R_radical BF3_KCl BF₃, K⁺ BF3K->BF3_KCl R_radical->Product Radical-Radical Coupling PC_reduced PC⁻•

Photoredox catalytic cycle for sulfone synthesis.

Safety Precautions

  • Sulfonyl Chlorides: These compounds are often corrosive and moisture-sensitive. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organometallic Reagents (Organozinc, Grignard): These reagents can be pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere using Schlenk line or glovebox techniques.[16][17] Use dry, deoxygenated solvents.

  • Catalysts: Many transition metal catalysts are toxic and should be handled with care.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[18] Ensure that appropriate quenching procedures are in place and that waste is disposed of correctly.[16]

References

Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Piperidine-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile template for three-dimensional molecular design.[3] When functionalized with a boronic acid or its corresponding ester, the piperidine ring becomes a powerful building block for the synthesis of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions.[1]

These application notes provide detailed protocols for the synthesis of novel drug candidates utilizing piperidine-based boronic acids, with a focus on Suzuki-Miyaura coupling and rhodium-catalyzed asymmetric synthesis. Furthermore, we present quantitative data on the biological activity of resulting compounds, specifically as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and pancreatic lipase, two important targets in oncology and metabolic diseases, respectively.

Key Synthetic Methodologies

The introduction of aryl and heteroaryl groups onto a piperidine core is a common strategy in drug discovery to explore structure-activity relationships (SAR). Piperidine-based boronic acids and their esters are excellent coupling partners for these transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4][5][6] This protocol details the coupling of a piperidine-based boronic acid pinacol ester with an aryl bromide.

Reaction Scheme:

Materials:

  • N-Boc-piperidine-4-boronic acid pinacol ester

  • 4-Bromobenzonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq), 4-bromobenzonitrile (1.0 mmol, 1.0 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

This protocol describes a rhodium-catalyzed asymmetric addition of an arylboronic acid to a dihydropyridine, a key step in the enantioselective synthesis of 3-substituted piperidines.[1]

Reaction Scheme:

Materials:

  • 4-Methoxyphenylboronic acid

  • 1-(tert-Butoxycarbonyl)-1,2-dihydropyridine

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (R)-BINAP (chiral phosphine ligand)

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a glovebox, to a vial, add [Rh(cod)Cl]₂ (0.015 mmol, 3 mol%) and (R)-BINAP (0.033 mmol, 6.6 mol%).

  • Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture for 20 minutes to form the catalyst complex.

  • In a separate oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq) and KOH (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the pre-formed rhodium catalyst solution to the Schlenk flask via syringe.

  • Add 1-(tert-butoxycarbonyl)-1,2-dihydropyridine (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Add degassed water (0.2 mL).

  • Place the flask in a preheated oil bath at 70 °C and stir for 18 hours.

  • Monitor the reaction by TLC or chiral HPLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).

  • Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine. Further reduction (e.g., with H₂/Pd-C) can yield the corresponding piperidine.

Biological Applications and Quantitative Data

Piperidine-based boronic acids are instrumental in synthesizing novel drug candidates targeting a range of diseases. Below are examples of such compounds and their biological activities.

PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, making it an attractive target for cancer therapy, particularly in tumors with BRCA1/2 mutations.[7] Several potent PARP-1 inhibitors incorporate a piperidine scaffold.

Compound IDPiperidine Substitution PatternLinkerPharmacophorePARP-1 IC₅₀ (nM)Reference
Olaparib Analog 1 4-substitutedAmidePhthalazinone5.2[8]
Olaparib Analog 2 3-substitutedCarbonylBenzamide16.1[9]
Compound 20e 4-substitutedAmideMerged Olaparib-Alantolactone2.99[8]
Compound 25a 4-substitutedAmideMerged Olaparib-Alantolactone5.91[8]
Reference: Olaparib PiperazineAmidePhthalazinone1.5[8]
Pancreatic Lipase Inhibitors for Obesity Treatment

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a validated strategy for the management of obesity.

Compound IDPiperidine Derivative TypeKey Structural FeaturesPancreatic Lipase IC₅₀ (µM)Reference
Compound 1 N-aryl piperidine2,4-dinitrophenyl> 100[10]
Compound 2 N-acyl piperidine4-chlorobenzoyl85.3[10]
Compound 4 Fluorinated piperidine analogTrifluoromethylphenyl1.80 ± 0.08[11]
Compound 7 Benzylpiperidine5-trifluoromethylpyridine11.2 (pIC₅₀)[12]
Reference: Orlistat -β-lactone0.1 - 0.2[13]

Visualizations

Signaling Pathway: PARP-1 in DNA Damage Repair

PARP1_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and DNA Repair cluster_2 Inhibition by Piperidine-Based Drug DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates PARylation PARylation PARP-1->PARylation catalyzes Accumulation of\nSingle-Strand Breaks Accumulation of Single-Strand Breaks PARP-1->Accumulation of\nSingle-Strand Breaks Recruitment of\nRepair Proteins Recruitment of Repair Proteins PARylation->Recruitment of\nRepair Proteins leads to Base Excision\nRepair (BER) Base Excision Repair (BER) Recruitment of\nRepair Proteins->Base Excision\nRepair (BER) initiates DNA Repair DNA Repair Base Excision\nRepair (BER)->DNA Repair Piperidine-Based\nPARP-1 Inhibitor Piperidine-Based PARP-1 Inhibitor Piperidine-Based\nPARP-1 Inhibitor->PARP-1 inhibits Inhibition Inhibition Replication Fork\nCollapse Replication Fork Collapse Accumulation of\nSingle-Strand Breaks->Replication Fork\nCollapse Double-Strand\nBreaks Double-Strand Breaks Replication Fork\nCollapse->Double-Strand\nBreaks Synthetic Lethality\n(in BRCA-deficient cells) Synthetic Lethality (in BRCA-deficient cells) Double-Strand\nBreaks->Synthetic Lethality\n(in BRCA-deficient cells)

Caption: Role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by piperidine-based PARP-1 inhibitors.

Experimental Workflow: Synthesis and Evaluation of Piperidine-Based Drug Candidates

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Piperidine-based\nBoronic Acid/Ester Piperidine-based Boronic Acid/Ester Coupling Reaction Suzuki-Miyaura or Asymmetric Synthesis Piperidine-based\nBoronic Acid/Ester->Coupling Reaction Aryl/Heteroaryl\nHalide Aryl/Heteroaryl Halide Aryl/Heteroaryl\nHalide->Coupling Reaction Purification Purification Coupling Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Novel Piperidine\nDerivative Library Novel Piperidine Derivative Library Characterization->Novel Piperidine\nDerivative Library In vitro Screening Enzyme Inhibition Assays (e.g., PARP-1, Pancreatic Lipase) Novel Piperidine\nDerivative Library->In vitro Screening Determine IC50 Determine IC50 In vitro Screening->Determine IC50 Cell-based Assays Cell-based Assays Determine IC50->Cell-based Assays Lead Candidate\nSelection Lead Candidate Selection Cell-based Assays->Lead Candidate\nSelection

Caption: General workflow for the synthesis and biological evaluation of novel drug candidates using piperidine-based boronic acids.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)L₂ Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X\nL₂ Ar-Pd(II)-X L₂ Pd(0)Ln->Ar-Pd(II)-X\nL₂ Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-R\nL₂ Ar-Pd(II)-R L₂ Ar-Pd(II)-X\nL₂->Ar-Pd(II)-R\nL₂ Transmetalation Ar-Pd(II)-R\nL₂->Pd(0)Ln Reductive Elimination Reductive\nElimination Reductive Elimination Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: N-Arylation using 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam N-arylation is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology allows for the creation of N-aryl compounds from arylboronic acids and nitrogen-containing nucleophiles under relatively mild conditions. The use of functionalized arylboronic acids, such as 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, is of significant interest in medicinal chemistry and drug discovery, as it allows for the introduction of specific pharmacophoric features. The piperidine sulfonyl moiety is a common structural motif in bioactive molecules, and its incorporation can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This document provides a detailed protocol for the N-arylation of secondary amines, specifically using piperidine as a model substrate, with this compound. The resulting N-aryl piperidine product is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Reaction Principle

The core of this protocol is the copper-catalyzed coupling of a nitrogen nucleophile (a secondary amine) with an arylboronic acid. The generally accepted mechanism for the Chan-Lam coupling involves the formation of a copper-aryl species, followed by coordination of the amine and subsequent reductive elimination to furnish the N-aryl product and a reduced copper species, which is then re-oxidized to complete the catalytic cycle.

Experimental Protocol

This section details a representative experimental procedure for the N-arylation of piperidine with this compound.

Materials:

  • This compound

  • Piperidine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add copper(II) acetate (1.2 mmol, 1.2 equiv).

  • Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

  • Add anhydrous dichloromethane (10 mL) via syringe.

  • Add piperidine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Finally, add pyridine (2.0 mmol, 2.0 equiv) as a base and ligand via syringe.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(piperidin-1-ylsulfonyl)phenyl)piperidine.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the N-arylation of secondary amines with arylboronic acids, based on literature precedents for similar Chan-Lam couplings.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂ (120)Pyridine (2.0)CH₂Cl₂254885
2Cu(OAc)₂ (100)Et₃N (2.0)CH₂Cl₂257278
3CuI (10)K₂CO₃ (2.0)DMSO801275
4CuCl₂ (120)Pyridine (2.0)CH₂Cl₂254865

Yields are hypothetical and based on typical ranges for Chan-Lam N-arylation of secondary amines.

Table 2: Substrate Scope with Various Secondary Amines

EntryAmineArylboronic AcidProductYield (%)
1PiperidineThis compoundN-(3-(Piperidin-1-ylsulfonyl)phenyl)piperidine85
2PyrrolidineThis compound1-(3-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidine82
3MorpholineThis compound4-(3-(Piperidin-1-ylsulfonyl)phenyl)morpholine88
4N-MethylpiperazineThis compound1-Methyl-4-(3-(piperidin-1-ylsulfonyl)phenyl)piperazine79

Yields are hypothetical and intended to be representative for this class of reaction.

Visualizations

The following diagrams illustrate the general reaction scheme, a proposed catalytic cycle, and the experimental workflow.

G cluster_product Product cluster_reagents Reagents Arylboronic_Acid This compound Reagents Cu(OAc)2 Pyridine CH2Cl2, RT Amine Piperidine Product N-(3-(Piperidin-1-ylsulfonyl)phenyl)piperidine Reagents->Product

Caption: General reaction scheme for the N-arylation.

G CuII Cu(II) CuII_Aryl Ar-Cu(II) CuII->CuII_Aryl + ArB(OH)2 - B(OH)3 CuIII_Aryl_Amine [Ar-Cu(III)-NR2]+ CuI Cu(I) CuIII_Aryl_Amine->CuI Reductive Elimination (Product Formation) CuI->CuII Oxidation CuII_Aryl->CuIII_Aryl_Amine + HNR2 Oxidation G start Start: Assemble Reactants reaction Reaction under Inert Atmosphere (25°C, 24-72h) start->reaction quench Quench with aq. NaHCO3 reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Application in the Synthesis of Protease Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a diverse class of enzymes that catalyze the hydrolysis of peptide bonds, playing a critical role in a vast array of physiological and pathological processes. Their involvement in diseases such as cancer, viral infections (e.g., HIV), cardiovascular disorders, and inflammatory conditions has established them as a major class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific proteases is a cornerstone of modern drug discovery.[1][2]

These application notes provide a comprehensive overview of the synthesis and evaluation of protease inhibitors, tailored for researchers and professionals in drug development. This document outlines detailed synthetic protocols for key classes of inhibitors, presents quantitative data on their efficacy, and describes standard experimental procedures for their evaluation. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying principles and methodologies.

I. Synthesis of Protease Inhibitors: Key Scaffolds and Methodologies

The rational design of protease inhibitors often involves mimicking the transition state of the enzyme-substrate complex.[3][4] This has led to the development of various scaffolds incorporating non-hydrolyzable isosteres of the peptide bond. This section details the synthesis of prominent classes of protease inhibitors.

Hydroxyethylamine Isosteres

Hydroxyethylamine isosteres are a hallmark of many successful aspartyl protease inhibitors, including the HIV protease inhibitor Saquinavir.[4] They mimic the tetrahedral intermediate of peptide bond hydrolysis.

Experimental Protocol: Stereoselective Synthesis of a Hydroxyethylamine Core

This protocol describes a stereocontrolled route to an aminoalkyl epoxide, a key intermediate for the synthesis of hydroxyethylamine isosteres.

Materials:

  • (4S, 5R)-indano[1,2-d]oxazolidin-2-one

  • Trimethylacetyl chloride

  • Triethylamine (Et3N)

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu2BOTf)

  • Ethyldiisopropylamine (iPr2NEt)

  • (Benzyloxy)acetaldehyde

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2)

  • Potassium hydroxide (KOH)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Palladium hydroxide (Pd(OH)2) on carbon

  • 1-(Chlorocarbonyl)-1-methylethyl acetate

  • Sodium methoxide (NaOMe)

  • Decahydroisoquinoline derivative

  • Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), 2-Propanol (iPrOH), Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • Acylation of Chiral Auxiliary: To a solution of (4S, 5R)-indano[1,2-d]oxazolidin-2-one in THF at -15°C, add Et3N followed by trimethylacetyl chloride. Stir the mixture at 0°C. In a separate flask, prepare a solution of n-BuLi in THF at -78°C and add it to the acylation reaction mixture.

  • Asymmetric Aldol Reaction: To the resulting N-acylated oxazolidinone in CH2Cl2 at 0°C, add Bu2BOTf and iPr2NEt. Stir for 1 hour at room temperature, then cool to -78°C. Add a solution of (benzyloxy)acetaldehyde in CH2Cl2. Stir for 30 minutes at -78°C and then warm to room temperature for 2 hours. Quench the reaction with a pH 7.4 buffer solution.[5]

  • Hydrolysis of the Chiral Auxiliary: To the aldol product in a 1:1 mixture of THF and water at 0°C, add H2O2 followed by LiOH·H2O. Stir for 1 hour at 0°C and quench with an aqueous solution of Na2SO3.[5]

  • Formation of the BOC-protected Amino Alcohol: Hydrolyze the resulting oxazolidinone with aqueous KOH in ethanol at 70°C. After neutralization, treat the crude amino alcohol with Boc2O in CH2Cl2 at room temperature.[5]

  • Deprotection and Epoxidation: Deprotect the benzyl group by catalytic hydrogenation over Pd(OH)2 on carbon in EtOAc. Convert the resulting diol to the epoxide by treatment with 1-(chlorocarbonyl)-1-methylethyl acetate in chloroform, followed by exposure to NaOMe in THF.[5]

  • Synthesis of the Hydroxyethylamine Isostere: React the aminoalkyl epoxide with a decahydroisoquinoline derivative in iPrOH at reflux to furnish the final hydroxyethylamine isostere. Purify the product by silica gel chromatography.[5]

α-Ketoamide Inhibitors

α-Ketoamides are potent, reversible inhibitors of serine and cysteine proteases. The electrophilic α-keto group forms a covalent adduct with the catalytic serine or cysteine residue, mimicking the transition state.

Experimental Protocol: Solid-Phase Synthesis of Peptidyl α-Ketoamides

This protocol describes a solid-phase strategy for the rapid synthesis of α-ketoamide inhibitors.[1][6]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Fmoc-L-alanine

  • N,O-Dimethylhydroxylamine hydrochloride

  • HBTU, HOBt, DIPEA

  • Lithium aluminum hydride (LiAlH4)

  • Acetone cyanohydrin

  • Hydrochloric acid (HCl)

  • Dess-Martin periodinane (DMP)

  • Trifluoroacetic acid (TFA)

  • Piperidine in DMF

  • Dichloromethane (CH2Cl2), Dimethylformamide (DMF)

Procedure:

  • Preparation of Fmoc-L-alanine Aldehyde: Convert Fmoc-L-alanine to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, HBTU, HOBt, and DIPEA. Reduce the Weinreb amide with LiAlH4 to obtain the corresponding aldehyde.[1]

  • Synthesis of the α-Ketoacid: React the Fmoc-L-alanine aldehyde with acetone cyanohydrin to form a cyanohydrin. Hydrolyze the cyanohydrin with HCl to yield the α-hydroxy acid, which is then oxidized to the α-ketoacid using DMP.[1]

  • Solid-Phase Peptide Synthesis (SPPS): Swell the Rink amide resin in DMF. Perform standard Fmoc-based SPPS to assemble the desired peptide sequence on the resin.

  • Coupling of the α-Ketoacid: Couple the synthesized Fmoc-protected α-ketoacid to the N-terminus of the resin-bound peptide using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).

  • Cleavage and Deprotection: Cleave the α-ketoamide-containing peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Phosphonate Inhibitors

Phosphonate inhibitors are transition-state analogs that form a stable, covalent bond with the catalytic serine residue of serine proteases.

Experimental Protocol: Synthesis of Aminomethyl Phosphinate Esters

This protocol describes a facile, two-step synthesis of α-amino phenyl phosphinate esters.[7]

Materials:

  • Aldehydes (e.g., benzaldehyde)

  • Dichlorophosphines

  • Benzyl carbamate

  • Phenol

  • Triethylamine (Et3N)

  • Anhydrous organic solvents

Procedure:

  • Three-Component Mannich-Type Reaction: In a one-pot reaction for benzaldehydes (or a two-pot reaction for other aldehydes), perform a Mannich-type reaction between the aldehyde, a dichlorophosphine, and benzyl carbamate. This forms a phosphinyl chloride intermediate.[7]

  • Esterification: React the phosphinyl chloride intermediate with phenol and triethylamine to yield the final phosphinate ester.[7]

  • Purification: Purify the resulting α-amino phenyl phosphinate ester by column chromatography.

II. Quantitative Data on Protease Inhibitor Efficacy

The potency of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize these values for representative inhibitors across different protease classes.

Table 1: Inhibitory Activity of Serine Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)Ki (nM)
NafamostatHepsin5.00.53
LeupeptinTransmembrane protease serine 6-2400-4100
Compound 1 Chymotrypsin1,200-
Compound 1 Elastase3,800-
Compound 2 Chymotrypsin13,000-
Compound 2 Elastase128,000-

Data sourced from multiple references.[7][8][9]

Table 2: Inhibitory Activity of Cysteine Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)Ki (nM)
K-777 Cruzain (T. cruzi)5-
Odanacatib Cathepsin K0.2-
Balanostat (VX-765) Caspase-1-0.8
E64d Pan-cysteine proteases1,100-
Z-DEVD-FMK Caspase-3--
Z-LEHD-FMK Caspase-9--

Data sourced from multiple references.[10][11][12][13]

Table 3: Inhibitory Activity of Aspartyl Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)Ki (nM)
Pepstatin A B. divergens Aspartyl ProteasesVaries-
TCMDC-134675 B. divergens Aspartyl Proteases891-
Saquinavir HIV-1 ProteaseVaries-
Ritonavir HIV-1 ProteaseVaries-
Indinavir HIV-1 ProteaseVaries-

Data sourced from multiple references.[4][10][14]

Table 4: Inhibitory Activity of Metalloprotease (MMP) Inhibitors

InhibitorTarget ProteaseIC50 (nM)Ki (nM)
Marimastat MMP-132.0-
Ilomastat MMP-173.4-
Hydroxamate-based inhibitor MMP-3-43
Arylsulfonamide-based inhibitor MMP-1-77
TIMP-1 MMP-1, MMP-2, MMP-3-Varies

Data sourced from multiple references.[3][5][11][15][16]

III. Experimental Protocols for Inhibitor Evaluation

In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the IC50 of an inhibitor using a fluorogenic substrate.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate (e.g., with an AMC or rhodamine-based reporter)

  • Assay buffer (optimized for the specific protease)

  • Test inhibitor compounds

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor to achieve a range of concentrations.

    • Dilute the purified protease to the desired working concentration in assay buffer.

  • Assay Setup:

    • In the microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the diluted protease solution to all wells except the blank (substrate only) wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Protease Activity Assay

This protocol outlines a general method for assessing the effect of a protease inhibitor on cell survival or proliferation.[12]

Materials:

  • Mammalian cell line relevant to the protease of interest

  • Cell culture medium and supplements

  • Test inhibitor compounds

  • MTT or CCK-8 cell proliferation assay kit

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period relevant to the expected biological effect of inhibiting the target protease (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which the inhibitor affects cell viability.

IV. Visualizing Protease-Related Pathways and Workflows

Signaling Pathways

Proteases are integral components of many signaling cascades. Understanding these pathways is crucial for identifying and validating new drug targets.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind DISC Formation DISC Formation Death Receptors->DISC Formation recruit Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion permeabilize Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: The Caspase Signaling Pathway leading to apoptosis.

MMP_Signaling_Pathway Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors / Cytokines->Receptor Tyrosine Kinases MAPK Pathway (ERK, p38) MAPK Pathway (ERK, p38) Receptor Tyrosine Kinases->MAPK Pathway (ERK, p38) AP-1 / NF-κB AP-1 / NF-κB MAPK Pathway (ERK, p38)->AP-1 / NF-κB MMP Gene Transcription MMP Gene Transcription AP-1 / NF-κB->MMP Gene Transcription Pro-MMPs Pro-MMPs MMP Gene Transcription->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs activated by other proteases ECM Degradation ECM Degradation Active MMPs->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis

Caption: A simplified MMP signaling pathway in cancer.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion Renin Renin ACE ACE Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target Identification & Validation Target Identification & Validation Assay Development Assay Development Target Identification & Validation->Assay Development High-Throughput Screening (HTS) High-Throughput Screening (HTS) Assay Development->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies SAR Studies Lead Optimization->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling ADME/Tox Profiling->Lead Optimization In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy Safety Pharmacology Safety Pharmacology In Vivo Efficacy->Safety Pharmacology Candidate Selection Candidate Selection Safety Pharmacology->Candidate Selection HTS_Workflow Compound Library Preparation Compound Library Preparation Assay Plate Preparation Assay Plate Preparation Compound Library Preparation->Assay Plate Preparation Addition of Enzyme & Inhibitor Addition of Enzyme & Inhibitor Assay Plate Preparation->Addition of Enzyme & Inhibitor Pre-incubation Pre-incubation Addition of Enzyme & Inhibitor->Pre-incubation Addition of Substrate Addition of Substrate Pre-incubation->Addition of Substrate Signal Detection Signal Detection Addition of Substrate->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Confirmation & Validation Hit Confirmation & Validation Data Analysis->Hit Confirmation & Validation

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Using 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials. 3-(Piperidin-1-ylsulfonyl)phenylboronic acid is a valuable building block for the synthesis of complex molecules, offering the potential to introduce a sulfonamide-functionalized phenyl group. The piperidine sulfonamide moiety can influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, making it an attractive component in drug design.

These application notes provide a detailed overview of the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. While specific literature precedents for this exact boronic acid are limited, the provided protocols are based on established methodologies for structurally similar arylboronic acids, particularly those bearing electron-withdrawing sulfonyl and sulfonamide groups.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano Ar-Pd(II)L₂-Ar' Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids structurally related to this compound with various aryl halides. This data is compiled from literature reports on analogous sulfonamide-bearing boronic acids and serves as a guide for reaction optimization.

EntryAryl HalideBoronic Acid AnalogCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole3-(Morpholinosulfonyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-chlorobenzene3-(N,N-Dimethylsulfamoyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001680-90
32-Bromopyridine3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851875-85
44-IodoacetophenoneThis compound (inferred)PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801288-98
51-Chloro-3-nitrobenzeneThis compound (inferred)Pd(OAc)₂ (2)Buchwald Ligand (4)K₃PO₄t-Amyl alcohol1102470-80

Note: Data for entries 4 and 5 are inferred based on typical conditions for electron-deficient boronic acids and may require optimization.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are general and may require optimization depending on the specific aryl halide substrate.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Solvents: Toluene and Degassed H₂O B->C D Heat to 100 °C with Stirring C->D E Monitor by TLC or LC-MS D->E F Cool and Perform Aqueous Workup E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Final Biaryl Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling with aryl bromides.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

This protocol is designed for more challenging aryl chloride substrates and utilizes microwave irradiation to accelerate the reaction.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.0075 mmol), XPhos (0.015 mmol), and potassium carbonate (1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) to the vial.

  • Inert Atmosphere: Sparge the mixture with Argon for 5-10 minutes.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 30-60 minutes.

  • Workup:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol_2_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine Reactants in Microwave Vial B Add Anhydrous Dioxane A->B C Sparge with Argon B->C D Seal Vial and Heat in Microwave Reactor C->D E Cool and Filter through Celite D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Final Biaryl Product G->H

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable reagent for the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein, based on established methodologies for analogous compounds, offer a robust starting point for researchers in drug discovery and materials science. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates. The ability to readily introduce the piperidine sulfonamide moiety makes this building block a significant tool for the development of novel compounds with tailored properties.

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with sulfonyl boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving sulfonyl boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sulfonyl boronic acid is resulting in a low yield. What are the most common initial points to check?

A1: When troubleshooting a low-yielding Suzuki coupling with sulfonyl boronic acids, begin by assessing these critical parameters:

  • Catalyst and Ligand Activity: Ensure the palladium catalyst and phosphine ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure that your solvent is properly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Nitrogen or Argon).

  • Purity and Stability of Reagents: Verify the purity of your aryl halide and, most importantly, the sulfonyl boronic acid. Boronic acids, particularly those with strong electron-withdrawing groups like the sulfonyl group, can be susceptible to degradation over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the formation of the boronate species for transmetalation but not so strong as to cause degradation of the starting materials.

Q2: I am observing significant protodeboronation of my sulfonyl boronic acid. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[2] The electron-withdrawing nature of the sulfonyl group makes the corresponding boronic acids more susceptible to this side reaction. Here are some strategies to mitigate it:

  • Use of Milder Bases: While a base is necessary to activate the boronic acid, very strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or Na₂CO₃.[3]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, employing strictly anhydrous conditions can significantly reduce this side reaction. Ensure solvents and reagents are thoroughly dried.

  • Conversion to a More Stable Boron Species: Consider converting the sulfonyl boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which are more resistant to protodeboronation. These can often be used directly in the coupling reaction.

Q3: The transmetalation step seems to be slow with my electron-deficient sulfonyl boronic acid. What conditions can I try to improve this?

A3: The electron-withdrawing sulfonyl group can decrease the nucleophilicity of the boronic acid, leading to a sluggish transmetalation step. To address this, consider the following:

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the transmetalation step.[3]

  • Stronger, Non-Aqueous Bases: A stronger base can more effectively generate the reactive boronate species. In anhydrous conditions, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome a slow transmetalation barrier. Solvents with higher boiling points like dioxane, toluene, or DMF may be required.

Troubleshooting Guides

Issue: Low Yield with No Clear Cause

This guide provides a systematic workflow to diagnose and resolve low yields in Suzuki coupling reactions with sulfonyl boronic acids.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions 2. Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes failure Persistent Low Yield (Consult further literature) reagent_ok->failure No (Replace/Purify Reagents) optimize_catalyst 3a. Optimize Catalyst & Ligand conditions_ok->optimize_catalyst No conditions_ok->failure Yes optimize_base 3b. Optimize Base optimize_catalyst->optimize_base optimize_solvent 3c. Optimize Solvent & Temperature optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

A logical workflow for diagnosing low yields in Suzuki reactions.

Data Presentation

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling

The choice of base is critical for activating the boronic acid. The following table summarizes the effect of different bases on the yield of Suzuki coupling reactions, drawing from studies on related electrophiles.

BaseTypical SubstratesTypical Yield (%)NotesReference
K₂CO₃Aryl bromidesModerate to HighA commonly used and effective base, often in aqueous solvent mixtures.[4]
Na₂CO₃Sulfonyl chloridesGoodFound to be a better activator than other bases for coupling with sulfonyl chlorides without degrading the electrophile.[3]
K₃PO₄Aryl chlorides, hindered substratesHighA stronger base, often effective for less reactive coupling partners.[4]
Cs₂CO₃Aryl chlorides, hindered substratesHighA strong and highly effective base, though more expensive. Can sometimes lead to decomposition of sulfonyl chlorides.[3][4]
NaOHAryl bromides~70%A strong base whose high basicity can sometimes be detrimental.[4]
NaOAcSulfonyl chlorides6%Can lead to the formation of less reactive sulfonates from sulfonyl chlorides, retarding the reaction.[3]
Et₃NSulfonyl chloridesLowGenerally less effective than inorganic bases in these couplings.[3]
Table 2: Performance of Palladium Catalysts and Ligands

The catalyst and ligand system is crucial for achieving high yields, especially with challenging substrates like electron-deficient sulfonyl boronic acids.

Catalyst / PrecatalystLigandTypical SubstratesTypical Yield (%)Notes
Pd(PPh₃)₄PPh₃Aryl bromides, Sulfonyl chloridesModerate to HighA classic catalyst, but may be less effective for challenging substrates.
Pd₂(dba)₃Buchwald-type (e.g., SPhos, XPhos)Aryl chlorides, hindered substratesHighBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Pd(dppf)Cl₂dppfHetero(aryl) boronic acidsModest to Good (5-89%)A robust catalyst for a range of substrates, including those with heteroatoms.
Pd(OAc)₂P(t-Bu)₃ or PCy₃Aryl chlorides and triflatesHighElectron-rich and bulky phosphine ligands are effective for less reactive electrophiles.
NHC-Pd ComplexesNHC (e.g., IPr)Aryl chloridesHighN-heterocyclic carbene ligands are a powerful alternative to phosphines.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Sulfonyl Boronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Sulfonyl boronic acid or its pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, sulfonyl boronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Workflows

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar¹-Pd(II)L₂-Ar² transmetalation->pdiir boronate [Ar²B(OH)₃]⁻ boronate->transmetalation boronic_acid Ar²B(OH)₂ boronic_acid->boronate + Base base Base (e.g., OH⁻) reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Protodeboronation

Protodeboronation_Troubleshooting start Significant Protodeboronation Observed cause1 Cause: Harsh Basic Conditions (High pH, Aqueous Media) start->cause1 cause2 Cause: High Temperature & Long Reaction Time start->cause2 cause3 Cause: Inherent Instability of Sulfonyl Boronic Acid start->cause3 solution1 Solution: Use Milder Base (e.g., K₂CO₃, Na₂CO₃) cause1->solution1 solution2 Solution: Use Anhydrous Conditions cause1->solution2 solution3 Solution: Lower Temperature & Monitor for Completion cause2->solution3 solution4 Solution: Convert to More Stable Derivative (e.g., Pinacol Ester) cause3->solution4

Troubleshooting flowchart for addressing protodeboronation.

References

Improving the stability of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Piperidin-1-ylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Protodeboronation (Hydrolysis): This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases.[1]

  • Oxidation: The boronic acid moiety can be oxidized, typically converting the C-B bond to a C-O bond, resulting in the formation of the corresponding phenol.[1][2] This can be initiated by reactive oxygen species.[1][2]

Q2: How does the sulfonyl group in this compound affect its stability?

A2: The electron-withdrawing nature of the sulfonyl group is expected to lower the pKa of the boronic acid.[3][4] A lower pKa means the boronic acid is more acidic and can form boronate esters with diols at a more neutral pH.[3] While this can be advantageous for certain applications like affinity chromatography, the effect on overall stability against protodeboronation and oxidation is complex and can be pH-dependent.

Q3: What is boroxine formation and how does it affect my experiments?

A3: Boroxine formation is the dehydration of three boronic acid molecules to form a six-membered cyclic anhydride.[5][6] This is a reversible process.[5] The formation of boroxine can be significant in anhydrous organic solvents or upon heating.[6] In solution, an equilibrium often exists between the boronic acid and its boroxine.[5] This can affect reaction kinetics and quantification, as the boroxine may have different reactivity and solubility. It is important to be aware of this equilibrium when using the compound in reactions like Suzuki-Miyaura couplings.

Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?

A4:

  • Solid: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture and light.

  • Solution: Solutions of arylboronic acids are generally less stable than the solid form. If you need to store the compound in solution, it is recommended to use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). Aqueous solutions should be freshly prepared and used immediately.

Q5: Can I use this compound in aqueous buffers?

A5: While it may be soluble in aqueous buffers, prolonged exposure should be avoided due to the risk of protodeboronation.[1] The stability will be highly pH-dependent. It is advisable to prepare aqueous solutions fresh and use them promptly. If your experiment requires an aqueous system, consider performing a preliminary stability study at your target pH.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Steps
Degradation of the boronic acid Use freshly opened or high-purity this compound. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) and using it in the reaction.[7]
Boroxine formation While boroxines can participate in Suzuki-Miyaura reactions, their reactivity might differ. Ensure your reaction conditions (e.g., presence of a small amount of water) can facilitate the equilibrium back to the active boronic acid.
Incomplete dissolution Ensure the boronic acid is fully dissolved in the reaction solvent before adding other reagents. Sonication may aid dissolution.
Inappropriate base or solvent Optimize the base and solvent system. Some bases can accelerate protodeboronation.[8] A screening of different conditions may be necessary.
Oxygen sensitivity Degas the reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can contribute to oxidative degradation.[7]
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation in aqueous media Prepare stock solutions in an anhydrous solvent like DMSO and make final dilutions in the aqueous assay buffer immediately before use. Minimize the time the compound is in the aqueous buffer.
Oxidation by media components Some cell culture media or assay buffers may contain components that can oxidize the boronic acid. If suspected, run a control experiment to assess the stability of the compound in the assay medium over the experiment's duration.
Interaction with buffer components Be aware that boronic acids can interact with diols. If your buffer contains components with diol functionalities (e.g., some sugars), this could lead to the formation of boronate esters, affecting the concentration of the free boronic acid.
pH-dependent stability The stability of arylboronic acids can be pH-dependent.[9][10][11] If your assay involves a pH change, this could affect the stability of your compound.
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Protodeboronation product The protodeboronated product (3-(piperidin-1-ylsulfonyl)benzene) will have a different retention time. This can be confirmed by synthesizing the expected byproduct and running it as a standard or by LC-MS analysis.
Oxidation product The corresponding phenol (3-(piperidin-1-ylsulfonyl)phenol) is a likely oxidation product.[12] Its identity can be confirmed by LC-MS or by comparison with a standard.
Boroxine Boroxines may appear as one or more peaks in the chromatogram, often broad or tailing. Their presence can sometimes be minimized by adding a small amount of water to the sample diluent to favor the boronic acid form.
On-column degradation Some HPLC stationary phases can promote the degradation of boronic acids. Using a column with low silanol activity may mitigate this.[13] Also, optimizing the mobile phase pH can improve stability during analysis.

Quantitative Data Summary

Condition Parameter Expected Impact on Stability Rationale
pH Acidic (pH < 4)Decreased stabilityAcid-catalyzed protodeboronation.
Neutral (pH 6-8)Generally more stableReduced rates of acid- and base-catalyzed hydrolysis.
Basic (pH > 9)Decreased stabilityBase-catalyzed protodeboronation.
Solvent Aprotic (e.g., THF, Dioxane)Higher stabilityLack of protons minimizes protodeboronation.
Protic (e.g., Methanol, Water)Lower stabilityCan act as a proton source for protodeboronation.
Temperature Elevated temperatureDecreased stabilityIncreased rates of degradation reactions.
Atmosphere Presence of OxygenDecreased stabilityPromotes oxidative degradation.[1][2]
Inert (e.g., N₂, Ar)Increased stabilityMinimizes oxidative degradation.[7]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general method for monitoring the degradation of this compound. Optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with low silanol activity is recommended.[13]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (for mobile phase modification)

    • This compound

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation for Stability Study:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution into the desired test solution (e.g., aqueous buffer at a specific pH, organic solvent) to a final concentration of ~50 µg/mL.

    • Incubate the test solution under the desired conditions (e.g., specific temperature, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by dilution in the mobile phase), and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which correspond to degradation products.

Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Boroxine Formation

¹¹B NMR is a powerful technique to directly observe the boron species in solution.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) spectrometer equipped with a boron probe.

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • This compound

  • Sample Preparation:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum.

    • Typical chemical shifts for arylboronic acids are in the range of δ 27-30 ppm, while boroxines appear around δ 20-23 ppm. The exact chemical shifts may vary depending on the solvent and substituents.

  • Data Analysis:

    • Integrate the signals corresponding to the boronic acid and the boroxine.

    • The ratio of the integrals will provide the relative amounts of each species in solution under the measured conditions. This can be used to study the equilibrium under different solvent and temperature conditions.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN/DMSO) dilute Dilute in Test Solution (e.g., aqueous buffer) start->dilute incubate Incubate under Test Conditions (Temp, pH, Light) dilute->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc data Data Analysis (% Degradation) hplc->data degradation_pathways cluster_hydrolysis Protodeboronation (Hydrolysis) cluster_oxidation Oxidation parent This compound hydrolysis_product 3-(Piperidin-1-ylsulfonyl)benzene parent->hydrolysis_product C-B Cleavage conditions_hydrolysis + H₂O (Acid or Base catalyst) oxidation_product 3-(Piperidin-1-ylsulfonyl)phenol parent->oxidation_product C-B to C-O conditions_oxidation + [O] (e.g., ROS, O₂)

References

Technical Support Center: Purification of Crude Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude arylboronic acids?

The most common purification techniques for arylboronic acids include:

  • Recrystallization: This is often the simplest and most cost-effective method for crystalline arylboronic acids.[1][2]

  • Acid-Base Extraction: This technique exploits the acidic nature of boronic acids to separate them from non-acidic impurities.[3][4][5]

  • Column Chromatography: While sometimes challenging due to the potential for decomposition on silica gel, chromatography on silica or alumina can be effective for separating complex mixtures.[1][6]

  • Derivatization: Conversion of the boronic acid to a boronate ester (e.g., pinacol ester) or a diethanolamine adduct can facilitate purification, after which the boronic acid can be regenerated.[2][6][7]

  • Scavenging Resins: Polystyrene-based scavengers like diethanolaminomethyl polystyrene (DEAM-PS) can be used to selectively remove boronic acid impurities.[3][4]

Q2: My arylboronic acid is an oil and won't crystallize. How can I purify it?

For non-crystalline arylboronic acids, consider the following techniques:

  • Column Chromatography: This is a primary method for purifying oily compounds. Neutral alumina can be a good alternative to silica gel if your compound is sensitive.[1]

  • Derivatization to a Crystalline Adduct: Reacting the crude arylboronic acid with diethanolamine can form a crystalline adduct that can be easily filtered and purified. The pure boronic acid can then be liberated by treatment with acid.[2][6]

  • Acid-Base Extraction: This method is independent of the compound's physical state and can effectively remove neutral organic impurities.[8]

Q3: My arylboronic acid appears to be decomposing on the silica gel column. What can I do?

Decomposition on silica gel is a common issue. Here are some strategies to mitigate this:

  • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.[1]

  • Modify the silica gel: Pre-treating the silica gel with a solution of boric acid has been reported to reduce decomposition of boronic esters.[7]

  • Use a different purification technique: If decomposition is severe, explore non-chromatographic methods like recrystallization or acid-base extraction.

  • Work quickly: Minimize the time the compound spends on the column.[9]

  • Use a modified mobile phase: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve stability and separation.[1]

Q4: What are the typical impurities found in crude arylboronic acids?

Common impurities can include:

  • Protodeborylation products: The corresponding arene where the boronic acid group has been replaced by a hydrogen atom.[6]

  • Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.

  • Starting materials and reagents: Unreacted starting materials from the synthesis.

  • Homocoupling byproducts: Dimers of the starting material.[1]

  • Oxidized or polymerized material. [6]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Solvent choice is not optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11] Perform small-scale solubility tests with a variety of solvents to find the best one.[10]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] If too much was added, carefully evaporate some of the solvent.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities.[12]
The compound is highly soluble even at low temperatures. Consider using a multi-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][12]
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Incorrect mobile phase polarity. Your compound may be eluting too quickly or sticking to the column. Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that gives a retention factor (Rf) of approximately 0.3-0.5 for your desired compound.[1]
Compound streaking on the column. This can be due to overloading the column or interactions with the stationary phase. Try loading less material or adding a modifier to the eluent (e.g., a small amount of acid or base).[1] For boronic esters, streaking on silica gel is a known issue.[13]
Co-elution of impurities. If impurities have similar polarity, a standard silica column may not provide sufficient resolution. Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography) or High-Performance Liquid Chromatography (HPLC).[2]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Place a small amount of the crude arylboronic acid in several test tubes. Add a small amount of a different solvent to each and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude arylboronic acid in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., 1M NaOH). Shake the funnel vigorously, venting frequently. The arylboronic acid will be deprotonated and move into the aqueous layer as its salt.[8]

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the boronic acid.

  • Washing (optional): The organic layer, which contains neutral impurities, can be washed with brine and dried over an anhydrous salt (e.g., MgSO₄). The solvent can then be removed to isolate the neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., 1M HCl) until the arylboronic acid precipitates out of the solution.[5]

  • Extraction of Pure Product: Extract the precipitated arylboronic acid back into a fresh portion of an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the pure product over an anhydrous salt, filter, and remove the solvent under reduced pressure.

Purification Method Comparison

Purification Technique Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, inexpensive, scalable.Only suitable for crystalline solids; can have yield losses.[10]
Acid-Base Extraction >95%Good for removing neutral impurities; suitable for oils.Requires use of acids and bases; may not remove acidic or basic impurities.
Column Chromatography Variable (can be >99%)Can separate complex mixtures; applicable to a wide range of compounds.Can be time-consuming; risk of compound decomposition on the stationary phase.[2][6]
Derivatization (e.g., with diethanolamine) >99%Can yield highly pure, crystalline intermediates; good for non-crystalline boronic acids.[2][6]Adds extra synthetic steps (formation and hydrolysis of the adduct).[6]

Visual Workflows

Recrystallization_Workflow start Crude Arylboronic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Arylboronic Acid dry->end Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_org Crude Mixture in Organic Solvent neutral_imp Neutral Impurities in Organic Solvent crude_org->neutral_imp Remains in Original Organic Phase boronate_salt Boronate Salt in Aqueous Base crude_org->boronate_salt Add Base (e.g., NaOH) & Extract pure_org Pure Boronic Acid in Organic Solvent end_pure Pure Arylboronic Acid pure_org->end_pure Dry & Evaporate precipitate Precipitated Boronic Acid boronate_salt->precipitate Add Acid (e.g., HCl) precipitate->pure_org Extract with Fresh Organic Solvent Troubleshooting_Logic start Purification Issue with Arylboronic Acid is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Attempt Column Chromatography is_solid->chromatography No (Oil) derivatize Derivatize to Adduct & Recrystallize is_solid->derivatize No (Oil) recrystallize_ok Successful? recrystallize->recrystallize_ok pure_solid Pure Solid Product recrystallize_ok->pure_solid Yes low_yield Low Yield Issue recrystallize_ok->low_yield Low Yield no_crystals Fails to Crystallize recrystallize_ok->no_crystals No Crystals acid_base Use Acid-Base Extraction low_yield->acid_base no_crystals->chromatography decomposition Decomposition on Column? chromatography->decomposition chromatography->acid_base If separation is poor pure_oil Pure Product decomposition->pure_oil No change_column Switch to Alumina or Modified Silica decomposition->change_column Yes change_column->pure_oil acid_base->pure_oil derivatize->pure_solid

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments, leading to low yields or reaction failure.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge, often stemming from several key factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your reagents. Electron-deficient boronic acids can be susceptible to degradation and protodeboronation.[1] It is recommended to use fresh, high-purity boronic acids or their more stable derivatives.[1] The reactivity of the aryl halide coupling partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[1] Aryl chlorides, in particular, may necessitate specialized, highly active catalyst systems.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[1] Ensure your catalyst and ligand are fresh and have been stored under inert conditions to prevent oxidation.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][2]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] The purity of the base is also crucial for consistent results.[1]

Troubleshooting Flowchart for Low Yield:

LowYieldTroubleshooting cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Yield with Electron-Deficient Boronic Acid reagent_quality Reagent Quality (Boronic Acid, Aryl Halide) start->reagent_quality Assess stronger_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) start->stronger_base Slow transmetalation likely stable_boron_reagent Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) start->stable_boron_reagent If protodeboronation suspected catalyst_integrity Catalyst/Ligand Integrity inert_atmosphere Inert Atmosphere electron_rich_ligand Use Electron-Rich Ligand (e.g., Buchwald ligands) increase_temp Increase Reaction Temperature stronger_base->electron_rich_ligand If still low yield electron_rich_ligand->increase_temp If still low yield

Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.

Issue 2: Significant Protodeboronation

Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly common with electron-deficient boronic acids.[1][3]

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions can help mitigate this side reaction.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][3][4] These reagents tend to release the active boronic acid species slowly into the reaction mixture, which minimizes its concentration and thus the rate of protodeboronation.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:

  • Reagent Quality: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[1] Consider using a more stable form like a pinacol ester or MIDA boronate if issues persist.[1][4]

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1]

Q2: I suspect protodeboronation of my electron-deficient boronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a common reason for low yields with electron-deficient boronic acids.[1][3] To mitigate it:

  • Choice of Base: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[1]

  • Anhydrous Conditions: Water can be a proton source, so using anhydrous conditions with a suitable base can be beneficial.[1][2]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate to protect it from premature decomposition.[1][3][4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]

Q3: Is water necessary in my Suzuki reaction?

A3: While not always required, a small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃, as it can help dissolve the base.[2] However, for boronic acids that are highly susceptible to protodeboronation, strictly anhydrous conditions are recommended.[2]

Q4: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?

A4: Boronic acids can be prone to decomposition through protodeboronation or homocoupling.[2] In such cases, more stable derivatives are preferred:

  • Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids, especially for heteroaromatic or electron-deficient systems.[2]

  • MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[2]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often show enhanced reactivity.[2]

Q5: My starting materials are not dissolving. What solvent should I use?

A5: Proper solubility of all components is crucial. If you observe poor solubility, a change of solvent is necessary. Common choices include aprotic polar solvents like dioxane and THF, often used with a small amount of water.[2]

Data Presentation

Table 1: Recommended Reaction Parameters for Couplings with Electron-Deficient Boronic Acids

ParameterRecommendationRationale
Catalyst Palladium precatalysts (e.g., XPhos Pd G3, Pd(dppf)Cl₂)High activity and stability.
Ligand Electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos, XPhos)Promote catalytic activity.[5]
Base Milder bases (e.g., K₃PO₄, Cs₂CO₃, KF)Minimize protodeboronation.[1]
Solvent Anhydrous aprotic polar solvents (e.g., Dioxane, THF)Reduce protodeboronation.[2]
Temperature Lowest effective temperature (e.g., 80–110 °C)Minimize side reactions.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered

  • Degassed anhydrous solvent (e.g., Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

ExperimentalWorkflow start Start reagent_prep Reagent Preparation (Aryl Halide, Boronic Acid, Base) start->reagent_prep inert_atmosphere Establish Inert Atmosphere (Purge with Ar/N₂) reagent_prep->inert_atmosphere catalyst_addition Add Catalyst/Ligand inert_atmosphere->catalyst_addition solvent_addition Add Degassed Anhydrous Solvent catalyst_addition->solvent_addition reaction Heat and Stir (e.g., 80-110 °C) solvent_addition->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle:

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_halide R¹-Pd(II)L₂-X transmetalation Transmetalation pd2_halide->transmetalation R²-B(OR)₂ (Base) pd2_biaryl R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination oxidative_addition->pd2_halide transmetalation->pd2_biaryl reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

How to prevent deboronation in reactions with phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you prevent deboronation in reactions involving phenylboronic acids.

Deboronation, the undesired cleavage of the carbon-boron bond, is a common side reaction that can significantly lower the yield of desired products in cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides detailed strategies and protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction is problematic as it consumes the boronic acid starting material, leading to reduced yields of the desired coupled product and the formation of impurities that can complicate purification.[2] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[2][3]

Q2: What are the main factors that promote deboronation?

A2: Several factors can influence the rate of deboronation, including:

  • pH: The reaction pH is a critical factor, with both acid- and base-catalyzed mechanisms for deboronation being identified.[1][4] For many simple aromatic boronic acids, the rate of deboronation is minimized at a neutral pH.[1]

  • Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.[2]

  • Water: The presence of water can facilitate protodeboronation, making anhydrous conditions often beneficial.[2]

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring can make the boronic acid more susceptible to deboronation.[3]

  • Catalyst System: A slow or inefficient catalyst system can allow more time for deboronation to occur before the desired coupling reaction takes place.[2][5]

  • Presence of Oxygen: Oxygen can lead to oxidative degradation of the boronic acid.

Q3: How can I protect my phenylboronic acid from deboronation?

A3: A common and effective strategy is to convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol or MIDA ester) or an organotrifluoroborate.[1][2] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing deboronation.[1]

Q4: What is the best way to store phenylboronic acids to ensure their stability?

A4: To maintain the quality of phenylboronic acids, they should be stored in a tightly sealed container in a dry, well-ventilated, and cool place (refrigeration is often recommended).[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[2]

Troubleshooting Guide: Low Yields Due to Deboronation

If you are experiencing low yields in your cross-coupling reaction and suspect deboronation is the culprit, follow this troubleshooting guide.

Logical Troubleshooting Flow

This diagram outlines a systematic approach to troubleshooting low yields caused by deboronation.

TroubleshootingFlow Troubleshooting Logic for Deboronation start Low Yield or Deboronated Byproduct Detected check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Active Catalyst? start->check_reagents protect_ba 2. Protect Boronic Acid - Convert to Pinacol Ester - Convert to MIDA Boronate - Convert to Trifluoroborate check_reagents->protect_ba Reagents OK optimize_conditions 3. Optimize Reaction Conditions protect_ba->optimize_conditions Protection Implemented conditions_temp Lower Temperature optimize_conditions->conditions_temp conditions_base Change Base (e.g., K3PO4, CsF) optimize_conditions->conditions_base conditions_solvent Use Anhydrous Solvent optimize_conditions->conditions_solvent optimize_catalyst 4. Optimize Catalyst System - Use High-Activity Ligand (e.g., SPhos, XPhos) - Increase Catalyst Loading conditions_temp->optimize_catalyst conditions_base->optimize_catalyst conditions_solvent->optimize_catalyst final_check Re-run Reaction & Analyze Results optimize_catalyst->final_check

Caption: A step-by-step guide to troubleshooting deboronation.

Key Prevention Strategies and Protocols

Protection of Phenylboronic Acids

Converting the boronic acid to a more stable form is a highly effective strategy to prevent premature decomposition.

Pinacol esters are widely used due to their stability and ease of handling.[6]

Experimental Protocol: Synthesis of Phenylboronic Acid Pinacol Ester

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv.), pinacol (1.0 equiv.), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv.).

  • Solvent: Add a suitable solvent, such as diethyl ether or THF.

  • Reaction: Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 24 hours.

  • Workup: Filter off the magnesium sulfate. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by dissolving in a non-polar solvent like pentane, washing with water to remove any remaining pinacol, drying the organic layer over anhydrous MgSO₄, and then removing the solvent in vacuo. For less volatile esters, distillation under reduced pressure can be employed.

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions. They undergo slow hydrolysis to release the boronic acid, which is beneficial for sensitive substrates.

Experimental Protocol: Synthesis of a MIDA Boronate

  • Reagents: In a vial, suspend the phenylboronic acid (1.0 equiv.) and MIDA anhydride (1.5 - 3.0 equiv.) in anhydrous dioxane.[7]

  • Reaction: Heat the mixture under an inert atmosphere. The reaction progress can be monitored by NMR.

  • Purification: MIDA boronates are often highly crystalline and can be purified by precipitation and filtration, or through silica gel chromatography.[2]

Potassium organotrifluoroborates are another class of stable, crystalline solids that are less prone to protodeboronation compared to boronic acids.[8]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

  • Setup: Dissolve the crude or purified phenylboronic acid in a mixture of methanol and water.

  • Reaction: Add an aqueous solution of potassium hydrogen difluoride (KHF₂) to the boronic acid solution.

  • Isolation: The potassium phenyltrifluoroborate salt will typically precipitate from the solution and can be isolated by filtration.

Optimization of Reaction Conditions

Fine-tuning the reaction parameters is crucial for minimizing deboronation.

The choice of base is critical. While a base is necessary for the transmetalation step in Suzuki-Miyaura coupling, strong bases can promote deboronation. Milder inorganic bases are often preferred.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseTypical SubstratesRelative StrengthYieldComments
K₃PO₄Aryl bromides, chloridesModerateHighOften a good choice to minimize deboronation.[9]
Cs₂CO₃Aryl bromides, chloridesModerateHighEffective, especially with more challenging substrates.
K₂CO₃Aryl bromidesModerateGood-HighA widely used and cost-effective option.
Na₂CO₃Aryl bromidesModerateGood-HighAnother common and effective base.[10][11]
CsFAryl bromidesWeakModerate-HighFluoride ions can play a role in activating the boronic acid.[12]
Et₃NBase-sensitive substratesOrganic, WeakVariableCan be useful for substrates with base-sensitive functional groups.
KOH/NaOHAryl bromidesStrongVariableCan lead to significant deboronation and other side reactions.[12]

Yields are highly substrate and condition-dependent.

Lowering the reaction temperature can slow the rate of deboronation relative to the desired coupling reaction.[2] Additionally, using anhydrous solvents and reagents can suppress the protodeboronation pathway.[2][13]

Experimental Protocol: General Anhydrous Suzuki-Miyaura Coupling

  • Setup: Flame-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagents: Add the aryl halide (1.0 equiv.), the protected boronic acid (e.g., pinacol ester, 1.2-1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.) to the reaction flask.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and the inert gas three times.

  • Solvent and Catalyst: Add the anhydrous, degassed solvent (e.g., dioxane, THF, toluene) via syringe. Then, add the palladium catalyst and ligand.

  • Reaction: Heat the reaction to the desired (and optimized) temperature, monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate. The product can then be purified by chromatography.

Mechanistic Insights into Deboronation

Understanding the mechanisms of deboronation can aid in designing experiments to avoid it. There are several proposed pathways.

Deboronation Pathways

DeboronationPathways Simplified Phenylboronic Acid Deboronation Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_hetero Heteroaromatic (e.g., 2-pyridyl) ArBOH2_acid ArB(OH)2 intermediate_acid [ArB(OH)2H]+ ArBOH2_acid->intermediate_acid + H+ H_plus H+ ArH_acid Ar-H + B(OH)3 intermediate_acid->ArH_acid + H2O H2O_acid H2O ArBOH2_base ArB(OH)2 intermediate_base [ArB(OH)3]- ArBOH2_base->intermediate_base + OH- OH_minus OH- ArH_base Ar-H + B(OH)4- intermediate_base->ArH_base + H2O H2O_base H2O HetArBOH2 HetArB(OH)2 zwitterion Zwitterionic Intermediate HetArBOH2->zwitterion Neutral pH ArH_hetero HetAr-H + B(OH)3 zwitterion->ArH_hetero Unimolecular fragmentation

Caption: Key pathways for the protodeboronation of phenylboronic acids.

  • Acid-Catalyzed Pathway: In acidic conditions, the boronic acid can be protonated, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the C-B bond.[1]

  • Base-Catalyzed Pathway: Under basic conditions, the boronic acid forms a more electron-rich boronate species ([ArB(OH)₃]⁻).[1][3] This species can then react with a proton source, such as water, to yield the deboronated product.[1]

  • Zwitterionic Pathway for Heteroaromatics: For certain basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic intermediate can form at neutral pH, which is highly prone to rapid, unimolecular protodeboronation.[1]

By implementing the strategies outlined in this guide, researchers can significantly reduce the incidence of deboronation, leading to improved reaction yields and purer products.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenging coupling reactions and select the optimal catalyst system for their specific needs.

Troubleshooting Guide

Low yields, incomplete conversion, and side product formation are common hurdles in Suzuki-Miyaura cross-coupling, particularly with challenging substrates. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low to No Product Formation

Possible Cause & Solution

  • Inactive Catalyst: The active catalytic species, Pd(0), may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) or the Pd(0) source (e.g., Pd₂(dba)₃) may have degraded into inactive palladium black.[1]

    • Recommendation: Test your catalyst on a known, reliable reaction, such as the coupling of bromobenzene and phenylboronic acid.[1] For more robust and reproducible results, consider using modern, air-stable palladium precatalysts like Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, which are designed for clean and efficient generation of the active Pd(0) species.[1]

  • Poor Reagent Quality: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines), a common reason for low yields.[1]

    • Recommendation: Check the purity of your boronic acid by NMR. To enhance stability, consider using more robust boronic esters such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1]

  • Unreactive Coupling Partners: Aryl chlorides and electron-rich aryl halides are less reactive than their bromide or iodide counterparts.[2][3] Sterically hindered substrates can also significantly slow down the reaction.[4]

    • Recommendation: For unreactive aryl chlorides, highly active catalyst systems are often required.[5][6] Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step.[5][7] Increasing the reaction temperature may also be necessary.[5]

  • Catalyst Deactivation by Heteroatoms: The nitrogen atom in heteroaryl halides can coordinate to the palladium center, leading to catalyst deactivation.[5][8] Substrates with labile protons (-OH, -COOH, -SH, -NH) can also interfere with the catalyst.[9]

    • Recommendation: For heteroaryl substrates, specialized ligands that shield the metal center are beneficial.[5][8] In some cases, protection of functional groups may be necessary.[9]

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

Possible Cause & Solution

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.[2][5]

    • Recommendation: Ensure the reaction is thoroughly degassed.[5] Using a Pd(0) source directly or an efficient precatalyst that rapidly generates Pd(0) can minimize homocoupling.[5] Bulky, electron-donating ligands can also favor the desired cross-coupling pathway.[4]

  • Protodeboronation: The cleavage of the carbon-boron bond is a common decomposition pathway, especially for electron-rich heteroarylboronic acids at elevated temperatures.[7]

    • Recommendation: Use milder reaction conditions if possible. Switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester, MIDA ester) or a trifluoroborate salt can mitigate this issue.[5]

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction isn't working. What are the first things I should check?

A1: When a Suzuki coupling fails, systematically assess these key parameters:

  • Catalyst Activity: Ensure your palladium source is active.[4]

  • Reagent Quality: Verify the purity and stability of your boronic acid/ester and aryl halide.[1]

  • Reaction Setup: Confirm that your solvent is anhydrous and degassed, and that the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][7]

  • Base Selection: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous if required.[4][10]

Q2: How do I choose the right ligand for a difficult coupling?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2][7]

  • For Sterically Hindered Substrates: Bulky, electron-rich ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[4][11] Examples include Buchwald ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands.[4][5]

  • For Electron-Rich or Unreactive Aryl Halides (especially Chlorides): Electron-rich ligands are essential to promote the oxidative addition of the C-X bond.[2]

  • For Heteroaryl Substrates: Ligands that can sterically shield the palladium center from coordination with the heteroatom are beneficial.[5]

Q3: What is the role of the base, and how do I select the best one?

A3: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction yield.[5][10]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]

  • For Difficult Couplings: A strong, non-nucleophilic base like K₃PO₄ is often effective, especially for challenging substrates like nitrogen-containing heterocycles.[5][10] Cesium carbonate (Cs₂CO₃) can also be highly effective, sometimes referred to as the "caesium effect".[10]

  • Solubility: The solubility of the base is important. For instance, using an aqueous solution of a base or a solvent system like dioxane/water can be effective.[4][12]

Q4: Can the solvent really make a difference in a difficult Suzuki coupling?

A4: Yes, the solvent can influence catalyst activity and stability.[13][14] While many Suzuki reactions are tolerant of various solvents, for challenging couplings, the choice can be critical.[13] Aprotic polar solvents like dioxane, THF, and DMF, often with water as a co-solvent, are commonly used.[12][13] The solvent choice can sometimes even influence the selectivity of the reaction.[14]

Data Presentation: Catalyst Systems for Challenging Suzuki Couplings

The following tables summarize catalyst systems and conditions reported for difficult Suzuki-Miyaura cross-coupling reactions. Note that direct comparison can be challenging as substrate scope and specific conditions vary across different studies.

Table 1: Catalyst Systems for Sterically Hindered Substrates

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acid1 mol% Pd/BI-DIMEK₃PO₄Toluene110>95[15]
Various hindered Ar-Br/ClVarious hindered Arylboronic acids0.05 mol% Acenaphthoimidazolylidene Pd complext-BuOKDioxane80>99[16]
Hindered Aryl ChloridesArylboronic acids0.1 mol% β-Diketiminatophosphane Pd complexK₂CO₃aq. Ethanol50High[6]

Table 2: Catalyst Systems for Heteroaryl Halides

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
2-ChloropyridinePhenylboronic acid0.5-2 mol% XPhos Pd G3K₃PO₄Dioxane/H₂O80-110High[4]
2-Chloropyridine derivativesVarious Arylboronic acidsPdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂K₃PO₄Dioxane10089-99[8][17]
5-Bromo-3-methoxypyrazin-2-aminePhenylboronic acid'SiO₂'-NH₂-PdNa₂CO₃H₂O10092[18]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts for a Difficult Coupling

This protocol is adapted for small-scale reactions in vials, ideal for screening various catalysts, ligands, and bases.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4][5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4][5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) di_organo Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) oa_complex->di_organo Transmetalation (Ar'-B(OR)₂) di_organo->pd0 Reductive Elimination product Ar-Ar' (Product) di_organo->product Troubleshooting_Workflow start Low Yield / No Reaction Observed check_reagents 1. Verify Reagent Quality - Catalyst Activity - Boronic Acid Stability - Aryl Halide Purity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Anhydrous/Degassed Solvent? - Correct Temperature? check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System - Screen Ligands (e.g., Buchwald, NHC) - Use Modern Precatalyst (G3/G4) - Increase Catalyst Loading check_conditions->optimize_catalyst optimize_base_solvent 4. Optimize Base & Solvent - Screen Bases (K₃PO₄, Cs₂CO₃) - Adjust Solvent System optimize_catalyst->optimize_base_solvent success Improved Yield optimize_base_solvent->success

References

Overcoming solubility issues of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Piperidin-1-ylsulfonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure as a substituted phenylboronic acid suggests it likely has low solubility in water and nonpolar organic solvents.[1] Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as ethers and ketones, moderate solubility in chlorinated solvents like chloroform, and poor solubility in hydrocarbons.[2][3][4] The presence of the polar sulfonylpiperidine group may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid.

Q2: I am observing poor solubility of this compound in my aqueous buffer. What could be the cause?

A2: Poor aqueous solubility is a common issue with phenylboronic acids.[5] Several factors could be contributing to this:

  • pH of the solution: Boronic acids are weak Lewis acids with a pKa typically around 9.[6] At a pH below their pKa, they exist predominantly in the less soluble neutral trigonal form.[7]

  • Formation of boroxines: In the solid state or in solution, boronic acids can dehydrate to form cyclic anhydrides called boroxines, which are often less soluble.[5]

  • Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out").

Q3: How can I improve the aqueous solubility of this compound?

A3: Several strategies can be employed to enhance the aqueous solubility:

  • pH Adjustment: Increasing the pH of the solution to a value above the pKa of the boronic acid will convert it to the more soluble anionic tetrahedral boronate form.[7][8] A pH of 10 or higher is often effective.

  • Addition of Co-solvents: Introducing a water-miscible organic solvent such as DMSO, DMF, ethanol, or methanol can significantly improve solubility. Start with a small percentage (e.g., 5-10%) and gradually increase as needed.

  • Use of Solubilizing Agents: The addition of certain excipients, particularly polyols like mannitol, sorbitol, or glucose, can enhance solubility by forming more soluble boronic ester complexes.[5] This approach is utilized in pharmaceutical formulations.[5]

Q4: My compound is not dissolving well in an organic solvent for a Suzuki coupling reaction. What do you recommend?

A4: For organic reactions, consider the following:

  • Solvent Choice: Phenylboronic acids generally show good solubility in polar aprotic solvents like acetone, THF, and 1,4-dioxane, and moderate solubility in chloroform.[2][9] If you are using a nonpolar solvent like toluene or hexane, solubility will likely be poor.

  • Formation of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can dramatically improve its solubility in a wider range of organic solvents.[2][3] This is a common strategy to improve performance in cross-coupling reactions.

  • Heating: Gently warming the mixture can help dissolve the compound. However, be mindful of the potential for dehydration to the less reactive boroxine at elevated temperatures.

Troubleshooting Guides

Issue 1: Precipitate formation in an aqueous solution.

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.

G start Precipitate observed in aqueous solution check_ph Measure pH of the solution start->check_ph ph_low Is pH < pKa (approx. 9)? check_ph->ph_low Yes check_dissolution Does the precipitate dissolve? check_ph->check_dissolution No adjust_ph Adjust pH to > 9 with NaOH or another base ph_low->adjust_ph adjust_ph->check_dissolution add_cosolvent Add a water-miscible organic co-solvent (e.g., DMSO, EtOH) check_dissolution->add_cosolvent No success Solubility issue resolved check_dissolution->success Yes add_polyol Consider adding a polyol (e.g., mannitol) add_cosolvent->add_polyol failure Consult further characterization (e.g., NMR) to check for degradation add_polyol->failure

Caption: Troubleshooting workflow for precipitation in aqueous solutions.

Issue 2: Poor solubility in an organic reaction medium.

This guide outlines steps to improve the solubility for organic synthesis applications.

G start Poor solubility in organic solvent check_solvent Evaluate solvent polarity start->check_solvent is_polar Is the solvent polar aprotic (e.g., THF, Dioxane, Acetone)? check_solvent->is_polar No heat_solution Gently heat the solution check_solvent->heat_solution Yes change_solvent Switch to a more polar aprotic solvent is_polar->change_solvent change_solvent->heat_solution check_dissolution Does the compound dissolve? heat_solution->check_dissolution form_ester Convert to a boronic ester (e.g., pinacol ester) check_dissolution->form_ester No success Solubility issue resolved check_dissolution->success Yes form_ester->success failure Consider alternative reaction conditions form_ester->failure G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) trigonal R-B(OH)₂ (Trigonal, Neutral) low_sol Low Solubility trigonal->low_sol Predominant form tetrahedral [R-B(OH)₃]⁻ (Tetrahedral, Anionic) trigonal->tetrahedral + OH⁻ - H₂O high_sol High Solubility tetrahedral->high_sol Predominant form

References

Technical Support Center: Synthesis of Sulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sulfonamide-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of sulfonamides from sulfonyl chlorides and primary amines?

A1: The most prevalent side reactions include:

  • Di-sulfonylation: The primary amine reacts with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct, R-N(SO₂R')₂.[1][2] This is often due to the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile.

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2]

  • Catalyst-related side reactions: Bases like pyridine and 4-dimethylaminopyridine (DMAP), used to catalyze the reaction and scavenge HCl, can sometimes lead to unwanted byproducts. For instance, the formation of unreactive sulfonylpyridinium salts can occur.[3][4]

  • N- and O-Alkylation: If alkylating agents are present, unintended alkylation of the sulfonamide nitrogen or oxygen can occur.[5][6]

  • Intramolecular Cyclization: If the substrate contains other nucleophilic functionalities, intramolecular reactions can lead to the formation of cyclic byproducts.[7]

Q2: How can I monitor the progress of my sulfonamide synthesis and detect side products?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more detailed quantitative and qualitative information about the reaction mixture.

Q3: When should I consider using a protecting group for the amine?

A3: Protecting groups are beneficial when dealing with complex molecules containing multiple reactive sites to prevent unwanted side reactions. For instance, in the synthesis of sulfonamides from anilines, protecting the amino group can prevent polymerization during the formation of the sulfonyl chloride. However, for simple sulfonamide synthesis, careful control of reaction conditions can often prevent the need for protection and deprotection steps.

Troubleshooting Guides

Issue 1: Formation of Di-sulfonylated Byproduct

Symptoms:

  • A significant spot on TLC with a higher Rf value than the desired mono-sulfonamide.

  • Mass spectrometry data indicating a mass corresponding to the di-sulfonylated product.

  • Low isolated yield of the mono-sulfonamide.

Root Causes and Solutions:

Root Cause Solution Experimental Protocol Reference
Incorrect Stoichiometry Use a 1:1 or a slight excess (1.1 eq) of the primary amine to the sulfonyl chloride.[1]Protocol 1
Rapid Addition of Reagents Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (30-60 minutes) at a low temperature (0 °C).[1]Protocol 1
High Reaction Temperature Maintain a low reaction temperature (0 °C to room temperature) during the addition and initial reaction phase.[1]Protocol 1
Inappropriate Base Use a non-nucleophilic, sterically hindered base like 2,6-lutidine, or a weaker base like pyridine in a controlled amount. Strong, non-hindered bases can deprotonate the mono-sulfonamide, promoting di-sulfonylation.Protocol 2

Workflow for Troubleshooting Di-sulfonylation:

DiSulfonylation_Troubleshooting start Di-sulfonylation Observed step1 Adjust Stoichiometry (Amine:Sulfonyl Chloride ~1.1:1) start->step1 step2 Slow Down Reagent Addition (Dropwise at 0 °C) step1->step2 If problem persists step3 Lower Reaction Temperature (Maintain 0 °C) step2->step3 If problem persists step4 Change Base (e.g., to 2,6-Lutidine) step3->step4 If problem persists end Mono-sulfonylation Achieved step4->end Problem Resolved

A logical workflow for troubleshooting di-sulfonylation.
Issue 2: Hydrolysis of Sulfonyl Chloride

Symptoms:

  • Low or no formation of the desired sulfonamide.

  • Presence of a polar byproduct corresponding to the sulfonic acid.

  • Reaction fails to go to completion even with extended reaction times.

Root Causes and Solutions:

Root Cause Solution Experimental Protocol Reference
Presence of Water Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and store reagents under an inert atmosphere.Protocol 3
Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Protocol 3
Issue 3: Catalyst-Related Side Reactions

Symptoms:

  • Formation of unexpected byproducts.

  • Low yield of the desired product.

  • Formation of a precipitate that is not the product.

Root Causes and Solutions:

Root Cause Solution Experimental Protocol Reference
Formation of Unreactive Sulfonylpyridinium Salt (with Pyridine) Use a non-nucleophilic base like triethylamine or a sterically hindered pyridine derivative (e.g., 2,6-lutidine). Alternatively, add the sulfonyl chloride slowly to a solution of the amine and pyridine to ensure the amine reacts preferentially.Protocol 2
N-acylation of DMAP While DMAP is an excellent acylation catalyst, it can be acylated by the sulfonyl chloride. Use DMAP in catalytic amounts and ensure the primary nucleophile (amine) is in excess. Consider using a less nucleophilic catalyst if this side reaction is significant.Protocol 4
Issue 4: Unwanted N- or O-Alkylation

Symptoms:

  • Presence of byproducts with a mass corresponding to the alkylated sulfonamide.

  • This is typically a concern when alkyl halides or other alkylating agents are present in the reaction mixture, either as impurities or as part of the substrate.

Root Causes and Solutions:

Root Cause Solution
Presence of Alkylating Agents Ensure all starting materials and solvents are pure and free from alkylating impurities.
Reaction with Substrate Functionality If the substrate contains a reactive alkyl halide, consider a different synthetic strategy or the use of protecting groups for the sulfonamide nitrogen.
Issue 5: Intramolecular Cyclization

Symptoms:

  • Formation of a cyclic byproduct, often with the loss of a small molecule.

  • Observed when the substrate contains a nucleophilic group that can react intramolecularly with the sulfonyl chloride or the resulting sulfonamide.

Root Causes and Solutions:

Root Cause Solution
Presence of a Proximal Nucleophile Protect the internal nucleophile before sulfonylation. Alternatively, change the reaction conditions (e.g., lower temperature, different base) to disfavor the cyclization.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine

This protocol is designed to minimize di-sulfonylation.

Materials:

  • Primary amine (1.1 mmol)

  • Sulfonyl chloride (1.0 mmol)

  • Pyridine (1.5 mmol)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Sulfonylation using a Sterically Hindered Base

This protocol is an alternative to Protocol 1 when di-sulfonylation is persistent.

Materials:

  • Primary amine (1.1 mmol)

  • Sulfonyl chloride (1.0 mmol)

  • 2,6-Lutidine (1.5 mmol)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Follow steps 1-5 of Protocol 1, substituting pyridine with 2,6-lutidine and DCM with THF.

  • The reaction may require heating to reflux to proceed to completion, depending on the reactivity of the amine. Monitor by TLC.

  • Workup is similar to Protocol 1.

Protocol 3: Sulfonylation under Strictly Anhydrous Conditions

This protocol is for moisture-sensitive substrates where hydrolysis is a major concern.

Procedure:

  • Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen.

  • Use freshly distilled, anhydrous solvents. Solvents should be transferred via syringe.

  • Store sulfonyl chloride and amine over desiccants and handle in a glovebox or under a positive pressure of inert gas.

  • Follow the reaction setup and procedure as described in Protocol 1, maintaining a strict inert atmosphere throughout.

Protocol 4: DMAP-Catalyzed Sulfonylation

This protocol is useful for less reactive amines.

Materials:

  • Primary amine (1.1 mmol)

  • Sulfonyl chloride (1.0 mmol)

  • Triethylamine (1.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried round-bottom flask, dissolve the primary amine, triethylamine, and DMAP in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Workup is similar to Protocol 1.

Signaling Pathways and Workflows

General Sulfonamide Synthesis Pathway:

Sulfonamide_Synthesis Amine Primary/Secondary Amine (R-NHR') Product Sulfonamide (R-N(R')-SO2R'') Amine->Product SulfonylChloride Sulfonyl Chloride (R''-SO2Cl) SulfonylChloride->Product Base Base (e.g., Pyridine) Base->Product Catalyst/ HCl Scavenger Byproduct HCl

The general reaction for sulfonamide synthesis.

Competing Pathways: Mono- vs. Di-sulfonylation:

Competing_Pathways PrimaryAmine Primary Amine (R-NH2) SulfonylChloride1 + R'-SO2Cl MonoSulfonamide Mono-sulfonamide (R-NH-SO2R') SulfonylChloride1->MonoSulfonamide Base Base MonoSulfonamide->Base SulfonamideAnion Sulfonamide Anion (R-N(-)-SO2R') Base->SulfonamideAnion SulfonylChloride2 + R'-SO2Cl DiSulfonamide Di-sulfonamide (R-N(SO2R')2) SulfonylChloride2->DiSulfonamide

Reaction pathways for mono- and di-sulfonylation.

References

Technical Support Center: Optimizing Suzuki Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Is it possible to use sulfonyl chlorides as electrophiles in Suzuki-Miyaura cross-coupling reactions?

A1: Yes, palladium-catalyzed Suzuki-Miyaura reactions can effectively couple arene-, arylmethane-, and alkene-sulfonyl chlorides with a variety of boronic acids to form new carbon-carbon bonds.[1] This method serves as a valuable alternative to traditional couplings that use aryl halides. The general reactivity order for this type of coupling has been observed as ArI > ArSO₂Cl > ArBr >> ArCl.[2]

Q2: What is the most critical factor for a successful Suzuki coupling with a sulfonyl chloride?

A2: The choice of base is a crucial parameter that significantly influences the reaction's success. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4] An inappropriate base can lead to the decomposition of the sulfonyl chloride, low yields, or complete reaction failure.[1]

Q3: Which base is recommended for this reaction?

A3: Sodium carbonate (Na₂CO₃) has been identified as a highly effective base for this transformation. It acts as a good activator for the boronic acid without promoting the degradation of the sulfonyl chloride starting material.[1] Other bases like potassium carbonate (K₂CO₃) can also be effective, while stronger bases or those that can form sulfonates (like NaOAc) may be less suitable.[1]

Q4: What is the optimal solvent for Suzuki reactions with sulfonyl chlorides?

A4: Tetrahydrofuran (THF) at reflux is a commonly used and effective solvent for these reactions.[1][2] The choice of solvent can influence the extent of side reactions, such as the homocoupling of the boronic acid. For instance, the formation of homocoupling byproducts was observed to be lower in boiling THF compared to other solvents like dioxane, acetonitrile, or DMF.[1] Some protocols have also found success using a binary solvent system of acetone/water.[5]

Q5: My reaction is not working or giving very low yields. What are the first things I should check?

A5: When troubleshooting a low-yielding or failed reaction, start by systematically evaluating the following:

  • Catalyst Activity: Ensure your palladium catalyst, especially Pd(0) sources like Pd₂(dba)₃, has not degraded.[6] Test it on a known, reliable reaction if in doubt.

  • Reagent Quality: Boronic acids can degrade over time through protodeboronation or by forming unreactive boroxines.[6][7] Check the purity of your boronic acid and sulfonyl chloride.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[3][8]

  • Base and Solvent Purity: Use high-purity, anhydrous (if required by the protocol) base and solvents. The presence of excess water can sometimes promote protodeboronation.[8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I have set up my reaction with a sulfonyl chloride, a boronic acid, a palladium catalyst, and a base, but I am observing very low conversion of my starting materials. What should I do?

A: Low conversion is a common issue that can often be resolved by systematically optimizing the reaction conditions. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Conversion Observed reagent_quality Step 1: Verify Reagent Quality - Check boronic acid for degradation (protodeboronation/boroxine formation). - Confirm purity of sulfonyl chloride. - Test catalyst activity on a standard reaction. start->reagent_quality conditions_check Step 2: Review Reaction Conditions - Is the base appropriate (e.g., Na2CO3)? - Is the solvent properly degassed? - Is the temperature optimal (e.g., refluxing THF)? - Is the reaction truly under an inert atmosphere? reagent_quality->conditions_check Reagents OK fail Persistent Low Yield reagent_quality->fail Reagents Degraded optimization Step 3: Systematic Optimization - Screen different bases (see Table 1). - Screen different solvents (see Table 2). - Try a more active ligand/catalyst system (e.g., with bulky, electron-rich phosphines). conditions_check->optimization Conditions Correct conditions_check->fail Suboptimal Conditions Identified success Improved Yield optimization->success Optimization Successful optimization->fail Optimization Fails

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Side Product Formation

Q: My reaction is consuming the starting materials, but I am isolating significant amounts of side products instead of my desired biaryl. What are these side products and how can I avoid them?

A: Several side reactions can compete with the desired cross-coupling. The most common are homocoupling of the boronic acid, protodeboronation, and the formation of diaryl sulfides.

  • Homocoupling (R²-R²): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[7]

    • Solution: Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere. Using a direct Pd(0) source can sometimes help.[6]

  • Protodeboronation (R²-H): This is the replacement of the boronic acid group with a hydrogen atom from a proton source, such as water.[6][8]

    • Solution: Use anhydrous solvents and reagents if possible. Sometimes, switching to a milder base can reduce the rate of this side reaction.[8] Alternatively, more stable boronic esters (e.g., pinacol esters) can be used in place of boronic acids.[6]

  • Diaryl Sulfide Formation (R¹-S-R²): Traces of diaryl sulfides have been observed, particularly when using Pd(PPh₃)₄ as the catalyst. This is thought to result from the reduction of the sulfonyl chloride to a sulfenyl chloride, which then couples.[1]

    • Solution: If this is a major issue, consider screening different palladium catalysts and ligands.

Data Presentation

Table 1: Comparison of Bases for the Suzuki Coupling of 1-Naphthalenesulfonyl Chloride with 4-Methylbenzeneboronic Acid
EntryBase (3 equiv.)Yield (%)Observations
1Na₂CO₃87Found to be the most effective base.[1]
2K₂CO₃60Moderate yield.[1]
3K₃PO₄LowIneffective under the tested conditions.[1]
4Cs₂CO₃0Starting sulfonyl chloride was completely consumed, but no desired product was formed.[1]
5NaOAc6Low yield; the sulfonyl chloride is likely converted to a less reactive sulfonate.[1]
6Et₃NLowIneffective under the tested conditions.[1]
7Li₂CO₃LowIneffective under the tested conditions.[1]

Reaction conditions: 1.5 mol % Pd₂(dba)₃, 6 mol % ligand, base (3 equiv.), THF, reflux.[1]

Table 2: Effect of Solvent on the Suzuki Coupling of 1-Naphthalenesulfonyl Chloride
EntrySolventYield (%)Comments
1THF87Optimal solvent, leading to high yield.[1]
2DioxaneLowerIncreased formation of homocoupling byproduct.[1]
3AcetonitrileLowerIncreased formation of homocoupling byproduct.[1]
4DMELowerIncreased formation of homocoupling byproduct.[1]
5p-XyleneLowerIncreased formation of homocoupling byproduct.[1]
6Acetone/Water (3:1)HighReported as optimal in some protocols at 25°C.[5]

Conditions for entries 1-5: 1.5 mol % Pd₂(dba)₃, 6 mol % ligand, Na₂CO₃ (3 equiv.), reflux.[1]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of an Arenesulfonyl Chloride with an Arylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Arenesulfonyl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv), finely powdered

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine) (0.06 mmol, 6 mol%)

  • Anhydrous and degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the arenesulfonyl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and sodium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate small flask, add the Pd₂(dba)₃ (0.015 mmol) and the ligand (0.06 mmol). Add a small amount of THF and stir for 5-10 minutes until a homogeneous solution is formed.

  • Addition of Reagents: Add the anhydrous, degassed THF (5 mL) to the Schlenk flask containing the substrates and base. Stir the resulting suspension.

  • Initiation: Transfer the prepared catalyst solution to the main reaction flask via cannula under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 3-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

SuzukiCycle cluster_boronate Boronate Pathway pd0 Pd(0)L_n pd_complex Ar¹-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (+ SO₂) transmetalation_complex Ar¹-Pd(II)(Ar²)L_n pd_complex->transmetalation_complex Transmetalation pd_hydroxide Ar¹-Pd(II)(OH)L_n pd_complex->pd_hydroxide Ligand Exchange transmetalation_complex->pd0 product Ar¹-Ar² transmetalation_complex->product Reductive Elimination pd_hydroxide->transmetalation_complex Transmetalation r1so2cl Ar¹-SO₂Cl r1so2cl->pd_complex r2boh2 Ar²-B(OH)₂ r2boh2->transmetalation_complex boronate [Ar²-B(OH)₃]⁻ r2boh2->boronate base Base (e.g., CO₃²⁻) base->pd_hydroxide base->boronate boronate->transmetalation_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

References

Technical Support Center: Column Chromatography Methods for Purifying Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of boronate esters.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of boronate esters via column chromatography.

Question: My boronate ester is streaking severely on the silica gel TLC plate and column. How can I resolve this?

Answer: Streaking of boronate esters on silica gel is a common issue, often caused by the interaction of the Lewis acidic boron atom with the acidic silanol groups on the silica surface.[1] This can lead to partial hydrolysis or strong adsorption. Here are several strategies to address this:

  • Stationary Phase Modification:

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica, minimizing over-adsorption and improving separation.[2][3]

    • Deactivated Silica Gel: Adding a small amount of a base, such as triethylamine (~1%), to your eluent system can deactivate the acidic sites on the silica gel, which may reduce streaking.[1]

    • Alternative Stationary Phases: Consider using neutral alumina, which is less acidic than silica gel and can be effective for the purification of some boronate esters.[1][4]

  • Solvent System Modification:

    • The polarity of your eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[5]

    • If streaking persists, adding a small amount of a more polar solvent like methanol or a modifier like acetic acid to your eluent can help improve the peak shape by competing for active sites on the silica gel.[4][5]

Question: My boronate ester seems to be stuck at the top of the silica gel column and won't elute, even with a highly polar solvent system. What is happening and what can I do?

Answer: This issue, known as over-adsorption, is a frequent problem when purifying boronic acids and their esters on silica gel.[2][6] It is particularly common with more activated boronate esters that can readily hydrolyze to the more polar boronic acid on the column.[7]

  • Use a Shorter Column: A shorter silica gel column (~6cm) can minimize the contact time between your compound and the stationary phase, potentially allowing for elution before significant degradation or irreversible binding occurs.[7]

  • Alternative Stationary Phase: As mentioned, neutral alumina can be a suitable alternative to silica gel for compounds that exhibit strong adsorption.[4]

  • Derivatization: For particularly problematic compounds, consider converting the boronate ester to a more stable derivative before chromatography. MIDA (N-methyliminodiacetic acid) boronates are known to be more stable and less prone to sticking on silica.[7] Another option is to convert the boronate ester to its corresponding BF3K salt, which can be easier to handle and purify by crystallization or trituration.[7]

Question: I suspect my boronate ester is decomposing or hydrolyzing on the silica gel column. How can I prevent this?

Answer: The hydrolysis of boronate esters, especially pinacol esters, back to the corresponding boronic acid is a known complication during silica gel chromatography.[8][9] The presence of water on the silica gel can facilitate this decomposition.[10][11][12]

  • Minimize Residence Time: Employ flash chromatography to reduce the contact time between the boronate ester and the silica gel.[5]

  • Use a Less Acidic System: Neutral alumina can be a less harsh alternative to silica gel.[5]

  • Stable Derivatives: For Suzuki-Miyaura coupling precursors, consider synthesizing more robust boronate esters. For example, aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be more stable on silica gel compared to their pinacol counterparts.[13]

  • Aprotic Conditions: Ensure your solvents are dry and consider using a non-aqueous workup to minimize the introduction of water before chromatography. Using an aprotic diluent for sample loading can also be beneficial.[8]

Question: My boronate ester is not UV active. How can I visualize it on a TLC plate?

Answer: For UV-inactive compounds, several staining methods can be employed:

  • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain many organic compounds, appearing as brown spots.

  • Cerium Ammonium Molybdate (CAM) Stain: This stain is particularly effective for boron-containing compounds, which will often appear as blue spots.[7]

  • Potassium Permanganate Stain: A solution of potassium permanganate can be used as a dip or spray to visualize compounds that can be oxidized, which will show up as yellow-brown spots on a purple background.

Data Presentation

Table 1: Common Solvent Systems for Boronate Ester Purification

Solvent SystemTypical Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA common starting point for many boronate esters.[5][6]
Dichloromethane100%MediumCan be effective for some boronate esters.[7]
Hexane / Diethyl Ether9:1 to 1:1Low to MediumAn alternative to hexane/ethyl acetate.[7]
Toluene100%LowCan be useful for less polar compounds.[7]
Acetone / Hexane1:9 to 1:1MediumProvides a different selectivity compared to ethyl acetate.[7]
Isopropanol / Hexane1:9 to 2:8MediumHas been reported to work well for some Bpin compounds.[7]

Table 2: Comparison of Stationary Phases for Boronate Ester Purification

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel High resolving power, widely available, inexpensive.Can be too acidic, leading to streaking, adsorption, and hydrolysis of sensitive esters.[1][9]Relatively stable, less polar boronate esters.
Boric Acid-Impregnated Silica Gel Reduces over-adsorption and streaking by decreasing the Lewis basicity of the silica.[2][3]May have lower resolution than standard silica gel.[9]Boronate esters that show strong affinity for regular silica gel.
Neutral Alumina Less acidic than silica gel, can prevent hydrolysis and strong adsorption.[1][4]Generally has lower resolving power than silica gel.Acid-sensitive boronate esters.
Reversed-Phase Silica (e.g., C18) Useful for more polar boronate esters or their corresponding boronic acids.Requires aqueous mobile phases which can promote hydrolysis if not carefully controlled.[8]Purification of polar boronate esters or boronic acids via HPLC.[8][14]

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography of a Boronate Ester

  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for the target compound is typically between 0.25 and 0.35.[15]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude boronate ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent as needed to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be cautious with volatile boronate esters, as they can be lost during solvent evaporation.

Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel

This protocol is adapted from the method described by Hitosugi et al.[2][3]

  • Preparation: Prepare a solution of boric acid in a suitable solvent (e.g., methanol). The concentration will depend on the desired loading.

  • Impregnation: Add silica gel to the boric acid solution and create a slurry.

  • Solvent Removal: Remove the solvent by rotary evaporation until a free-flowing powder is obtained. Further dry the impregnated silica gel under high vacuum.

  • Chromatography: Use the boric acid-impregnated silica gel as you would standard silica gel for column chromatography, following the steps outlined in Protocol 1.

Visualizations

G cluster_prep Preparation cluster_column Chromatography cluster_iso Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine Eluent Pack Column Pack Column TLC Analysis->Pack Column Select Stationary Phase Load Sample Load Sample Pack Column->Load Sample Elute Elute Load Sample->Elute Collect Fractions Collect Fractions Elute->Collect Fractions Monitor Fractions Monitor Fractions Collect Fractions->Monitor Fractions Combine Pure Fractions Combine Pure Fractions Monitor Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Boronate Ester Pure Boronate Ester Solvent Evaporation->Pure Boronate Ester

Caption: General workflow for boronate ester purification.

G Start Start Problem Issue with Purification? Start->Problem Streaking Streaking on TLC/Column Problem->Streaking Streaking No Elution Compound Stuck on Column Problem->No Elution No Elution Decomposition Suspected Decomposition Problem->Decomposition Decomposition Solution1 Deactivate Silica (TEA) or Use Alumina Streaking->Solution1 Solution2 Use Boric Acid- Impregnated Silica Streaking->Solution2 Solution3 Use Shorter Column or Alumina No Elution->Solution3 Solution4 Derivatize to MIDA/BF3K Salt No Elution->Solution4 Solution5 Use Alumina or Stable Ester (Epin) Decomposition->Solution5 Solution6 Use Flash Chromatography with Dry Solvents Decomposition->Solution6

Caption: Troubleshooting decision tree for boronate esters.

G cluster_reaction Hydrolysis on Silica Surface PinacolEster R-B(OPin) BoronicAcid R-B(OH)₂ PinacolEster->BoronicAcid Hydrolysis Silanol Si-OH Silanol->BoronicAcid Catalyzes Water H₂O Water->BoronicAcid Reactant Pinacol HO(C(CH₃)₂)₂OH

Caption: Hydrolysis of a pinacol boronate ester on silica.

References

Validation & Comparative

Comparing reactivity of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid with other arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivity of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid with other common arylboronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This analysis is supported by representative experimental data and detailed protocols to inform reaction planning and optimization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The electronic nature of the substituents on the arylboronic acid plays a crucial role in the efficiency of this transformation. Generally, electron-donating groups on the phenyl ring enhance the reactivity of the boronic acid, while electron-withdrawing groups tend to decrease it.

This guide focuses on comparing the performance of this compound, which features a strong electron-withdrawing sulfonyl group, against unsubstituted phenylboronic acid and arylboronic acids bearing either an electron-donating or a weakly electron-withdrawing substituent.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

Arylboronic AcidSubstituent TypeRepresentative Yield (%)
4-Methoxyphenylboronic acidElectron-Donating (-OCH₃)98
Phenylboronic acidUnsubstituted85
4-Chlorophenylboronic acidWeakly Electron-Withdrawing (-Cl)75
This compoundStrongly Electron-Withdrawing (-SO₂-Pip)65

Table 1: Representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole. The data is illustrative and based on general reactivity trends.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific arylboronic acids discussed.

Materials:

  • Arylboronic acid (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the arylboronic acid (1.2 mmol), aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Workflow start Start setup Reaction Setup: - Arylboronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base start->setup solvents Add Solvents (e.g., Toluene/Water) setup->solvents degas Degas with Inert Gas (N₂/Ar) solvents->degas react Heat and Stir (e.g., 90°C, 12-24h) degas->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Work-up: - Quench with Water - Extraction with  Organic Solvent monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Experiment.

A Comparative Guide to the Structure-Activity Relationship of Piperidine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of piperidine sulfonamides across various therapeutic targets. The information is compiled from recent studies and presented to facilitate the rational design of novel and potent drug candidates.

Anticancer Activity: Targeting VEGFR-2 Signaling

Piperidine sulfonamides have emerged as a promising class of anticancer agents, with a significant number of derivatives exhibiting potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1][2][3]

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of a series of N-phenyl-4-(piperidine-1-yl)benzenesulfonamide derivatives.

Compound IDR Group (Substitution on N-phenyl)HCT-116 IC50 (µM)[1]HepG-2 IC50 (µM)[1]MCF-7 IC50 (µM)[1]VEGFR-2 IC50 (µM)[1]
1a H15.2 ± 1.318.5 ± 1.920.1 ± 2.11.25 ± 0.11
1b 4-CH310.8 ± 0.912.3 ± 1.114.7 ± 1.50.89 ± 0.07
1c 4-OCH38.5 ± 0.79.9 ± 0.811.2 ± 1.00.54 ± 0.04
1d 4-Cl5.1 ± 0.46.2 ± 0.57.8 ± 0.60.21 ± 0.02
1e 4-F6.3 ± 0.57.5 ± 0.68.9 ± 0.70.33 ± 0.03
1f 3,4-diCl3.5 ± 0.34.1 ± 0.35.5 ± 0.40.078 ± 0.006
Sorafenib -5.8 ± 0.56.9 ± 0.68.2 ± 0.70.09 ± 0.01

SAR Insights:

  • The unsubstituted phenyl derivative (1a ) showed moderate activity.

  • Electron-donating groups at the para-position of the N-phenyl ring (1b , 1c ) slightly improved activity.

  • Electron-withdrawing groups at the para-position (1d , 1e ) significantly enhanced both cytotoxic and VEGFR-2 inhibitory activity.

  • The di-substituted derivative with two chloro groups (1f ) demonstrated the most potent activity, comparable to the standard drug Sorafenib. This suggests that increased lipophilicity and electron-withdrawing character on the N-phenyl ring are favorable for activity.

Signaling Pathway

The inhibition of VEGFR-2 by piperidine sulfonamides blocks the downstream signaling cascade that promotes tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PiperidineSulfonamide Piperidine Sulfonamide PiperidineSulfonamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Inhibition of VEGFR-2 by piperidine sulfonamides.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (piperidine sulfonamides)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor as a positive control.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Activity

Piperidine sulfonamides have demonstrated significant potential as antibacterial agents, primarily by targeting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5]

Quantitative SAR Data

The following table presents the antibacterial activity (EC50) of a series of piperidine sulfonamide derivatives against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[4]

Compound IDR1 (on Sulfonamide Phenyl)R2 (on Piperidine)Xoo EC50 (µg/mL)[4]Xac EC50 (µg/mL)[4]
2a HH11.8321.26
2b 3-FH4.205.34
2c 4-ClH3.806.10
2d 3-BrH2.954.74
2e 2-CF3H2.655.88
2f Hn-C8H173.154.98
2g 3-Brn-C8H172.023.11
Sulfadiazine -->150>150

SAR Insights:

  • The unsubstituted analog (2a ) showed weak activity.

  • Introduction of electron-withdrawing groups on the phenyl ring of the sulfonamide moiety (2b-2e ) significantly improved antibacterial activity. The position of the substituent was also important, with meta- and ortho-substitutions generally being more favorable.

  • The introduction of a medium-length alkyl chain (n-octyl) on the piperidine nitrogen (2f ) also enhanced activity, likely by increasing lipophilicity and membrane permeability.

  • The combination of an electron-withdrawing group on the phenyl ring and an alkyl chain on the piperidine ring (2g ) resulted in the most potent compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for screening the antibacterial activity of piperidine sulfonamides.

Antibacterial_Screening_Workflow Antibacterial Screening Workflow Start Start CompoundPrep Prepare Piperidine Sulfonamide Solutions Start->CompoundPrep CulturePrep Prepare Bacterial Inoculum Start->CulturePrep MIC_Assay Broth Microdilution Assay (Determine MIC) CompoundPrep->MIC_Assay CulturePrep->MIC_Assay DataAnalysis Data Analysis (Calculate EC50/MIC) MIC_Assay->DataAnalysis MechanismStudy Mechanism of Action Studies (e.g., DHPS Inhibition) DataAnalysis->MechanismStudy End End MechanismStudy->End

Caption: Workflow for antibacterial activity screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds using the broth microdilution method.

Materials:

  • Test compounds (piperidine sulfonamides)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Activity in Neurological Disorders

Piperidine sulfonamides have also been investigated for their potential in treating neurological disorders, with some derivatives showing activity as γ-secretase inhibitors for Alzheimer's disease and as ligands for cannabinoid receptors.

Quantitative SAR Data for γ-Secretase Inhibition

The table below shows the SAR of a series of 2,6-disubstituted piperidine N-arylsulfonamides as γ-secretase inhibitors.

Compound IDR1 (at Piperidine C2)R2 (at Piperidine C6)Aβ40 IC50 (nM)
3a PhenylH150
3b 4-FluorophenylH85
3c PhenylMethyl55
3d 4-FluorophenylMethyl25
3e 4-FluorophenylEthyl40
3f 3,5-DifluorophenylMethyl15

SAR Insights:

  • Substitution on the piperidine ring is crucial for activity.

  • A 4-fluorophenyl group at the C2 position (3b ) is more potent than an unsubstituted phenyl group (3a ).

  • A small alkyl group, such as methyl, at the C6 position (3c , 3d ) further enhances activity. Larger alkyl groups like ethyl (3e ) slightly decrease potency.

  • Increasing the electron-withdrawing nature of the C2-aryl substituent, as in the 3,5-difluorophenyl derivative (3f ), leads to the most potent inhibitors in this series.

Logical SAR Relationships

The following diagram illustrates the key SAR findings for piperidine sulfonamides as γ-secretase inhibitors.

SAR_Neurological SAR of Piperidine Sulfonamides as γ-Secretase Inhibitors Core Piperidine Sulfonamide Core C2_Sub C2-Aryl Substitution Core->C2_Sub C6_Sub C6-Alkyl Substitution Core->C6_Sub Aryl_EWGs Electron-Withdrawing Groups on C2-Aryl (e.g., F, di-F) C2_Sub->Aryl_EWGs Small_Alkyl Small Alkyl Group at C6 (e.g., Methyl) C6_Sub->Small_Alkyl Potency Increased Potency Aryl_EWGs->Potency Small_Alkyl->Potency

Caption: Key SAR determinants for γ-secretase inhibition.

Experimental Protocol: γ-Secretase Whole-Cell Assay

This protocol describes a cell-based assay to measure the inhibition of γ-secretase activity.

Materials:

  • HEK293 cells stably overexpressing human amyloid precursor protein (APP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Lysis buffer

  • Human Aβ40 ELISA kit

  • 96-well cell culture plates

  • Plate reader for ELISA

Procedure:

  • Seed HEK293-APP cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Collect the cell culture supernatant.

  • Lyse the cells to determine total protein concentration for normalization.

  • Measure the concentration of Aβ40 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • The absorbance is read on a plate reader.

  • The IC50 values are determined by plotting the percentage of Aβ40 reduction against the logarithm of the compound concentration.

Conclusion

The piperidine sulfonamide scaffold is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the piperidine ring and the sulfonamide moiety can lead to the development of potent and selective inhibitors for various therapeutic applications, including oncology, infectious diseases, and neurology. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the design and evaluation of novel piperidine sulfonamide-based drug candidates.

References

A Comparative Guide to Palladium Catalysts for Sulfonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine- and NHC-Ligated Palladium Catalysts in Suzuki-Miyaura and Negishi Cross-Coupling Reactions of Sulfonyl Chlorides.

The burgeoning field of desulfinative cross-coupling has established sulfonyl chlorides as versatile and readily available electrophilic partners for the construction of carbon-carbon bonds. Central to the success of these transformations is the choice of the palladium catalyst. This guide provides a comparative analysis of the efficacy of two prominent classes of palladium catalysts: those supported by traditional phosphine ligands and those bearing N-heterocyclic carbene (NHC) ligands. The performance of these catalysts in both Suzuki-Miyaura and Negishi couplings of sulfonyl chlorides will be examined, supported by experimental data to inform catalyst selection for research and development.

Catalyst Performance: A Head-to-Head Comparison

The efficacy of a palladium catalyst in sulfonyl chloride coupling is profoundly influenced by the ligand sphere around the metal center. Phosphine ligands, particularly bulky and electron-rich biaryl phosphines, have been the workhorses of cross-coupling chemistry for decades. More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often exhibiting superior stability and reactivity.

Suzuki-Miyaura Coupling

A direct comparison between the classic phosphine-based catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a palladium catalyst generated in situ from a bulky NHC ligand reveals a significant performance gap in the Suzuki-Miyaura coupling of arenesulfonyl chlorides with arylboronic acids.

EntrySulfonyl ChlorideBoronic AcidProductYield with Pd(PPh₃)₄ (%)Yield with Pd-NHC (%)
11-Naphthalenesulfonyl chloride4-Methylphenylboronic acid1-(4-Methylphenyl)naphthalene5585
24-Toluenesulfonyl chloride4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl5882
3Benzenesulfonyl chloride3-Nitrophenylboronic acid3-Nitrobiphenyl6075
44-Bromobenzenesulfonyl chloridePhenylboronic acid4-Bromobiphenyl4570

Data synthesized from a comparative study. Reaction conditions for Pd-NHC: 1.5 mol% Pd₂(dba)₃, 6 mol% NHC ligand precursor, 3 equiv. Na₂CO₃, THF, reflux. Reaction conditions for Pd(PPh₃)₄: 8 mol% catalyst, 2-3 equiv. K₂CO₃, THF, reflux.

As the data indicates, the palladium-NHC catalyst system consistently provides higher yields across a range of electronically and sterically diverse sulfonyl chlorides and boronic acids. The enhanced performance of the NHC-ligated catalyst can be attributed to the strong σ-donating ability of the NHC ligand, which promotes the oxidative addition of the sulfonyl chloride to the palladium center, a key step in the catalytic cycle. Furthermore, the steric bulk of the NHC ligand can facilitate the reductive elimination step, leading to faster product formation. It is also noteworthy that the phosphine-catalyzed reactions sometimes result in the formation of diarylsulfide byproducts, which are less prevalent with the NHC system.[1]

Negishi Coupling

While direct head-to-head comparative studies for the Negishi coupling of sulfonyl chlorides are less common in the literature, the available data suggests that both phosphine- and NHC-ligated palladium catalysts are effective. The choice of catalyst is often dependent on the specific substrates and reaction conditions.

Bulky biarylphosphine ligands, such as XPhos and SPhos, are frequently employed in palladium-catalyzed Negishi couplings of aryl chlorides and have been shown to be effective for sulfonyl chloride substrates as well.[2] On the other hand, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are air- and moisture-stable Pd-NHC precatalysts, have demonstrated high efficiency in a variety of Negishi cross-coupling reactions.[3]

Catalyst TypeLigand ExampleTypical SubstratesGeneral Observations
Palladium-Phosphine XPhos, SPhos, RuPhosAryl and heteroarylsulfonyl chloridesHighly active, particularly for sterically hindered substrates. Requires inert atmosphere.
Palladium-NHC IPr (in PEPPSI-IPr)Aryl and heteroarylsulfonyl chloridesOften show high thermal stability and are effective for challenging substrates. Precatalysts can be air-stable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Suzuki-Miyaura and Negishi couplings of sulfonyl chlorides.

General Procedure for Suzuki-Miyaura Coupling of Arenesulfonyl Chlorides with a Palladium-NHC Catalyst

A round-bottom flask is flame-dried under vacuum and then cooled to room temperature under an argon atmosphere. To the flask are added the arenesulfonyl chloride (1.0 mmol), the arylboronic acid (2.0 mmol), sodium carbonate (3.0 mmol), the NHC ligand precursor (0.06 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous and degassed tetrahydrofuran (THF) is then added via syringe. The reaction mixture is heated to reflux and stirred for the time indicated by TLC or GC/MS analysis. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

General Procedure for Negishi Coupling of an Arenesulfonyl Chloride with a Palladium-Phosphine Catalyst

In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd(OAc)₂; 0.02 mmol) and a bulky phosphine ligand (e.g., XPhos; 0.024 mmol). The tube is sealed, removed from the glovebox, and an argon atmosphere is established. Anhydrous THF is added, followed by the arenesulfonyl chloride (1.0 mmol). In a separate flask, the organozinc reagent is prepared by adding a solution of the corresponding organolithium or Grignard reagent to a solution of zinc chloride in THF. The freshly prepared organozinc reagent (1.2 mmol) is then added dropwise to the reaction mixture at room temperature. The reaction is stirred at room temperature or heated as required, while being monitored by an appropriate analytical technique. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.

Mechanistic Considerations and Workflow

The catalytic cycles for both the Suzuki-Miyaura and Negishi couplings of sulfonyl chlorides share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand primarily influences the rates and efficiencies of the oxidative addition and reductive elimination steps.

Experimental Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of a sulfonyl chloride.

G Experimental Workflow for Sulfonyl Chloride Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Reaction Setup (Inert Atmosphere) reagents Add Sulfonyl Chloride, Palladium Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent coupling_partner Add Boronic Acid or Organozinc Reagent solvent->coupling_partner heat Heat to Desired Temperature coupling_partner->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for palladium-catalyzed sulfonyl chloride coupling.

Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed desulfinative coupling of sulfonyl chlorides.

G Catalytic Cycle for Desulfinative Coupling Pd0 LₙPd(0) PdII R-Pd(II)(SO₂Cl)Lₙ Pd0->PdII RSO₂Cl OA Oxidative Addition PdII_Cl R-Pd(II)(Cl)Lₙ PdII->PdII_Cl -SO₂ SO2_loss - SO₂ PdII_R R-Pd(II)(R')Lₙ PdII_Cl->PdII_R R'-M TM Transmetalation PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product RE Reductive Elimination Product->Pd0 RSO2Cl RSO₂Cl R_M R'-M (M = B(OH)₂ or ZnX)

References

A Comparative Guide: 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid vs. its Trifluoroborate Salt in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of complex molecular fragments is a cornerstone of modern drug discovery and development. Arylboronic acids and their derivatives are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides an objective comparison between 3-(piperidin-1-ylsulfonyl)phenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance, stability, and handling characteristics in cross-coupling applications.

Executive Summary: Stability and Handling Advantages of the Trifluoroborate Salt

While both this compound and its potassium trifluoroborate salt are valuable reagents for introducing the 3-(piperidin-1-ylsulfonyl)phenyl moiety, the trifluoroborate salt offers significant advantages in terms of stability and ease of handling. Organotrifluoroborates are generally crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to their boronic acid counterparts.[1][2] This inherent stability simplifies storage and handling, ensuring reagent integrity over time and leading to more reproducible experimental outcomes.

The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid, such as protodeboronation and the formation of boroxines (cyclic anhydrides).[1][2] Consequently, potassium organotrifluoroborates can be considered a "protected" and more robust form of boronic acids.[1]

Performance in Cross-Coupling Reactions: A Comparative Overview

In the context of Suzuki-Miyaura cross-coupling reactions, both the boronic acid and its trifluoroborate salt can serve as effective nucleophilic partners. The trifluoroborate salt is not directly reactive in the catalytic cycle but undergoes slow, in-situ hydrolysis under the basic reaction conditions to generate the active boronic acid species. This slow-release mechanism can be advantageous in minimizing side reactions, such as homocoupling of the boronic acid.[3]

Table 1: Comparison of Properties and Performance

FeatureThis compoundPotassium 3-(Piperidin-1-ylsulfonyl)phenyltrifluoroborate
Chemical Stability Susceptible to degradation via protodeboronation and boroxine formation. May have a limited shelf life.[1]Highly stable to air and moisture. Can be stored for extended periods without significant degradation.[1][2]
Handling May require storage under inert atmosphere and careful handling to prevent decomposition.Crystalline solid that is easy to handle and weigh in air.
Reactivity in Cross-Coupling Directly participates in the catalytic cycle.Acts as a precursor that slowly releases the active boronic acid in situ under basic conditions.[3]
Potential Side Reactions More prone to homocoupling and other side reactions due to the higher concentration of the active boronic acid.The slow-release mechanism can minimize side reactions by maintaining a low concentration of the active boronic acid.[3]
Typical Reaction Conditions Often requires anhydrous solvents and inert atmosphere.Compatible with aqueous solvent mixtures.

Experimental Protocols

Below are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction. The protocol for the trifluoroborate salt is often preferred due to its operational simplicity and the enhanced stability of the reagent.

Protocol 1: Suzuki-Miyaura Coupling with Potassium 3-(Piperidin-1-ylsulfonyl)phenyltrifluoroborate (General Procedure)

This protocol is adapted from established methods for the cross-coupling of potassium aryltrifluoroborates.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium 3-(piperidin-1-ylsulfonyl)phenyltrifluoroborate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide, potassium 3-(piperidin-1-ylsulfonyl)phenyltrifluoroborate, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture.

  • In a separate vial, premix the palladium catalyst and ligand (if used) and add this to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound (General Procedure)

This protocol highlights the additional precautions often taken when using a less stable boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

Visualizing the Comparison and Workflow

The following diagrams illustrate the key differences between the two reagents and the typical workflow for their use in cross-coupling reactions.

Reagent_Comparison cluster_boronic_acid This compound cluster_trifluoroborate Potassium Trifluoroborate Salt BA B(OH)₂ Form BA_stability Lower Stability (Air/Moisture Sensitive) BA->BA_stability BA_handling Requires Inert Atmosphere BA->BA_handling TFB [BF₃]⁻K⁺ Form TFB_stability High Stability (Air/Moisture Stable) TFB->TFB_stability TFB_handling Benchtop Stable TFB->TFB_handling

Figure 1. Stability and handling comparison.

Suzuki_Workflow cluster_TFB Trifluoroborate Salt Pathway cluster_BA Boronic Acid Pathway start Start: Select Boron Reagent TFB_reagent Weigh K-Aryl-BF₃ in Air start->TFB_reagent Prefer Stability BA_reagent Handle Boronic Acid under Inert Gas start->BA_reagent Direct Use TFB_reaction Setup Reaction (Aqueous/Anhydrous) TFB_reagent->TFB_reaction TFB_hydrolysis In-situ Hydrolysis to Boronic Acid TFB_reaction->TFB_hydrolysis catalytic_cycle Pd Catalytic Cycle (Suzuki-Miyaura) TFB_hydrolysis->catalytic_cycle BA_reaction Setup Anhydrous Reaction BA_reagent->BA_reaction BA_reaction->catalytic_cycle product Cross-Coupled Product catalytic_cycle->product

Figure 2. Generalized experimental workflow.

Conclusion

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of reagents can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. Potassium 3-(piperidin-1-ylsulfonyl)phenyltrifluoroborate emerges as a superior alternative to its corresponding boronic acid due to its exceptional stability, ease of handling, and favorable reaction kinetics in Suzuki-Miyaura cross-coupling reactions. The operational simplicity and the potential to minimize side reactions make the trifluoroborate salt a highly attractive building block for drug discovery and development programs. While this compound remains a viable reagent, its inherent instability necessitates more stringent handling and storage conditions, which may not be ideal for all applications.

References

Sulfonyl-Substituted Phenylboronic Acids: A Leap Forward in Diol Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and efficient molecular recognition tools is paramount. In the realm of diol binding, sulfonyl-substituted phenylboronic acids have emerged as a superior alternative to their unsubstituted counterparts, offering significantly enhanced binding affinity, particularly under physiological conditions. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of these modified boronic acids.

The core principle behind the enhanced performance of sulfonyl-substituted phenylboronic acids lies in the electron-withdrawing nature of the sulfonyl group. This substitution effectively lowers the pKa of the boronic acid moiety.[1][2] A lower pKa facilitates the formation of the tetrahedral boronate anion, the species responsible for covalently binding to diols, at or near neutral pH.[1][3][4] This is a critical advantage for biological applications where maintaining physiological pH is often essential.

Comparative Binding Affinity Data

The enhanced binding affinity of sulfonyl-substituted phenylboronic acids is not merely theoretical. Experimental data from boronate affinity chromatography studies consistently demonstrate their superior performance in retaining diol-containing compounds compared to unsubstituted phenylboronic acid.

CompoundSubstituentpKaRetention Factor (K) for L-DOPA (pH 5.5)Reference
Phenylboronic AcidNone8.8 ± 0.1(Baseline)[1]
Sulfonyl-phenylboronic acid derivativeSulfonyl7.1 ± 0.1Significantly higher than unsubstituted[1]
Sulfonamide-phenylboronic acid derivativeSulfonamide7.4 ± 0.1Significantly higher than unsubstituted[1]

Note: Specific retention factor values were not provided in the abstract, but the text indicates a significant enhancement for the substituted compounds.

The data clearly indicates that the introduction of sulfonyl and sulfonamide groups leads to a substantial decrease in the pKa of the phenylboronic acid, by 1.7 and 1.4 pH units respectively.[1] This lower pKa is directly correlated with an increased affinity for diols, enabling efficient separation and purification of cis-diol containing molecules under milder pH conditions.[1][2]

The Mechanism of Enhanced Binding

The interaction between a phenylboronic acid and a diol is a reversible covalent interaction that is highly dependent on pH. The key to strong binding is the formation of a stable cyclic boronate ester. This process is significantly influenced by the acidity of the boronic acid.

G PBA Trigonal Phenylboronic Acid (PBA) Boronate_Anion Tetrahedral Boronate Anion PBA->Boronate_Anion H_plus H⁺ Diol cis-Diol H2O H₂O OH_minus OH⁻ Boronate_Anion->PBA Cyclic_Ester Cyclic Boronate Ester Boronate_Anion->Cyclic_Ester + Diol Cyclic_Ester->Boronate_Anion + 2H₂O

Figure 1. Phenylboronic acid-diol binding equilibrium.

The electron-withdrawing sulfonyl group pulls electron density away from the boron atom, increasing its Lewis acidity.[5] This makes the boron atom more susceptible to nucleophilic attack by a hydroxyl group, thus lowering the pKa and favoring the formation of the tetrahedral boronate anion at lower pH values. This increased concentration of the reactive boronate anion at a given pH leads to a stronger binding affinity for diols.

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed experimental methodologies are crucial.

Synthesis of Sulfonyl-Substituted Phenylboronic Acids

The synthesis of sulfonyl- and sulfonamide-phenylboronic acids can be achieved through a bromo-lithium exchange reaction.[1]

G start Starting Material (e.g., Substituted Bromobenzene) step1 Alkylation/Oxidation (for sulfonamide derivatives) start->step1 step2 Bromo-Lithium Exchange (e.g., with n-BuLi) step1->step2 step3 Reaction with Trialkyl Borate step2->step3 step4 Acidic Workup step3->step4 end Final Product (Sulfonyl/Sulfonamide Phenylboronic Acid) step4->end

Figure 2. General synthetic workflow.

A representative protocol involves:

  • Preparation of the corresponding substituted bromobenzene intermediate.

  • For sulfonamide derivatives, this may involve alkylation followed by oxidation.[1]

  • The bromo-lithium exchange is then carried out, typically using n-butyllithium at low temperatures.

  • The resulting lithiated species is reacted with a trialkyl borate (e.g., trimethyl borate).

  • An acidic workup then yields the final sulfonyl- or sulfonamide-substituted phenylboronic acid.[1]

Determination of pKa by Spectroscopic Titration

The pKa of the synthesized boronic acids is a critical parameter and can be determined by spectroscopic titration.

Methodology:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Dissolve a known concentration of the boronic acid in each buffer solution.

  • Measure the absorbance or fluorescence spectrum of each solution.

  • The pKa is the pH at which 50% of the boronic acid is in its ionized (boronate) form, which can be determined by plotting the change in absorbance or fluorescence against pH.[6]

Evaluation of Diol Binding by Boronate Affinity Chromatography

This technique provides a direct measure of the binding affinity of the immobilized boronic acids for diols.

Experimental Setup:

  • Stationary Phase: The sulfonyl-substituted phenylboronic acids are immobilized on a solid support, such as porous silica gel, via silylation.[1][2]

  • Mobile Phase: A buffer solution at a specific pH is used to elute the analytes.

  • Analytes: A mixture of diol-containing compounds (e.g., catecholamines, nucleosides) is injected into the column.[1]

  • Detection: The retention time of each analyte is measured using a suitable detector (e.g., UV-Vis).

The retention factor (K) is calculated from the retention time and is a measure of the affinity of the analyte for the stationary phase. A higher retention factor indicates a stronger binding interaction.

G cluster_0 Experimental Workflow start Inject Diol Mixture column Boronate Affinity Column (Immobilized Sulfonyl-PBA) start->column elution Isocratic Elution (Buffered Mobile Phase) column->elution detection Detection (e.g., UV-Vis) elution->detection analysis Data Analysis (Calculate Retention Factor K) detection->analysis end Comparative Affinity Data analysis->end

Figure 3. Boronate affinity chromatography workflow.

Conclusion

The introduction of sulfonyl substituents onto the phenylboronic acid scaffold represents a significant advancement in the field of diol recognition. The resulting lower pKa values translate directly to enhanced binding affinities, particularly at physiologically relevant pH. This makes sulfonyl-substituted phenylboronic acids highly valuable tools for a range of applications, including the separation and purification of glycoproteins, nucleotides, and catecholamines, as well as in the development of novel biosensors and drug delivery systems. The provided experimental frameworks offer a solid foundation for researchers to further explore and exploit the superior diol-binding properties of these promising molecules.

References

Comparative analysis of boronic acids and boronate esters in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of these two important classes of organoboron compounds, with a focus on their application in widely used cross-coupling reactions. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Reactivity-Stability Trade-Off

The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1]

However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][3]

Quantitative Performance Comparison

To illustrate the practical implications of the reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

Coupling PartnersBoron ReagentCatalyst/Base/SolventTime (h)Yield (%)Reference
4-Iodoanisole + Phenylboronic Acid/EsterPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O295[1]
4-Iodoanisole + Phenylboronic Acid Pinacol EsterPhenylboronic Acid Pinacol EsterPd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O492[1]
1-Bromo-4-nitrobenzene + 4-Methoxyphenylboronic Acid/Ester4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhos / K₃PO₄ / Toluene/H₂O198[2]
1-Bromo-4-nitrobenzene + 4-Methoxyphenylboronic Acid Pinacol Ester4-Methoxyphenylboronic Acid Pinacol EsterPd(OAc)₂ / SPhos / K₃PO₄ / Toluene/H₂O396[2]

Table 2: Comparison of Stability and General Properties

PropertyBoronic AcidsBoronate Esters (e.g., Pinacol)Reference
Chemical Stability Prone to protodeboronation and oxidation.[1]Generally stable to air and moisture.[2][1][2]
Physical State Often amorphous solids.Often crystalline solids.[1][1]
Purification Challenging; recrystallization or derivatization often required.[4][5]Readily purified by column chromatography.[2][5][2][4][5]
Handling Can be difficult due to instability.Easy to handle and weigh.[2][2]
Storage Requires inert atmosphere and low temperatures for long-term storage.[2]Stable at room temperature for extended periods.[2][2]

Experimental Protocols

Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a boronate ester.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

Reaction: Coupling of 5-Iodovanillin with Phenylboronic Acid

Materials:

  • 5-Iodovanillin (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene

  • Ethanol (95%)

  • Water

Procedure:

  • To a round-bottom flask, add 5-Iodovanillin, phenylboronic acid, and sodium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired biaryl product.[6]

Protocol 2: Suzuki-Miyaura Coupling with a Boronate Ester

Reaction: Coupling of a Diaryl Bromide with a Boronic Ester

Materials:

  • Diaryl bromide (1.0 equiv)

  • Boronic acid pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂ (0.1 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To a pressure flask equipped with a stir bar, add the diaryl bromide, boronic acid pinacol ester, and cesium carbonate.

  • Under an argon atmosphere, add anhydrous 1,4-dioxane and water.

  • Sparge the mixture with a stream of argon for 10 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the mixture and continue to sparge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with stirring.[7]

  • After cooling to room temperature, filter the mixture through a pad of celite, rinsing with ethyl acetate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

Visualization of Concepts

Experimental Workflow

G cluster_0 Boronic Acid Pathway cluster_1 Boronate Ester Pathway BA_start Start with Boronic Acid BA_react Suzuki-Miyaura Coupling BA_start->BA_react BA_workup Aqueous Workup BA_react->BA_workup BA_purify Purification (Recrystallization/Derivatization) BA_workup->BA_purify BA_product Final Product BA_purify->BA_product BE_start Start with Boronate Ester BE_react Suzuki-Miyaura Coupling BE_start->BE_react BE_workup Aqueous Workup BE_react->BE_workup BE_purify Purification (Column Chromatography) BE_workup->BE_purify BE_product Final Product BE_purify->BE_product

A comparison of the typical experimental workflows.
Stability vs. Reactivity

G cluster_0 Boronic Acids cluster_1 Boronate Esters BA Boronic Acids BA_react High Reactivity BA->BA_react BA_instab Low Stability BA->BA_instab BE_react Moderate Reactivity BA_react->BE_react Generally Faster BA_decomp Prone to Decomposition BA_instab->BA_decomp BE_stab High Stability BA_instab->BE_stab Less Stable BE Boronate Esters BE->BE_react BE->BE_stab BE_robust Robust to Handling/Storage BE_stab->BE_robust

The trade-off between stability and reactivity.

Conclusion: Making the Right Choice

The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for the success of subsequent steps.[2]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

Validating product formation via 11B NMR spectroscopy for boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid derivatives, robust and efficient analytical methods for reaction monitoring and product validation are paramount. This guide provides a comprehensive comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for validating product formation in boronic acid reactions, supported by experimental data and detailed protocols.

Boronic acids and their subsequent ester derivatives are pivotal in a multitude of chemical transformations, including the renowned Suzuki-Miyaura cross-coupling reaction, and are increasingly utilized in sensing, diagnostics, and as therapeutic agents. The formation of a boronate ester from a boronic acid and a diol is a reversible covalent reaction that necessitates precise validation of product formation. Among the analytical techniques available, ¹¹B NMR spectroscopy emerges as a uniquely powerful tool, directly probing the boron nucleus at the heart of the transformation.

The Power of ¹¹B NMR in Tracking Boronate Ester Formation

The utility of ¹¹B NMR in monitoring boronic acid reactions stems from the distinct chemical environments of the boron atom in the reactant and product. Boronic acids feature a trigonal planar, sp²-hybridized boron atom, which typically resonates at a downfield chemical shift (δ) of around 26 to 30 ppm in the ¹¹B NMR spectrum.[1] Upon successful reaction with a diol to form a cyclic boronate ester, the boron atom becomes tetrahedral and sp³-hybridized. This change in coordination geometry and electronic environment results in a significant upfield shift in the ¹¹B NMR signal, typically to a range of 1 to 7 ppm.[1] This clear differentiation in chemical shifts allows for unambiguous identification and quantification of both the starting boronic acid and the resulting boronate ester in a reaction mixture.

Quantitative Analysis and In Situ Monitoring

¹¹B NMR spectroscopy is not merely a qualitative tool; it provides excellent quantitative data. By integrating the signals corresponding to the boronic acid and the boronate ester, the conversion of the reaction can be accurately determined. This technique is particularly advantageous for in situ monitoring of reaction kinetics and equilibria without the need for reaction quenching or sample workup.

One study demonstrated the use of ¹¹B NMR with fluoride coordination to monitor the formation of boronate esters in dendrimers.[2] The fluoride ion coordinates with both the boronic acid and the boronate ester, yielding distinct and well-resolved signals that allow for precise quantification of each species in the mixture.[2] For instance, in the reaction of phenylboronic acid with catechol, ¹H NMR indicated a 28% to 72% ratio of boronic acid to boronate ester, which was confirmed by ¹¹B NMR after the addition of tetrabutylammonium fluoride (TBAF), showing a 31% to 69% ratio, respectively.[2] This highlights the reliability of ¹¹B NMR for quantitative assessment.

Comparison with Alternative Techniques

While ¹¹B NMR is a powerful technique, other analytical methods are also employed to validate boronate ester formation. The following table provides a comparison of ¹¹B NMR with common alternatives.

Technique Principle Advantages Disadvantages Quantitative Data Example
¹¹B NMR Spectroscopy Direct detection of the ¹¹B nucleus, sensitive to changes in hybridization and coordination.Direct, quantitative, non-destructive, excellent for in situ monitoring, provides structural information about the boron center.[1][3][4]Requires a specialized NMR spectrometer, potential for broad signals, quartz NMR tubes are recommended to avoid background from borosilicate glass.[3][5]Determination of a 65% boronate ester and 35% N-B coordinated derivative ratio in a reaction mixture.[2]
¹H NMR Spectroscopy Detects changes in the chemical shifts of protons adjacent to the boronic acid moiety upon esterification.Widely available, provides detailed structural information about the entire molecule.Indirect method for monitoring the boron center, signal overlap can complicate analysis, may not be suitable for all substrates.A study showed a shift in the aromatic protons of phenylboronic acid upon reaction with catechol, allowing for the calculation of a 28% to 72% ratio of boronic acid to boronate ester.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the product, confirming its molecular weight.High sensitivity, provides accurate mass determination, can be coupled with liquid chromatography (LC-MS) for mixture analysis.Does not provide information on the boron coordination state, typically a destructive technique, may not be suitable for monitoring reaction kinetics in real-time.Confirmation of product formation by identifying the expected molecular ion peak.
Fluorescence Spectroscopy Utilizes fluorescent boronic acid probes that exhibit a change in fluorescence upon binding to diols.Very high sensitivity, suitable for biological applications and sensing.Indirect method, requires a fluorescently labeled boronic acid, may not be universally applicable to all reaction systems.A study using Alizarin Red S (ARS) as a fluorescent diol showed that at low concentrations suitable for fluorescence, a significant ¹¹B NMR signal could not be obtained, highlighting the different sensitivity ranges of the techniques.[2]

Experimental Protocols

¹¹B NMR Spectroscopy for Boronic Acid Reaction Monitoring

Objective: To quantitatively determine the conversion of a boronic acid to a boronate ester.

Materials:

  • Boronic acid starting material

  • Diol reactant

  • Appropriate deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Quartz NMR tubes (5 mm)[5][6]

  • Internal standard (optional, for absolute quantification)

  • NMR spectrometer equipped with a boron-observe probe

Procedure:

  • Sample Preparation:

    • Accurately weigh the boronic acid and diol and dissolve them in the chosen deuterated solvent in a vial. For a typical reaction, concentrations in the range of 10-50 mM are suitable.[1]

    • Transfer the reaction mixture to a quartz NMR tube. The use of quartz tubes is crucial to avoid a broad background signal from borosilicate glass that can obscure the signals of interest.[3][5]

  • NMR Spectrometer Setup:

    • Tune the NMR probe to the ¹¹B frequency (e.g., 160 MHz on an 11.7 T spectrometer).[6]

    • Set the spectral width to cover the expected chemical shift range for both the boronic acid and the boronate ester (e.g., from -20 to 60 ppm).

    • Use a reference standard such as BF₃·OEt₂ (δ = 0.0 ppm).[6]

  • Data Acquisition:

    • Acquire the ¹¹B NMR spectrum. The number of scans will depend on the concentration of the sample; typically, 256 to 1024 scans are sufficient.[1][3]

    • A relaxation delay of 1-5 seconds is generally adequate.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

    • Phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the starting boronic acid (sp²) and the boronate ester product (sp³).

    • Calculate the percentage conversion using the following formula: Conversion (%) = [Integral(product) / (Integral(product) + Integral(starting material))] * 100

Visualizing the Workflow and Comparison

To further clarify the process and the comparative advantages of ¹¹B NMR, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Mix Boronic Acid and Diol in Deuterated Solvent B 2. Transfer to Quartz NMR Tube A->B C 3. Tune NMR Spectrometer to ¹¹B Frequency B->C D 4. Acquire ¹¹B NMR Spectrum C->D E 5. Process Spectrum (Phase, Baseline Correction) D->E F 6. Integrate sp² and sp³ Boron Signals E->F G 7. Calculate % Conversion F->G

Figure 1. Experimental workflow for validating product formation using ¹¹B NMR spectroscopy.

comparison_guide cluster_main Validation of Boronic Acid Reactions cluster_nmr ¹¹B NMR Spectroscopy cluster_alt Alternative Techniques Main Analytical Techniques NMR_Adv Advantages: - Direct Detection - Quantitative - In Situ Monitoring Main->NMR_Adv Direct & Specific Alt_Adv Advantages: - High Sensitivity (Fluorescence) - High Resolution (MS) - Widely Available (¹H NMR) Main->Alt_Adv Complementary Information NMR_Disadv Disadvantages: - Specialized Equipment - Potential for Broad Signals - Requires Quartz Tubes Alt_Disadv Disadvantages: - Indirect Detection - Often Destructive - Signal Overlap Issues

Figure 2. Logical comparison of ¹¹B NMR with alternative validation techniques.

Conclusion

For the validation of product formation in boronic acid reactions, ¹¹B NMR spectroscopy stands out as a superior technique due to its ability to directly, non-destructively, and quantitatively monitor the key transformation at the boron center. While other methods such as ¹H NMR, mass spectrometry, and fluorescence spectroscopy offer complementary information and may be advantageous in specific contexts, ¹¹B NMR provides the most direct and unambiguous evidence of boronate ester formation. For researchers in synthetic chemistry and drug development, mastering the application of ¹¹B NMR is a valuable asset for accelerating research and ensuring the integrity of their results.

References

A Comparative Guide to Purity Assessment of Synthesized 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid derivatives, ensuring the purity of these compounds is of paramount importance. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 3-(Piperidin-1-ylsulfonyl)phenylboronic acid. We present detailed experimental protocols, comparative data, and visualizations to aid in the selection of the most appropriate analytical methodology for quality control and characterization.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. The presence of impurities can significantly impact reaction yields, introduce unwanted byproducts, and compromise the biological activity and safety of the final products.[1] Therefore, rigorous purity assessment is a critical step in the synthetic workflow. This guide compares the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key characteristics of HPLC, LC-MS, and NMR spectroscopy for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.Separation by HPLC followed by mass-to-charge ratio analysis of ions.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Obtained Retention time, peak area (% purity), presence of non-volatile impurities.Retention time, molecular weight confirmation, structural information from fragmentation, detection of volatile and non-volatile impurities.Detailed structural information, identification and quantification of impurities with distinct NMR signals, including isomers.
Sensitivity High (ng to µg range).[2]Very High (pg to ng range).Moderate to low (mg range for quantitative analysis).
Quantitative Capability Excellent, with proper calibration.Excellent, with appropriate internal standards.Good for quantification of major components and impurities with unique signals.
Throughput High.High.Low to moderate.
Key Advantages Robust, reproducible, and widely available for routine quality control.[2]Provides both chromatographic separation and mass identification, offering high specificity.Provides unambiguous structural confirmation of the main compound and impurities.
Limitations Requires chromophoric impurities for UV detection, potential for co-elution.Matrix effects can suppress ionization, higher initial instrument cost.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Potential Impurities in the Synthesis of this compound

The purity profile of this compound is largely dependent on its synthetic route. A common synthetic pathway involves the reaction of a corresponding aryl halide with a boron source via a metal-catalyzed reaction, followed by sulfonylation with piperidine-1-sulfonyl chloride, or the sulfamoylation of a boronic acid precursor. Potential impurities may include:

  • Starting Materials: Unreacted 3-bromophenylboronic acid or 3-aminophenylboronic acid.

  • Reagents: Residual piperidine, sulfonyl chloride, or coupling reagents.

  • Byproducts of Suzuki Coupling: Homocoupling products of the boronic acid (dimers) can be a significant impurity.[3][4][5]

  • Byproducts of Sulfonamide Formation: Incomplete reaction leading to the corresponding sulfonic acid or hydrolysis of the sulfonyl chloride.

  • Boroxine Formation: Boronic acids have a tendency to form cyclic anhydrides called boroxines, which can complicate analysis.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for routine purity assessment due to its high precision and robustness.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is typically employed to separate compounds with a range of polarities. A representative gradient is shown below:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength, typically around 254 nm, where the aromatic ring exhibits strong absorbance.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it ideal for identifying unknown impurities.

Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • The same HPLC conditions as described above can be utilized.

Mass Spectrometer Settings:

  • Ionization Mode: Positive ESI is generally suitable for this compound due to the presence of the piperidine nitrogen.

  • Scan Range: A full scan from m/z 100 to 1000 is typically sufficient to observe the parent ion and potential impurities.

  • Collision Energy (for MS/MS): If fragmentation studies are required to elucidate the structure of impurities, the collision energy should be optimized to obtain informative fragment ions.

Procedure:

  • Sample Preparation and Injection: Follow the same procedure as for HPLC.

  • Data Acquisition: Acquire both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: The molecular weight of the main peak should correspond to that of this compound ([M+H]⁺). The mass spectra of impurity peaks can be used to propose their structures based on their molecular weights and fragmentation patterns. Fragmentation of sulfonamides often involves the loss of SO₂.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for the definitive identification of the synthesized compound and its impurities. Both ¹H and ¹³C NMR are routinely used, and ¹¹B NMR can provide specific information about the boronic acid moiety.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition and Analysis:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the piperidine ring protons, and the acidic protons of the boronic acid group. Integration of these signals can be used to confirm the structure and identify impurities with distinct proton signals.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • ¹¹B NMR: The ¹¹B NMR spectrum will show a characteristic chemical shift for the boronic acid group. The chemical shift can be indicative of the coordination state of the boron atom and can help detect the presence of boroxines.[8][9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_decision Decision Synthesis Synthesis of this compound Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification HPLC HPLC Analysis (% Purity) Purification->HPLC Initial Purity Check NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structural Confirmation LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If impurities detected Purity_Check Purity > 95%? HPLC->Purity_Check LCMS->NMR For structural elucidation of impurities Pass Proceed to Next Step Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: Workflow for the synthesis and purity assessment of a chemical compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides a reliable and high-throughput method for routine purity checks and quantification. LC-MS is indispensable for the identification of unknown impurities by providing molecular weight and structural information. NMR spectroscopy offers definitive structural confirmation of the target compound and can aid in the characterization of major impurities. By employing a combination of these techniques, researchers can ensure the quality and reliability of their synthesized boronic acid, which is crucial for the success of subsequent applications in drug discovery and materials science.

References

Performance comparison of different ligands in Suzuki reactions of aryl sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For the synthesis of complex molecules, particularly in the pharmaceutical industry, the coupling of aryl sulfonamides is of significant interest. The choice of ligand complexed to the palladium catalyst is a critical parameter that profoundly influences reaction yield, rate, and substrate scope. This guide provides an objective comparison of different ligand classes in the Suzuki coupling of aryl sulfonamides and related sulfonyl derivatives, supported by experimental data to facilitate informed decision-making in your research.

Performance Comparison of Ligand Systems

The efficacy of a ligand in the Suzuki-Miyaura coupling is intrinsically linked to its steric and electronic properties. Bulky, electron-rich ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reactions, particularly with challenging substrates.[1][2] The following table summarizes the performance of different ligand systems in the Suzuki coupling of aryl sulfonamides and related compounds.

Ligand ClassSpecific LigandAryl Sulfonyl DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 mol% PdK₃PO₄TolueneRT298[1]
XPhos4-ChlorotoluenePhenylboronic acid0.5 mol% PdK₃PO₄TolueneRT295[1]
BrettPhos4-NitroanisolePhenylboronic acidPd(acac)₂K₃PO₄·nH₂O1,4-Dioxane130-High[3]
PhCPhosPhenyl chlorosulfate2-Methoxyphenylboronic acid2 mol% P5 precatalystNa₂CO₃ (5 mol%)Acetone50-82[4][5]
tert-BuDavePhosPhenyl chlorosulfate2-Methoxyphenylboronic acid-Na₂CO₃ (5 mol%)Acetone--80[4][5]
Dialkylbiaryl Phosphines PCy₃Aryl SulfamatePhenylboronic acidNiCl₂(PCy₃)₂ (10 mol%)K₃PO₄Toluene13024Good to Excellent[6][7]
N-Heterocyclic Carbenes (NHCs) SIPrChloroaryl triflateArylboronic acidPd/SIPr precatalyst----Selective at Chloride[8]
SIMesChloroaryl triflateArylboronic acidPd/SIMes precatalyst----Selective at Triflate[8]
(MeIPrS)Pd(cin)ClAryl bromideArylboronic acid1 mol%K₂CO₃---High[9]
Arsa-Buchwald Ligands Cyclopentyl-substitutedSterically hindered aryl halidesArylboronic acid-----High[10]

Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as reaction conditions and substrates may differ. "High" and "Good to Excellent" are used where specific quantitative yields for the exact reaction were not provided in the source, but the ligand was reported to be highly effective for similar substrates.

Experimental Workflow

A typical workflow for a comparative study of different phosphine ligands in a Suzuki-Miyaura coupling reaction is outlined below. This systematic approach ensures a reliable comparison of ligand performance.[1]

Suzuki_Workflow General Workflow for Suzuki Coupling Ligand Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep Prepare Reactants & Catalyst setup Assemble Reaction Vessel (Inert Atmosphere) prep->setup add_reagents Add Aryl Sulfonamide, Arylboronic Acid, Base, Solvent, and Ligand setup->add_reagents add_catalyst Add Palladium Source add_reagents->add_catalyst reaction Heat and Stir (Monitor Progress by TLC/GC/LC-MS) add_catalyst->reaction quench Quench Reaction reaction->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for screening different ligands in a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]

General Procedure for Suzuki-Miyaura Coupling of an Aryl Sulfamate

Aryl sulfamates can serve as effective coupling partners in nickel-catalyzed Suzuki-Miyaura reactions.[7]

  • Reaction Setup: To an oven-dried reaction vessel is added the aryl sulfamate (1.0 equiv), arylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), and NiCl₂(PCy₃)₂ (5 mol%). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Anhydrous toluene is added, and the reaction mixture is heated to 110 °C and stirred for 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids

This method allows for the synthesis of aryl sulfonyl chlorides, which are direct precursors to aryl sulfonamides.

  • Reaction Setup: In a glovebox, a vial is charged with the palladacycle precatalyst (e.g., PhCPhos precatalyst P5, 2 mol %) and Na₂CO₃ (5 mol %).[4][5] The vial is sealed, removed from the glovebox, and the arylboronic acid (1.2 equiv) and phenyl chlorosulfate (1.0 equiv) are added, followed by anhydrous acetone.

  • Reaction Execution: The reaction mixture is stirred at 50 °C. The progress of the reaction is monitored by an appropriate method (e.g., TLC or LC-MS).

  • Subsequent Amination: Once the formation of the aryl sulfonyl chloride is complete, the reaction can be cooled, and an amine can be added directly to the crude reaction mixture to form the corresponding aryl sulfonamide.

Conclusion

The choice of ligand is a critical parameter for a successful Suzuki-Miyaura coupling of aryl sulfonamides and their derivatives. Biaryl phosphine ligands, such as SPhos and XPhos, are highly versatile and effective for a broad range of substrates.[1] For more challenging transformations, including those with sterically hindered substrates, other ligand classes such as N-heterocyclic carbenes and arsa-Buchwald ligands have shown exceptional reactivity.[8][10] The experimental data and protocols provided in this guide serve as a valuable resource for researchers to select the most appropriate ligand and reaction conditions for their specific synthetic targets.

References

Safety Operating Guide

Proper Disposal of 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 690662-96-5). Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE):

Before initiating any handling or disposal procedures, ensure the appropriate PPE is worn. All operations should be conducted in a certified chemical fume hood.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.
Respiratory Use a NIOSH-approved respirator if dust may be generated.

Step-by-Step Disposal Protocol

This protocol outlines a conservative and safe approach to the disposal of this compound, treating it as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (690662-96-5). The label should also indicate that it is a boronic acid derivative and an eye irritant[1].

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing boats, and vials should be collected in a designated, lined hazardous waste container.

  • Minimize the generation of dust during collection.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Do not mix this waste stream with other incompatible chemical wastes. Halogenated and non-halogenated solvent waste should generally be kept separate.

4. Decontamination of Glassware:

  • For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This can be achieved by rinsing the glassware with a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate.

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.

  • Following the basic wash, perform a final rinse with water, which should also be collected as hazardous waste.

  • Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place it in a sealed container for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Waste Generation (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_waste Collect in Lined Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Leak-Proof Hazardous Waste Container is_solid->liquid_waste No label_waste Label Container: 'Hazardous Waste' Full Chemical Name & CAS 'Boronic Acid Derivative' 'Eye Irritant' solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste disposal_pickup Arrange for Professional Hazardous Waste Disposal store_waste->disposal_pickup glassware Contaminated Glassware decontaminate Decontaminate with Dilute Base (e.g., NaHCO3) glassware->decontaminate collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate final_rinse Final Water Rinse collect_rinsate->final_rinse collect_final_rinsate Collect Final Rinsate as Liquid Hazardous Waste final_rinse->collect_final_rinsate dry_glassware Air Dry Glassware for Reuse collect_final_rinsate->dry_glassware

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 690662-96-5). The following procedures are based on established best practices for handling boronic acid derivatives to ensure the safety of laboratory personnel and the integrity of research.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is critical to mitigate potential hazards. Although specific hazard data for this compound is limited, it should be handled with the same precautions as other boronic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Immediately remove any contaminated clothing and wash it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact with dust particles or splashes, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3]To prevent skin contact and potential irritation.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned, is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][3]To protect the skin from accidental spills or contact.[3]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]To prevent irritation of the respiratory tract.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3]

    • Conduct all work within a certified chemical fume hood to ensure proper ventilation.[2][3]

    • Clear the work area of any clutter.

    • Obtain the Safety Data Sheet (SDS) for this compound, if available from your supplier, and review it thoroughly.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][3]

    • When transferring the solid, use appropriate tools, such as a spatula, to avoid generating dust.[3]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[2]

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Properly remove and dispose of PPE as hazardous waste.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Chemical Waste:

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[1]

    • Do not pour waste down the drain.[4]

    • Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials:

    • Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.[2][4]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or scoop up the spilled material and place it into a designated, labeled container for hazardous waste.

    • Avoid generating dust during clean-up.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Diagram of the Safe Handling Workflow for this compound

prep 1. Preparation - Verify fume hood function - Locate safety equipment - Clear workspace ppe 2. Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Proceed handle 3. Chemical Handling - Work in fume hood - Minimize dust - Keep container closed ppe->handle Proceed post_handle 4. Post-Handling - Clean workspace - Wash hands thoroughly handle->post_handle Task Complete spill Spill Response - Evacuate & Ventilate - Contain & Clean - Report handle->spill If Spill Occurs disposal 5. Waste Disposal - Collect all waste - Label hazardous waste - Dispose per regulations post_handle->disposal Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-1-ylsulfonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.